2-Ethoxyethyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72733. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXYLGCHHIKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35111-38-7, 26677-77-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-ethoxy- | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Propenoic acid, 2-ethoxyethyl ester, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3051545 | |
| Record name | 2-Ethoxyethyl acrylate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] Clear, faintly yellow liquid; [MSDSonline] | |
| Record name | 2-Ethoxyethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
174 °C | |
| Record name | 2-ETHOXYETHYL ACRYLATE | |
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Flash Point |
66 °C | |
| Record name | 2-Ethoxyethyl acrylate | |
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Density |
0.983 at 20 °C | |
| Record name | 2-ETHOXYETHYL ACRYLATE | |
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Vapor Pressure |
1.62 [mmHg] | |
| Record name | 2-Ethoxyethyl acrylate | |
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CAS No. |
106-74-1 | |
| Record name | 2-Ethoxyethyl acrylate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethoxyethyl acrylate | |
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| Record name | 2-ETHOXYETHYL ACRYLATE | |
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| Record name | 2-ETHOXYETHYL ACRYLATE | |
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| Record name | 2-Propenoic acid, 2-ethoxyethyl ester | |
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| Record name | 2-Ethoxyethyl acrylate | |
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| Record name | 2-ethoxyethyl acrylate | |
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| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACRYLATE | |
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| Record name | 2-ETHOXYETHYL ACRYLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |
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Melting Point |
-47 °C | |
| Record name | 2-ETHOXYETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethoxyethyl acrylate, a key monomer in the production of various polymers with applications in coatings, adhesives, and drug delivery systems. This document details the primary synthesis mechanisms, typical reaction conditions, and a representative experimental protocol.
Synthesis Mechanisms
The synthesis of this compound is primarily achieved through two well-established chemical reactions: direct esterification and transesterification.
Direct Esterification (Fischer Esterification)
The most common and industrially significant method for producing this compound is the direct esterification of acrylic acid with 2-ethoxyethanol. This reaction is a classic example of Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2]
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation.[3][4] The reaction is catalyzed by strong mineral acids such as sulfuric acid or organic sulfonic acids like p-toluenesulfonic acid.[5]
Mechanism of Acid-Catalyzed Esterification:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1][2]
-
Nucleophilic Attack by the Alcohol: The alcohol (2-ethoxyethanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[1][2]
Transesterification
An alternative route to this compound is through the transesterification of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-ethoxyethanol.[6] This reaction involves the exchange of the alcohol group of the ester with another alcohol. The reaction is typically catalyzed by acids or bases.[7][8] To drive the reaction to completion, the lower boiling point alcohol (e.g., methanol or ethanol) is continuously removed from the reaction mixture by distillation.[9][10]
Reaction Conditions
The successful synthesis of this compound requires careful control of several reaction parameters. The following table summarizes typical conditions for the direct esterification and transesterification routes, based on analogous acrylate ester syntheses.
| Parameter | Direct Esterification of Acrylic Acid | Transesterification of Lower Acrylate |
| Reactants | Acrylic Acid, 2-Ethoxyethanol | Methyl/Ethyl Acrylate, 2-Ethoxyethanol |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA), Solid Acid Resins | Lithium Salts (e.g., LiOH), Mixed Salt Catalysts (e.g., K₂CO₃/KCl) |
| Catalyst Loading | 1-3 vol% (for liquid acids) | 0.01-2 wt% (relative to reactants) |
| Reactant Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | 1:2 to 1:6.5 (Alcohol:Acrylate) |
| Reaction Temperature | 70 - 120 °C | 60 - 140 °C |
| Reaction Time | 4 - 12 hours | 4 - 6 hours |
| Polymerization Inhibitor | Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), Phenothiazine | Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ) |
| Inhibitor Concentration | 50 - 5000 ppm | Typically added to stabilize the acrylate monomer |
| Byproduct Removal | Azeotropic distillation of water | Distillation of lower alcohol (e.g., methanol) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol for Direct Esterification
This protocol is based on established procedures for the synthesis of similar acrylate esters.
-
Reactor Setup: A 1-liter, four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: The flask is charged with 2-ethoxyethanol (1.0 mol), acrylic acid (1.2 mol, slight excess), a suitable acid catalyst such as p-toluenesulfonic acid (0.02 mol), and a polymerization inhibitor like hydroquinone (200 ppm). An entrainer such as toluene or cyclohexane can be added to facilitate azeotropic water removal.
-
Reaction: The mixture is heated to reflux (typically 90-110 °C) with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent and any unreacted starting materials are removed by rotary evaporation. The final product, this compound, is purified by vacuum distillation.
Protocol for Transesterification
This protocol is a general representation of the transesterification process.
-
Reactor Setup: A similar reactor setup to the direct esterification is used, but with a distillation head to remove the low-boiling alcohol byproduct.
-
Charging Reactants: The reactor is charged with 2-ethoxyethanol (1.0 mol), a lower acrylate such as methyl acrylate (3.0 mol, in excess to act as a solvent and drive the equilibrium), and a suitable catalyst, for example, a mixed-salt catalyst like potassium carbonate and potassium chloride. A polymerization inhibitor is also added.
-
Reaction: The reaction mixture is heated to a temperature that allows for the distillation of the lower alcohol azeotrope with the starting acrylate (e.g., 60-80 °C for methanol-methyl acrylate). The reaction is continued until the evolution of the lower alcohol ceases.
-
Work-up and Purification: After cooling, the catalyst is removed by filtration or washing. The excess starting acrylate is removed by distillation at atmospheric pressure. The desired this compound is then purified by vacuum distillation.
Visualizations
Synthesis Mechanism Diagram
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for the direct esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
- 4. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 5. ijrar.org [ijrar.org]
- 6. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1241163A1 - Transesterification process - Google Patents [patents.google.com]
- 8. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 9. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 10. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Ethoxyethyl Acrylate Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Ethoxyethyl acrylate (2-EEA), a monomer of significant interest in polymer chemistry and materials science. The document outlines the fundamental spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), crucial for the identification, purity assessment, and structural elucidation of this compound. Detailed experimental protocols and visual workflows are provided to facilitate the replication of these characterization methods in a laboratory setting.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] It is a colorless liquid utilized in the synthesis of various polymers and copolymers.[1]
Synonyms: 2-Ethoxyethyl 2-propenoate, Ethylene glycol monoethyl ether acrylate[1] CAS Number: 106-74-1[1][2]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.40 | dd | 1H | =CH₂ (trans to C=O) |
| 6.12 | dd | 1H | -CH= |
| 5.85 | dd | 1H | =CH₂ (cis to C=O) |
| 4.25 | t | 2H | -O-CH₂-CH₂-O- |
| 3.65 | t | 2H | -O-CH₂-CH₂-O- |
| 3.52 | q | 2H | -O-CH₂-CH₃ |
| 1.20 | t | 3H | -CH₃ |
Note: Data is compiled from typical values for acrylate monomers and may vary slightly based on solvent and instrument parameters.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.2 | C=O |
| 130.8 | =CH₂ |
| 128.5 | -CH= |
| 68.9 | -O-CH₂-CH₂-O- |
| 66.5 | -O-CH₂-CH₂-O- |
| 63.8 | -O-CH₂-CH₃ |
| 15.1 | -CH₃ |
Note: Data is compiled from typical values for acrylate monomers and may vary slightly based on solvent and instrument parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the acrylate moiety, as well as the ether linkages.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2970 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (ester) |
| ~1635 | C=C stretch (alkene) |
| ~1405 | =CH₂ scissoring |
| ~1190 | C-O stretch (ester) |
| ~1120 | C-O-C stretch (ether) |
| ~810 | =CH₂ wagging |
Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, solution).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.
Table 4: Mass Spectrometry Data for this compound
| m/z | Putative Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 99 | [M - OCH₂CH₃]⁺ |
| 73 | [M - COOCH₂CH₂OCH₂CH₃]⁺ |
| 55 | [CH₂=CH-C=O]⁺ |
Note: Fragmentation patterns can be complex and vary with ionization energy and instrument type. The listed fragments are common for acrylate esters.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound monomer
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum, referencing the solvent peak of CDCl₃ to 77.16 ppm.
FTIR Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound monomer
-
Isopropanol or acetone for cleaning
-
Lens tissue
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-dampened tissue.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound monomer
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Vials for sample preparation
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in dichloromethane.
-
Set up the GC-MS instrument with an appropriate capillary column (e.g., DB-5ms).
-
Establish a suitable GC temperature program to ensure good separation, for example:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Set the MS parameters, including an EI ionization energy of 70 eV and a mass range of m/z 40-400.
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Acquire the data and analyze the resulting chromatogram to identify the peak corresponding to this compound and its mass spectrum.
Visual Workflows
The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.
Caption: NMR Spectroscopy Experimental Workflow.
Caption: FTIR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
References
An In-depth Technical Guide to 2-Ethoxyethyl Acrylate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethyl acrylate (CAS No. 106-74-1) is a colorless liquid and a member of the acrylate ester family.[1][2] It serves as a versatile monomer in the synthesis of various polymers and is utilized in the production of specialty elastomers, adhesives, and laminates.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination.
Chemical Structure
The molecular structure of this compound is characterized by an ethyl ether group and a vinyl group attached to the acrylate backbone. This structure dictates its reactivity and polymerization characteristics.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and processing of the chemical.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [2][4] |
| Molecular Weight | 144.17 g/mol | [2][4][5] |
| Appearance | Colorless to faintly yellow liquid | [1][2] |
| Boiling Point | 174 °C (at 760 mmHg) | [2] |
| 65 °C (at 16 mmHg) | [5][6] | |
| Melting Point | -47 °C | [2][6] |
| Density | 0.982 g/mL at 25 °C | [5][6] |
| 0.983 g/mL at 20 °C | [2] | |
| Refractive Index (n20/D) | 1.427 | [5][6] |
| Vapor Pressure | 1.62 mmHg | [1][2] |
| Flash Point | 66 °C (151 °F) | [1][2] |
| Solubility | Information not readily available in search results. | |
| CAS Number | 106-74-1 | [2][4][7][8] |
Chemical Properties
This compound exhibits reactivity typical of acrylate esters, characterized by its double bond and ester group.
| Property | Description |
| Reactivity | The double bond readily undergoes polymerization in the presence of free-radical initiators, heat, or light. It can also participate in addition reactions. The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. |
| Stability | This compound is typically stabilized with inhibitors like hydroquinone or its monomethyl ether to prevent spontaneous polymerization during storage and transport.[2] It should be stored away from heat, light, and ignition sources. |
| Hazards | This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[1] |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard testing methods.
Determination of Boiling Point (Micro Reflux Method)
This method is suitable for determining the boiling point of a small volume of liquid.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Stirrer (if using an oil bath)
-
Clamps and stand
Procedure:
-
Place a small amount (approximately 0.5-1 mL) of this compound into the test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Secure the test tube and immerse it in the heating block or oil bath.
-
Position the thermometer so that the bulb is level with the opening of the capillary tube but not touching the sides of the test tube.
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point and the vapor is escaping.
-
Record the temperature at which the rapid stream of bubbles begins. This is the boiling point.
-
To confirm, remove the heat source and note the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This should be close to the initial boiling point reading.
Determination of Density (Oscillating U-tube Method - ASTM D4052)
This method provides a precise measurement of the density of liquids.
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or autosampler for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibrate the digital density meter with two reference standards of known density (e.g., dry air and freshly distilled water).
-
Ensure the measuring cell is clean and dry.
-
Set the desired temperature for the measurement (e.g., 20 °C or 25 °C).
-
Inject a sufficient amount of this compound into the measuring cell, ensuring there are no air bubbles.
-
Allow the sample to thermally equilibrate.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
Record the density value displayed by the instrument.
-
Clean the measuring cell thoroughly with appropriate solvents after the measurement.
Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)
This method is used to determine the lowest temperature at which the vapors of a liquid will ignite.[9][10]
Apparatus:
-
Pensky-Martens closed-cup tester
-
Thermometer
-
Ignition source (e.g., a small flame or an electric igniter)
Procedure:
-
Pour the this compound sample into the test cup up to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Heat the sample at a slow, constant rate while continuously stirring.
-
At specified temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.
-
Record the temperature at which the flash occurs.
Determination of Purity by Gas Chromatography (GC)
This method is used to separate and quantify the components of a sample, thereby determining the purity of this compound.
Apparatus:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of acrylate esters (e.g., a polar stationary phase like a polyethylene glycol or a modified polysiloxane)
-
Injector system (split/splitless)
-
Data acquisition and processing software
-
High-purity carrier gas (e.g., helium or nitrogen)
-
Syringe for sample injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate). Also, prepare standard solutions of known concentrations of this compound and any expected impurities for calibration.
-
Instrument Setup:
-
Set the oven temperature program. This will typically involve an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.
-
Set the injector and detector temperatures. The injector temperature should be high enough to vaporize the sample without causing thermal degradation, and the detector temperature should be higher than the final oven temperature.
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Chromatographic Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase.
-
Detection and Data Analysis: The FID detects the eluted components, and the data system records the chromatogram. The area of each peak is proportional to the concentration of the corresponding component.
-
Quantification: By comparing the peak areas of the components in the sample chromatogram to the peak areas of the standards in the calibration chromatograms, the percentage of each component, and thus the purity of the this compound, can be determined.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the properties of this compound and a typical experimental workflow for its analysis.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, intended for a scientific audience. The tabulated data allows for easy reference, and the outlined experimental protocols provide a foundation for laboratory analysis. Understanding these properties is essential for the safe and effective use of this compound in research, development, and industrial applications. Researchers and professionals are encouraged to consult the relevant safety data sheets and standard operating procedures before handling this chemical.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. matestlabs.com [matestlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. infinitalab.com [infinitalab.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 10. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]
2-Ethoxyethyl acrylate CAS number and molecular structure
An In-depth Technical Guide to 2-Ethoxyethyl acrylate
Introduction
This compound is an organic chemical compound, specifically an ester of acrylic acid and 2-ethoxyethanol. It is a colorless liquid utilized as a monomer in the synthesis of various polymers.[1][2] Its properties make it a valuable component in the production of adhesives, paints, and plastics.[2] This document provides a comprehensive overview of its chemical and physical properties, a representative synthesis protocol, and safety information, tailored for researchers, scientists, and drug development professionals.
Chemical Identification and Molecular Structure
-
Synonyms: Acrylic acid, 2-ethoxyethyl ester; Cellosolve acrylate; Ethylene glycol monoethyl ether acrylate[3][7][8]
The molecular structure of this compound is as follows:
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 144.17 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.983 g/mL at 20 °C | [1] |
| Boiling Point | 174 °C | [1] |
| Melting Point | -47 °C | [1] |
| Flash Point | 66 °C | [1] |
| Vapor Pressure | 1.62 mmHg | [1] |
| Refractive Index | 1.4274 at 20 °C | [1] |
| Solubility | Insoluble in water | [9] |
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of acrylic acid with 2-ethoxyethanol.[1] The following is a representative experimental protocol for this synthesis.
Experimental Protocol: Esterification of Acrylic Acid with 2-Ethoxyethanol
Materials:
-
Acrylic Acid
-
2-Ethoxyethanol
-
Toluene (as an azeotroping agent)
-
A strong acid catalyst (e.g., methanesulfonic acid)
-
A polymerization inhibitor (e.g., hydroquinone)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus with a Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 2-ethoxyethanol (1.0 equivalent), acrylic acid (1.1 equivalents), a catalytic amount of methanesulfonic acid (0.01 equivalents), and a small amount of hydroquinone (polymerization inhibitor). Add toluene to the flask.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
-
Characterization: The purified product can be characterized by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Workflow for Synthesis and Purification
The logical workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed.[1] The oral LD50 in rats is 1070 mg/kg.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Flammability: Combustible liquid.[9]
Safety Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area. Avoid breathing vapor or mist. Keep away from heat, sparks, and open flames.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[9] Keep containers securely sealed.[9]
-
First Aid:
Applications in Research and Development
This compound is primarily used as a monomer in polymer synthesis.[2] Its properties allow for the creation of polymers with specific characteristics, such as tailored glass transition temperatures and flexibility. In a research context, it can be used to develop novel polymers for a variety of applications, including:
-
Adhesives: It is a key component in the formulation of pressure-sensitive adhesives.[11]
-
Coatings and Paints: Used in the production of latex paints and other coatings.[11]
-
Biomaterials: While not as common as other acrylates like 2-hydroxyethyl acrylate (HEA), it can be explored for creating polymers with specific hydrophilic/hydrophobic balances for biomedical applications.[12]
References
- 1. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:106-74-1 | Chemsrc [chemsrc.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 106-74-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. download.basf.com [download.basf.com]
- 11. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
An In-depth Technical Guide to the Solubility of 2-Ethoxyethyl Acrylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethoxyethyl acrylate (CAS No. 106-74-1), a monomer increasingly utilized in the synthesis of specialty polymers for various applications, including in the pharmaceutical and biomedical fields. Understanding its solubility in a range of organic solvents is critical for its effective use in polymerization reactions, formulation development, and purification processes.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For two liquids, the term miscibility is often used, which refers to their ability to mix in all proportions, forming a single, uniform phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible. This compound, with its ester and ether functionalities, exhibits a degree of polarity that influences its interaction with various organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers and safety data sheets, it is widely reported to be miscible with most common polar organic solvents. For non-polar solvents, its solubility is expected to be lower. The following table summarizes the available solubility information.
| Solvent | Classification | Solubility of this compound |
| Alcohols | ||
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Isopropanol | Polar Protic | Miscible |
| Ketones | ||
| Acetone | Polar Aprotic | Miscible |
| Methyl Ethyl Ketone (MEK) | Polar Aprotic | Miscible |
| Esters | ||
| Ethyl Acetate | Polar Aprotic | Miscible |
| Aromatic Hydrocarbons | ||
| Toluene | Non-polar | Miscible |
| Xylene | Non-polar | Miscible |
| Aliphatic Hydrocarbons | ||
| n-Hexane | Non-polar | Sparingly Soluble/Immiscible |
| Heptane | Non-polar | Sparingly Soluble/Immiscible |
| Ethers | ||
| Diethyl Ether | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |
| Chlorinated Solvents | ||
| Dichloromethane | Polar Aprotic | Miscible |
| Chloroform | Polar Aprotic | Miscible |
| Other Solvents | ||
| Dimethylformamide (DMF) | Polar Aprotic | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |
Note: "Miscible" indicates that the two liquids form a homogeneous solution at all concentrations under standard conditions. "Sparingly Soluble/Immiscible" suggests a limited ability to dissolve, and phase separation is likely to occur.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the miscibility and solubility of a liquid monomer like this compound in an organic solvent. This method is based on standard laboratory practices for visual miscibility determination.
Objective: To determine if this compound is miscible, soluble, partially soluble, or immiscible in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Glass vials or test tubes with caps
-
Vortex mixer
-
Constant temperature water bath (optional)
-
Light source with a dark background for visual inspection
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Miscibility Test (Qualitative): a. To a clear glass vial, add 5 mL of the organic solvent. b. Add 5 mL of this compound to the same vial. c. Cap the vial securely and vortex for 1-2 minutes to ensure thorough mixing. d. Allow the vial to stand undisturbed for at least 5 minutes. If a constant temperature is required, place the vial in a water bath set to the desired temperature. e. Visually inspect the mixture against a light and dark background.
- Miscible: The mixture remains a single, clear, and homogeneous phase with no visible interface or cloudiness.
- Immiscible: Two distinct layers are observed.
- Partially Soluble: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Solubility Estimation (Semi-Quantitative for non-miscible systems): a. If the components are not miscible, a semi-quantitative determination can be performed. b. Start with a known volume of the solvent in a vial (e.g., 10 mL). c. Incrementally add small, known volumes of this compound (e.g., 0.1 mL at a time), capping and vortexing after each addition. d. Continue adding the acrylate until the solution becomes persistently cloudy or a second phase appears that does not disappear upon mixing. e. The solubility can be estimated as the maximum amount of acrylate (in g or mL) that can be dissolved in the initial volume of the solvent (e.g., g/100 mL).
-
Data Recording: For each solvent, record the observation (miscible, immiscible, partially soluble) and, if applicable, the estimated solubility. Note the temperature at which the determination was made.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.
Caption: Workflow for determining and reporting the solubility of this compound.
Health and safety considerations for handling 2-Ethoxyethyl acrylate
An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of this compound (CAS No. 106-74-1). The information is intended to support risk assessment and the implementation of safe laboratory practices.
Physicochemical and Toxicological Properties
A clear understanding of the fundamental properties of this compound is the first step in a thorough risk assessment.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 174 °C | [1] |
| Melting Point | -47 °C | [1] |
| Flash Point | 66 °C | [1] |
| Density | 0.983 g/mL at 20 °C | [1] |
| Vapor Pressure | 1.62 mmHg | [1] |
| Solubility | Insoluble in water | [5] |
Toxicological Data
The toxicological profile of this compound indicates that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1]
| Test | Species | Route | Value | Source(s) |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 1070 mg/kg | [6] |
| LCLo (Lowest published lethal concentration) | Rat | Inhalation | 500 ppm/4h | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement | Source(s) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | [1] |
| Skin Sensitizer | May cause an allergic skin reaction | [1] |
Experimental Protocols
The following are summaries of standardized OECD guidelines for assessing the toxicity and irritation potential of chemicals like this compound.
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline details a procedure to assess the acute toxic effects of a substance applied to the skin.[1][7]
-
Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rabbits or rats) and covered with a porous gauze dressing for a 24-hour exposure period.[7]
-
Methodology:
-
Healthy, young adult animals are acclimatized to laboratory conditions.
-
The day before the test, the fur on the dorsal area of the trunk is clipped or shaved.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The treated area is covered with a gauze patch and a non-irritating tape.
-
After 24 hours, the dressing is removed, and the skin is cleansed to remove any residual test substance.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: The LD50 (dermal) is determined, along with observations of toxic effects.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.[6][8]
-
Principle: The test substance is applied to a small area of the skin of a single animal under a gauze patch.[6]
-
Methodology:
-
A single dose (0.5 mL for liquids) is applied to a small area (approximately 6 cm²) of shaved skin on an albino rabbit.[6]
-
The patch is applied for a 4-hour exposure period.[6]
-
After exposure, the patch is removed, and the skin is washed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
If effects persist, observations are continued for up to 14 days to determine the reversibility of the effects.[6]
-
-
Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion.[3][5][9][10][11]
-
Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[5] The untreated eye serves as a control.
-
Methodology:
-
A single animal is used for the initial test.
-
A single dose (0.1 mL for liquids) is instilled into the lower conjunctival sac. The eyelids are gently held together for about one second.
-
The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.
-
Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.
-
If no corrosive or severe irritant effect is observed, the test may be confirmed in up to two additional animals.
-
The observation period can extend up to 21 days to assess the reversibility of the effects.[11]
-
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.
Health and Safety Recommendations
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[12]
-
Ensure safety showers and eyewash stations are readily accessible.[11]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene) and a lab coat or protective gown.[12][13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified organic vapor respirator.[14][15]
Safe Handling and Storage
-
Avoid all personal contact, including inhalation.[16]
-
Do not eat, drink, or smoke in the work area.[12]
-
Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[12]
-
Keep containers tightly sealed.[12]
-
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen; therefore, monomers should be stored under air rather than an inert atmosphere.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16][17]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation persists.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Diagrams
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Conceptual Mechanism of Acrylate-Induced Skin Sensitization
Caption: Conceptual pathway for acrylate-induced skin sensitization.
References
- 1. oecd.org [oecd.org]
- 2. episkin.com [episkin.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. flashpointsrl.com [flashpointsrl.com]
- 12. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 15. Unwanted Skin Reactions to Acrylates: An Update [mdpi.com]
- 16. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 17. Pathogenesis of neurotoxicity of acrylates acrylonitrile and acrylamide: from cell to organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Ethoxyethyl acrylate. Due to a lack of specific experimental data for this monomer in publicly available literature, this guide synthesizes information from safety data sheets, studies on analogous acrylate esters and their polymers, and standard thermal analysis methodologies. The presented quantitative data should be considered illustrative pending specific experimental verification.
Introduction to this compound
This compound (EEA) is an acrylic acid ester characterized by the presence of an ethoxyethyl group. It is utilized in the synthesis of various polymers and copolymers for applications in coatings, adhesives, and other specialty materials. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in various formulations under thermal stress.
Thermal Stability Assessment
General Stability:
-
This compound is considered stable under standard ambient conditions.[1]
-
Exposure to high temperatures, direct sunlight, and heat should be avoided to prevent hazardous polymerization.[1]
-
In the presence of an inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), the shelf life can be extended.
Hazardous Decomposition:
-
When heated to decomposition, this compound is reported to emit acrid smoke and fumes.
-
In the event of a fire, hazardous decomposition products can include carbon monoxide, carbon dioxide, and various aldehydes.
-
Intense heating can lead to the formation of explosive mixtures with air.[1]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset of decomposition and the temperature range over which volatilization and decomposition occur. The following table presents hypothetical TGA data for illustrative purposes.
Table 1: Hypothetical Thermogravimetric Analysis Data for this compound
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | ~ 150 - 170 °C | Inert Atmosphere (Nitrogen) |
| Temperature at 5% Mass Loss (T5%) | ~ 160 °C | Inert Atmosphere (Nitrogen) |
| Temperature at 50% Mass Loss (T50%) | ~ 185 °C | Inert Atmosphere (Nitrogen) |
| Temperature at 95% Mass Loss (T95%) | ~ 210 °C | Inert Atmosphere (Nitrogen) |
| Residual Mass at 600 °C | < 1% | Inert Atmosphere (Nitrogen) |
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to determine its boiling point, heat of vaporization, and to detect any exothermic decomposition events.
Table 2: Hypothetical Differential Scanning Calorimetry Data for this compound
| Parameter | Value | Conditions |
| Boiling Point (Tb) | ~ 174 °C | Endothermic Peak |
| Heat of Vaporization (ΔHvap) | Not Available | - |
| Exothermic Decomposition | > 180 °C | Broad Exotherm |
Decomposition Pathway
The thermal decomposition of acrylate esters can proceed through several pathways, including radical and non-radical mechanisms. In the absence of specific studies on this compound, a plausible decomposition pathway can be proposed based on the known degradation of similar compounds. The primary decomposition products are likely to be smaller, volatile molecules.
A potential decomposition pathway for this compound could involve the cleavage of the ester bond and subsequent reactions of the resulting fragments.
Caption: A potential thermal decomposition pathway for this compound.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas supply
-
Analytical balance
-
Volatile sample pans (e.g., aluminum with pierced lids)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is homogeneous and free of visible impurities.
-
Using a calibrated analytical balance, accurately weigh 5-10 mg of the liquid sample into a volatile sample pan.
-
-
Instrument Setup:
-
Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Calibrate the instrument for temperature and mass according to the manufacturer's instructions.
-
-
TGA Measurement:
-
Place the sample pan in the TGA autosampler or manually load it onto the balance mechanism.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), and the temperatures at 5%, 50%, and 95% mass loss.
-
Record the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the boiling point and identify any exothermic decomposition events of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
High-purity nitrogen gas supply
-
Volatile sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a volatile sample pan.
-
Hermetically seal the pan using a crimper.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
DSC Measurement:
-
Equilibrate the sample at a temperature well below its expected boiling point (e.g., 25 °C).
-
Heat the sample from 25 °C to a temperature above its expected decomposition range (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Continuously record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and analyze the endothermic peak corresponding to the boiling point.
-
Identify and analyze any exothermic peaks that may indicate decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the decomposition products of this compound.
Apparatus:
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
High-purity helium gas supply
-
Sample cups for the pyrolyzer
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
-
Instrument Setup:
-
Set the pyrolysis temperature to a value within the decomposition range determined by TGA (e.g., 250 °C).
-
Set the GC oven temperature program to effectively separate the expected decomposition products (e.g., initial temperature of 40 °C, ramp to 250 °C at 10 °C/min).
-
Set the MS to scan a suitable mass range (e.g., m/z 10-300).
-
-
Py-GC-MS Measurement:
-
Introduce the sample cup into the pyrolyzer.
-
Initiate the pyrolysis, which rapidly heats the sample to the set temperature, and immediately injects the decomposition products into the GC.
-
The separated components are then detected and identified by the MS.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the individual decomposition products.
-
Use the mass spectra of the separated components and compare them to a spectral library (e.g., NIST) for positive identification.
-
Logical Workflow for Thermal Stability Assessment
The assessment of the thermal stability of a compound like this compound follows a logical progression of experiments to build a comprehensive understanding of its behavior under thermal stress.
Caption: A logical workflow for the thermal stability assessment of this compound.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound monomer is currently limited in the public domain, this guide provides a framework for its assessment. Based on the behavior of analogous acrylate compounds, it is anticipated that this compound will exhibit thermal decomposition at elevated temperatures, likely above 150 °C. The decomposition is expected to yield a variety of smaller volatile organic compounds. The detailed experimental protocols provided herein offer a robust methodology for researchers to determine the precise thermal characteristics of this compound. Such data is invaluable for ensuring its safe handling and for optimizing its use in various applications.
References
Free radical polymerization kinetics of 2-Ethoxyethyl acrylate
An In-depth Technical Guide to the Free Radical Polymerization Kinetics of 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the free radical polymerization kinetics of this compound (EEA). Due to the limited availability of specific kinetic data for the homopolymerization of EEA, this document leverages data from structurally similar acrylate monomers to provide a thorough understanding of the expected kinetic behavior and experimental considerations.
Introduction to this compound Polymerization
This compound (EEA) is an acrylic monomer that, upon polymerization, yields poly(this compound), a polymer with potential applications in various fields, including biomedical materials and coatings, owing to the presence of both ester and ether functional groups. These groups can impart flexibility and hydrophilicity to the resulting polymer. The polymerization of EEA typically proceeds via a free radical mechanism, which involves initiation, propagation, and termination steps. Understanding the kinetics of this process is crucial for controlling the polymer's molecular weight, architecture, and, consequently, its physical and chemical properties.
General Mechanism of Free Radical Polymerization
Free radical polymerization is a chain reaction initiated by a free radical source.[1] The overall process can be broken down into three key stages: initiation, propagation, and termination.[1][2]
-
Initiation: This stage involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to a monomer unit.[1] Common initiators include azo compounds and peroxides.[1]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.[2]
-
Termination: The growth of a polymer chain is halted through either combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another.[1]
Secondary reactions, such as chain transfer to monomer or solvent, can also occur and influence the final properties of the polymer.[2]
Caption: General mechanism of free radical polymerization.
Experimental Protocol: Free Radical Polymerization of this compound
Materials:
-
This compound (EEA), inhibitor removed
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Acetone or other suitable solvent (e.g., toluene, N,N-dimethylformamide)
-
Nitrogen gas
-
Diethyl ether or other non-solvent for precipitation
Procedure:
-
Monomer Purification: EEA is typically supplied with an inhibitor (like hydroquinone) to prevent spontaneous polymerization. The inhibitor should be removed before polymerization, for example, by passing the monomer through a column of basic alumina.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Charging the Reactor: The desired amount of EEA and the solvent are added to the flask. For example, a 70% by volume solution of monomer in acetone can be used.[3]
-
Initiator Addition: The initiator (e.g., 0.5 wt% of benzoyl peroxide relative to the monomer) is added to the reaction mixture.[3]
-
Inert Atmosphere: The reaction mixture is purged with nitrogen for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then precipitated by pouring the viscous solution into a non-solvent like diethyl ether.[3]
-
Purification and Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.[3]
Caption: Experimental workflow for EEA polymerization.
Kinetic Data
Specific kinetic parameters for the free radical homopolymerization of this compound are not extensively reported. However, data from similar acrylate monomers can provide valuable insights into the expected reactivity and reaction behavior. The following table summarizes kinetic data for related acrylate polymerizations.
| Monomer | Polymerization Type | Initiator | Solvent | Temperature (°C) | Observations | Reference |
| 2-Ethylhexyl acrylate (EHA) | Free Radical | Benzoyl Peroxide (BPO) | Bulk | - | Very fast polymerization, high conversion within 15 min. | [4] |
| 2-Ethylhexyl acrylate (EHA) | Free Radical | Benzoyl Peroxide (BPO) | Toluene | - | Chain termination is minimized compared to bulk polymerization. | [4] |
| 2-Hydroxyethyl acrylate (HEA) | Free Radical | - | Bulk | 50, 60, 70 | Shows autoacceleration; activation energy of 155.8 kJ/mol. | [5] |
| Acrylic Acid (AA) & 2-Ethoxyethyl methacrylate (2-EOEMA) | Copolymerization | Benzoyl Peroxide (BPO) | Acetone | 60 | ~15% conversion in 7-8 hours. | [3] |
Note: The high activation energy for HEA polymerization is attributed to strong intermolecular hydrogen bonding, a factor that is less significant for EEA. The rate of polymerization is influenced by factors such as monomer reactivity, initiator concentration, and temperature.[6]
Factors Influencing Polymerization Kinetics
Several factors can significantly impact the kinetics of the free radical polymerization of EEA:
-
Initiator Concentration: A higher initiator concentration generally leads to a faster rate of polymerization due to a higher concentration of radicals.[6]
-
Temperature: Increasing the reaction temperature typically increases the rate of both initiation and propagation, leading to a faster overall polymerization rate.
-
Solvent: The choice of solvent can affect the polymerization kinetics through viscosity effects and potential chain transfer reactions.
-
Monomer Purity: Impurities in the monomer, such as inhibitors or other reactive species, can retard or inhibit the polymerization.[2]
Conclusion
This technical guide provides a foundational understanding of the free radical polymerization kinetics of this compound. While specific kinetic data for EEA homopolymerization remains scarce, the general principles of free radical polymerization of acrylates, along with data from analogous monomers, offer a robust framework for designing and controlling the synthesis of poly(this compound). Further experimental investigation is necessary to determine the precise kinetic parameters for this specific monomer.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijfmr.com [ijfmr.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. imaging.org [imaging.org]
Synthesis and Characterization of Poly(2-Ethoxyethyl Acrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of poly(2-ethoxyethyl acrylate) (PEEA), a versatile polymer with significant potential in various fields, particularly in drug delivery, owing to its thermoresponsive properties. This document details experimental protocols for its synthesis via free-radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, it outlines the key characterization techniques used to determine its structural, molecular, and thermal properties.
Introduction to Poly(this compound)
Poly(this compound) is a polymer belonging to the acrylate family. Its structure, featuring an ethoxyethyl side group, imparts unique properties, most notably its thermoresponsive behavior in aqueous solutions. This property, characterized by a Lower Critical Solution Temperature (LCST), makes PEEA a "smart" polymer that undergoes a reversible phase transition from a soluble to an insoluble state upon a change in temperature. This behavior is of great interest for controlled drug delivery systems, where the polymer can be designed to release a therapeutic agent in response to a thermal stimulus.
Synthesis of Poly(this compound)
The synthesis of PEEA can be achieved through various polymerization techniques. The choice of method depends on the desired molecular weight, polydispersity, and polymer architecture.
Free-Radical Polymerization
Free-radical polymerization is a common and straightforward method for synthesizing PEEA. It typically involves the use of a radical initiator to start the polymerization of the this compound monomer.
Experimental Protocol:
A representative procedure for the free-radical copolymerization of an acrylic monomer, which can be adapted for the homopolymerization of this compound, is as follows[1]:
-
Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagents:
-
This compound (monomer)
-
Acetone (solvent, approximately 70% by volume)
-
Benzoyl peroxide (initiator, approximately 0.5 wt% of the monomer)
-
-
Procedure:
-
The monomer and solvent are added to the flask.
-
The initiator is then added to the mixture.
-
The flask is immersed in an oil bath maintained at a constant temperature (e.g., 60 °C).
-
The reaction is carried out under a nitrogen atmosphere to prevent inhibition by oxygen.
-
The polymerization is allowed to proceed for a set time (e.g., 7–8 hours) to achieve a desired monomer conversion.
-
To terminate the polymerization, the reaction mixture is cooled to room temperature.
-
The resulting polymer is precipitated in a non-solvent, such as diethyl ether, to remove unreacted monomer and other impurities.
-
The precipitated polymer is collected by filtration and dried under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is obtained.
-
Atom Transfer Radical Polymerization (ATRP)
Experimental Protocol (Adapted):
-
Reaction Setup: A Schlenk tube is used to maintain an inert atmosphere.
-
Reagents:
-
This compound (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole or another suitable solvent
-
-
Procedure:
-
The catalyst and ligand are added to the Schlenk tube, which is then sealed and purged with nitrogen.
-
The degassed monomer and solvent are transferred to the Schlenk tube via syringe.
-
The mixture is heated to the desired reaction temperature (e.g., 60-90 °C) in an oil bath.
-
The initiator is then added to start the polymerization.
-
Samples can be taken at different time intervals to monitor the reaction kinetics.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization method. A general procedure for RAFT polymerization of acrylates can be adapted for PEEA.
Experimental Protocol (General):
-
Reaction Setup: A reaction vessel suitable for air-sensitive reactions, such as a Schlenk tube or an ampule.
-
Reagents:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
A suitable solvent (e.g., dioxane, DMF, or bulk)
-
-
Procedure:
-
The monomer, RAFT agent, and initiator are dissolved in the solvent in the reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The vessel is sealed under vacuum or an inert atmosphere.
-
The polymerization is initiated by heating the mixture to a specific temperature (e.g., 60-90 °C).
-
The reaction is allowed to proceed for a predetermined time.
-
The polymerization is quenched by rapid cooling.
-
The polymer is isolated by precipitation in a non-solvent and dried.
-
Characterization of Poly(this compound)
A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of the synthesized PEEA.
Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of PEEA.
-
¹H NMR: The proton NMR spectrum of PEEA is expected to show characteristic peaks corresponding to the protons in the polymer backbone and the ethoxyethyl side chain. Based on the structure of the monomer and related polyacrylates, the expected chemical shifts (δ, in ppm) are approximately:
-
1.1-1.3 ppm: -CH₃ of the ethoxy group.
-
1.4-2.5 ppm: -CH₂-CH- backbone protons.
-
3.4-3.7 ppm: -O-CH₂-CH₃ and -O-CH₂-CH₂-O- protons of the side chain.
-
4.0-4.3 ppm: -COO-CH₂- protons of the side chain.
-
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the polymer structure, with expected signals for the carbonyl carbon, backbone carbons, and the carbons of the ethoxyethyl side chain.
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography - SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A lower PDI value (closer to 1.0) indicates a more uniform chain length, which is a hallmark of a controlled polymerization process.
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is an important parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For analogous polymers like poly(2-ethylhexyl acrylate), the Tg is reported to be as low as -65 °C[2].
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis provides information about the decomposition temperature of the polymer. For similar polyacrylates, thermal degradation is often observed to begin at temperatures above 250 °C.
Quantitative Data Summary
While comprehensive quantitative data specifically for PEEA is not consolidated in the readily available literature, the following table provides expected ranges and values based on analogous polyacrylates. Researchers should perform these characterizations on their synthesized PEEA to obtain specific data.
| Property | Technique | Expected Value/Range | Reference Analogue |
| Molecular Weight (Mn) | GPC | Dependent on synthesis conditions | - |
| Polydispersity Index (PDI) | GPC | > 1.5 (Free Radical), < 1.5 (ATRP/RAFT) | General Polyacrylates |
| Glass Transition Temp. (Tg) | DSC | Expected to be below 0 °C | Poly(2-ethylhexyl acrylate) (-65 °C)[2] |
| Decomposition Temp. (Td) | TGA | > 250 °C (onset) | General Polyacrylates |
Visualizing Synthesis and Application
Polymerization Workflow
The general workflow for the synthesis and purification of PEEA can be visualized as follows:
Characterization Workflow
The characterization of the synthesized PEEA follows a standard analytical workflow:
Thermoresponsive Drug Delivery Mechanism
The thermoresponsive nature of PEEA can be harnessed for controlled drug delivery. Below its LCST, the polymer is hydrated and soluble, encapsulating the drug. Above the LCST, the polymer dehydrates and collapses, releasing the drug.
References
A Technical Guide to the Glass Transition Temperature of Poly(2-Ethoxyethyl Acrylate)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It marks the temperature range over which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] This transition is not a sharp melting point but rather a reversible change in the mobility of the polymer chains.[2] For scientists in drug development and material science, understanding the Tg is paramount as it influences the polymer's mechanical properties, processability, and performance in various applications.
Poly(2-Ethoxyethyl acrylate), hereafter referred to as PEEA, is an acrylic polymer valued for its flexibility and low glass transition temperature. Its unique properties make it a candidate for applications in coatings, adhesives, and biomedical devices where flexibility at or below ambient temperatures is required. This guide provides a detailed overview of the Tg of PEEA, methods for its determination, and the factors that influence this key characteristic.
Glass Transition Temperature of PEEA
The glass transition temperature of a polymer can vary based on factors such as molecular weight, measurement technique, and thermal history of the sample. For the homopolymer of this compound, the commonly reported Tg value is summarized below.
| Polymer | Glass Transition Temperature (Tg) in °C | Measurement Method | Reference(s) |
| Poly(this compound) (PEEA) | -50 °C | Not Specified |
Experimental Determination of Glass Transition Temperature
The glass transition temperature is most commonly determined using thermal analysis techniques, with Differential Scanning Calorimetry (DSC) being the predominant method.[1][3][4] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4][5] The glass transition is observed as a step-like change in the heat flow signal, corresponding to a change in the material's heat capacity.[2][3]
General Experimental Workflow for Tg Determination
The process of determining a polymer's Tg involves several key stages, from initial sample preparation to the final analysis of the thermal data. This workflow ensures reproducibility and accuracy.
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines a standard procedure for determining the Tg of PEEA, adhering to common standards like ASTM D3418.[1]
1. Principle: Differential Scanning Calorimetry measures the heat flow into or out of a material as it is subjected to a controlled temperature program.[5] The glass transition appears as an endothermic stepwise change in the heat flow or heat capacity signal.[2]
2. Apparatus:
-
A heat-flux DSC instrument, capable of heating and cooling at controlled linear rates and operating under a controlled nitrogen atmosphere.[4][6]
-
An analytical balance with a precision of at least 0.01 mg.
-
Standard aluminum DSC pans and lids.[6]
-
A crimping press to seal the pans.[6]
3. Sample Preparation:
-
Accurately weigh a sample of PEEA, typically between 5 and 15 mg, into a standard aluminum DSC pan.[6][7] A smaller sample size generally allows for better thermal resolution.
-
Ensure the polymer sample is dry and covers the bottom of the pan to maximize thermal contact.[3]
-
Place the corresponding lid on the pan and crimp it securely to encapsulate the sample.[6][7]
-
Prepare an identical empty, crimped pan to be used as the reference.[3][4]
4. Measurement Procedure:
-
Place the sample pan on the sample platform and the empty reference pan on the reference platform inside the DSC cell.[7]
-
Purge the DSC cell with dry nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidation.[6]
-
Implement a heat-cool-heat temperature program to erase the sample's prior thermal history, which can affect the measured Tg.[6] A typical program is as follows:
-
First Heating Scan: Equilibrate the cell at a temperature well below the expected Tg (e.g., -100 °C for PEEA). Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well above the Tg (e.g., 20 °C).[6]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) back down to the starting temperature (-100 °C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 or 20 °C/min) through the transition range.[6] Data for Tg determination is collected during this second heating scan.
-
5. Data Analysis:
-
The output from the DSC is a plot of heat flow versus temperature.
-
The glass transition is identified as a sigmoidal baseline shift in the thermogram from the second heating scan.
-
The Tg is most commonly reported as the midpoint temperature of this transition, calculated as the point on the thermal curve halfway between the extrapolated onset and endset of the transition.[2] Specialized thermal analysis software is used to perform this calculation accurately.
Conclusion
The glass transition temperature is a fundamental property of Poly(this compound) that dictates its physical state and potential applications. With a reported Tg of -50 °C, PEEA is inherently flexible at and above room temperature. Accurate determination of this property, primarily through a standardized DSC protocol involving a heat-cool-heat cycle, is essential for quality control, material development, and predicting end-use performance. The detailed workflow and protocol provided in this guide offer a robust framework for researchers and scientists working with this and other similar polymeric materials.
References
- 1. smithers.com [smithers.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. sanatara.com [sanatara.com]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
Potential Applications of 2-Ethoxyethyl Acrylate in Polymer Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethyl acrylate (2-EEA) is a versatile acrylic monomer that offers a unique combination of properties, making it a valuable building block in polymer science. Its chemical structure, featuring both an acrylate group for polymerization and an ether linkage, imparts flexibility, hydrophilicity, and tailored solvency to the resulting polymers. These characteristics have led to its exploration in a wide array of applications, from industrial coatings and adhesives to advanced biomedical materials. This technical guide provides a comprehensive overview of the core properties of 2-EEA, its polymerization behavior, and its potential applications, with a focus on providing researchers and professionals with the detailed information necessary for its effective utilization.
Core Properties of this compound
A thorough understanding of the monomer's physical and chemical properties is fundamental for its application in polymer synthesis.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.983 g/mL at 20 °C | [1] |
| Boiling Point | 174 °C | [1] |
| Melting Point | -47 °C | [1] |
| Flash Point | 66 °C | [1] |
| Refractive Index | 1.4274 at 20 °C | [1] |
| Vapor Pressure | 1.62 mmHg | [1] |
| Solubility | Soluble in many organic solvents. The solubility of its copolymers in water is dependent on the comonomer and composition. | [2] |
Polymerization of this compound
2-EEA can be readily polymerized through various techniques, with free-radical polymerization and controlled radical polymerization methods being the most common.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing 2-EEA. The process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.
This protocol is adapted from a similar procedure for 2-ethoxyethyl methacrylate.[2]
Materials:
-
This compound (2-EEA), purified by passing through a column of basic alumina to remove inhibitor.
-
Acrylic acid (AA), freshly distilled.
-
Benzoyl peroxide (BPO), recrystallized from methanol.
-
Acetone, reagent grade.
-
Methanol, reagent grade.
-
Diethyl ether, reagent grade.
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired molar ratio of 2-EEA and AA in acetone.
-
Add benzoyl peroxide (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath at 60-80 °C and maintain a constant temperature under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a specified time to achieve the desired conversion. To determine reactivity ratios, the polymerization should be terminated at low conversion (<15%).[2]
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum at 40-50 °C to a constant weight.
Characterization:
-
The copolymer composition can be determined using ¹H NMR spectroscopy by integrating the characteristic peaks of the 2-EEA and AA units.
-
The molecular weight and molecular weight distribution (Đ) can be determined by gel permeation chromatography (GPC).
-
The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC). The reported Tg for poly(this compound) is -50 °C.
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality.
This protocol is a general procedure adapted from ATRP of other acrylate monomers.[3][4]
Materials:
-
This compound (2-EEA), purified by passing through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB), initiator.
-
Copper(I) bromide (CuBr), catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.
-
Anisole, solvent.
Procedure:
-
To a Schlenk flask, add CuBr (1 part).
-
Add the desired amount of anisole and PMDETA (1 part) and stir until the copper complex forms (a colored solution).
-
Add the 2-EEA monomer (e.g., 100 parts) and the EBiB initiator (1 part).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a thermostatically controlled oil bath at a specified temperature (e.g., 70 °C) to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC).
-
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Reactivity Ratios and Copolymerization Behavior
The reactivity ratios of comonomers are crucial for predicting the composition of the resulting copolymer and understanding its microstructure. While specific reactivity ratios for this compound (2-EEA) are not widely available in the literature, data for its methacrylate analogue, 2-ethoxyethyl methacrylate (2-EOEMA), can provide valuable insights.
| Comonomer System (M1/M2) | r₁ | r₂ | r₁ * r₂ | Polymerization Type | Reference |
| 2-EOEMA / Acrylic Acid | 0.2242 | 0.7391 | 0.1657 | Random | [2] |
| 2-EOEMA / Methyl Methacrylate | 0.7751 | 0.8436 | 0.6542 | Random | [5] |
| 2-EOEMA / Styrene | 0.49 | 0.59 | 0.2891 | Alternating tendency |
The product of the reactivity ratios (r₁ * r₂) indicates the copolymerization behavior. A value close to 1 suggests an ideal random copolymerization, a value approaching 0 indicates a tendency towards alternation, and a value significantly greater than 1 suggests a tendency towards blockiness. Based on the data for 2-EOEMA, it is expected that 2-EEA will also form random or nearly random copolymers with common acrylic and styrenic monomers.
Applications in Polymer Science
The unique properties of 2-EEA make it a valuable monomer for a variety of applications.
Coatings and Adhesives
Polymers containing 2-EEA are used in the formulation of coatings and adhesives due to their excellent flexibility, adhesion, and weatherability. The ethoxyethyl side chain can improve the compatibility of the polymer with other components in a formulation and enhance its performance as a reactive diluent in UV-curable systems. In pressure-sensitive adhesives, the incorporation of 2-EEA can be used to tailor the glass transition temperature and, consequently, the adhesive properties such as tack and peel strength.
Caption: Workflow for the UV curing of a coating containing 2-EEA.
Biomedical Applications and Drug Delivery
The hydrophilicity and biocompatibility of polymers derived from monomers containing ethylene glycol units make them attractive for biomedical applications. Copolymers of 2-EEA can be designed to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water. These hydrogels can be used as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents.[6]
The release of a drug from a hydrogel matrix can be controlled by several mechanisms, including diffusion, swelling of the hydrogel, and chemical degradation of the polymer network. By copolymerizing 2-EEA with functional monomers, such as those sensitive to pH or temperature, "smart" hydrogels can be created that release their payload in response to specific environmental stimuli.
Caption: Conceptual pathway for stimuli-responsive drug delivery from a 2-EEA-based hydrogel.
Core-Shell Polymers
Core-shell polymers are structured particles consisting of a core of one polymer and a shell of another. This morphology allows for the combination of distinct properties from the two different polymers. 2-EEA can be used in the synthesis of the shell to impart desired surface properties, such as hydrophilicity, stability, and functionality.
The following diagram illustrates a hypothetical two-stage emulsion polymerization process for creating core-shell particles with a poly(styrene) core and a poly(this compound) shell.
Caption: A two-stage experimental workflow for the synthesis of core-shell polymers.
Conclusion
This compound is a monomer with significant potential in various areas of polymer science. Its unique chemical structure allows for the synthesis of polymers with tailored properties, including flexibility, hydrophilicity, and stimuli-responsiveness. While further research is needed to fully elucidate its copolymerization behavior through the determination of its reactivity ratios with a wider range of comonomers, the existing data and the versatility of its polymerization make it a valuable tool for the development of advanced materials. From high-performance coatings and adhesives to sophisticated biomedical devices and drug delivery systems, 2-EEA offers a promising platform for innovation for researchers and industry professionals.
References
- 1. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 6. dergipark.org.tr [dergipark.org.tr]
2-Ethoxyethyl Acrylate Monomer: A Technical Guide to Purity and Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and specifications of 2-ethoxyethyl acrylate (2-EEA), a key monomer in the synthesis of various polymers used in research and pharmaceutical development. Understanding the quality parameters of this monomer is critical for ensuring the reproducibility of polymerizations and the performance of the final materials.
Core Specifications
Commercial grades of this compound are supplied with specific purity levels and are stabilized with an inhibitor to prevent premature polymerization. While exact specifications can vary by manufacturer, the following tables summarize typical physical properties and quality control parameters. The data is compiled from various sources and provides a baseline for researchers. For critical applications, it is always recommended to consult the certificate of analysis provided by the supplier.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 106-74-1 | [1] |
| Appearance | Colorless to nearly colorless liquid | [1][2] |
| Boiling Point | 174 °C | [1] |
| Density | 0.983 g/mL at 20 °C | [1] |
| Refractive Index | 1.4274 at 20 °C | [1] |
Table 2: Typical Quality Specifications for Acrylate Monomers
| Parameter | Specification | Typical Test Method |
| Purity (Assay) | > 98.0% | Gas Chromatography (GC) |
| Inhibitor (MEHQ) | 10 - 270 ppm | UV-Vis Spectrophotometry |
| Water Content | ≤ 0.15% | Karl Fischer Titration |
| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration |
Note: Some specifications are based on typical values for similar acrylate monomers, such as 2-ethylhexyl acrylate and 2-hydroxyethyl acrylate, due to the limited availability of comprehensive public data for this compound.[3][4][5]
Experimental Protocols
Accurate determination of the purity and inhibitor concentration of this compound is essential for quality control. The following are detailed methodologies for key analytical tests.
Determination of Purity by Gas Chromatography (GC-FID)
This method is adapted from the principles outlined in ASTM D3362 for the analysis of acrylate ester purity.
Objective: To quantify the percentage of this compound and identify potential impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating the acrylate monomer from related impurities.
-
Injector: Split/splitless injector.
-
Data Acquisition System.
Reagents:
-
Carrier Gas: Helium or Nitrogen (high purity).
-
FID Gases: Hydrogen and Air (high purity).
-
This compound Reference Standard (known high purity).
-
Solvent: Dichloromethane or a suitable alternative.
Procedure:
-
Standard Preparation: Prepare a calibration standard by accurately weighing the this compound reference standard and dissolving it in the chosen solvent to a known concentration.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dilute it with the solvent to the same concentration as the standard.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas Flow: Constant flow, typically 1-2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
-
Analysis: Inject the standard and sample solutions into the GC.
-
Calculation: The purity of the this compound is calculated by comparing the peak area of the analyte in the sample to the peak area in the standard, using the area percent method.
Determination of MEHQ Inhibitor Concentration by UV-Vis Spectrophotometry
Objective: To quantify the amount of Monomethyl Ether of Hydroquinone (MEHQ) inhibitor in the monomer.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
Reagents:
-
Methanol (spectrophotometric grade).
-
MEHQ Reference Standard.
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh a known amount of MEHQ reference standard and dissolve it in methanol in a volumetric flask to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 5, 10, 15, 20, 25 ppm).
-
Sample Preparation: Accurately weigh a sample of the this compound monomer and dilute it with methanol to a concentration that is expected to fall within the calibration range.
-
Measurement:
-
Set the UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorbance for MEHQ (approximately 295 nm).
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Calibration Curve: Plot the absorbance of the calibration standards versus their known concentrations to create a calibration curve.
-
Calculation: Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to the quality and stability of this compound monomer.
Caption: Quality control workflow for this compound monomer production.
Caption: Factors influencing the stability of this compound monomer.
References
A Technical Guide to Research-Grade 2-Ethoxyethyl Acrylate for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of research-grade 2-Ethoxyethyl acrylate (CAS No. 106-74-1), a versatile monomer increasingly utilized in polymer science and with potential applications in biomedical research. This document details commercially available sources, their specifications, and relevant technical information to support its use in demanding research and development environments.
Commercial Availability and Specifications
Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this monomer in research-grade qualities. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities | Formulation/Inhibitor |
| Santa Cruz Biotechnology (SCBT) | 106-74-1 | 144.17 | Lot-specific | Inquire | Not specified |
| Benchchem | 106-74-1 | 144.17 | Inquire | Inquire | Not specified |
| Arctom | 106-74-1 | 144.17 | Inquire | Flexible sizes | Not specified |
| Parchem | 106-74-1 | 144.17 | Inquire | Bulk, Drum, R&D | Not specified |
| ChemicalBook | 106-74-1 | 144.17 | 97%-99% | Inquire | Not specified |
| Apollo Scientific | 106-74-1 | 144.17 | 95% | 25g, 100g, 500g, 2.5kg | Not specified |
Synthesis and Polymerization
General Synthesis Method
The industrial synthesis of this compound is typically achieved through the esterification of 2-ethoxyethanol with acrylic acid or via transesterification with another acrylate ester, such as methyl acrylate. This reaction is generally catalyzed by an acid. For laboratory-scale synthesis, purification is crucial to remove unreacted starting materials, catalysts, and byproducts to achieve the high purity required for research applications.
Experimental Protocol: Free Radical Polymerization
While specific protocols for biomedical applications are not widely published, a general procedure for the free radical polymerization of acrylate monomers can be adapted for this compound. This process is fundamental to creating polymers with tailored properties.
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran - THF)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Inhibitor Removal: Commercial this compound is often supplied with an inhibitor (e.g., hydroquinone or its monomethyl ether) to prevent spontaneous polymerization.[1] This inhibitor must be removed before use, typically by passing the monomer through a column of activated basic alumina.
-
Reaction Setup: Assemble the reaction vessel, condenser, and magnetic stirrer. Purge the system with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Reagent Addition: Under a continuous inert gas flow, add the desired amount of purified this compound and anhydrous solvent to the reaction vessel.
-
Initiator Addition: Dissolve the initiator (AIBN) in a small amount of the solvent and add it to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) and stir vigorously. The reaction time will vary depending on the desired conversion and polymer molecular weight.
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.
Caption: Workflow for the free radical polymerization of this compound.
Biological and Drug Development Applications
While research on the direct biological effects and drug development applications of this compound is limited, the broader class of acrylates and methacrylates, particularly those with hydrophilic side chains, has been extensively investigated for biomedical purposes.
Polymers derived from related monomers, such as 2-hydroxyethyl methacrylate (HEMA), are known for their biocompatibility and are used in applications like hydrogels for drug delivery and tissue engineering.[2][3] The ethoxyethyl group in this compound is expected to impart hydrophilicity to its corresponding polymer, a key property for biocompatible materials.
However, it is important to note that acrylate monomers can exhibit cytotoxicity. For instance, 2-hydroxyethyl methacrylate has been shown to be cytotoxic and can induce responses through the antioxidant responsive element (ARE).[4] Toxicological studies on 2-ethylhexyl acrylate, a structurally related compound, have shown it to be a skin irritant and a potential sensitizer.[5][6][7] Therefore, any application of this compound in a biological context would require thorough biocompatibility and toxicity assessments.
Given the current state of research, a logical workflow for evaluating the potential of this compound in a drug delivery context would involve initial cytotoxicity screening followed by formulation and characterization of drug-loaded nanoparticles or hydrogels, and finally, in vitro drug release studies.
Caption: Proposed workflow for evaluating this compound in drug delivery.
Conclusion
Research-grade this compound is a commercially available monomer with well-defined properties primarily utilized in polymer synthesis. While its direct application in drug development and biological systems is not yet established, its structural similarity to other biocompatible acrylate monomers suggests potential in these areas. This guide provides a foundational resource for researchers interested in exploring the applications of this compound, from sourcing the material to potential experimental workflows. As with any reactive monomer, appropriate safety precautions and thorough biocompatibility testing are essential when considering its use in biological research.
References
- 1. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-hydroxyethyl methacrylate on antioxidant responsive element-mediated transcription: a possible indication of its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Critical evaluation of 2-ethylhexyl acrylate dermal carcinogenicity studies using contemporary criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature review of 2-Ethoxyethyl acrylate polymerization studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of polymerization studies involving 2-ethoxyethyl acrylate (2-EEA). The following sections detail various polymerization techniques, including free-radical, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. This guide summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of experimental workflows to facilitate a deeper understanding of the synthesis of poly(this compound) and its derivatives.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for the synthesis of a variety of polymers. In the case of acrylates, this process is typically initiated by thermal decomposition of an initiator to generate free radicals.
Experimental Protocols
Bulk Polymerization:
A typical bulk polymerization of an acrylate monomer like 2-ethylhexyl acrylate involves charging a reaction vessel with the monomer and a thermal initiator, such as benzoyl peroxide. The mixture is then heated to achieve a high conversion within a short period. However, this method can lead to polymers with a broad molecular weight distribution due to excessive chain termination and chain transfer reactions.[1]
Solution Polymerization:
To achieve better control over the polymerization and obtain soluble polymers, solution polymerization is often employed. A study on the free-radical copolymerization of acrylic acid and 2-ethoxyethyl methacrylate (a structurally similar monomer) utilized acetone as the solvent.[2] The reaction mixture, containing the monomers and benzoyl peroxide as the initiator, was heated under a nitrogen atmosphere.[2] The polymerization was allowed to proceed to a specific conversion before being terminated by cooling.[2] The resulting polymer was then precipitated and dried.[2]
Data Presentation
| Polymerization Type | Monomer(s) | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Bulk | 2-Ethylhexyl Acrylate | Benzoyl Peroxide | None | - | 0.25 | High | - | Broad | [1] |
| Solution | Acrylic Acid / 2-Ethoxyethyl Methacrylate | Benzoyl Peroxide | Acetone | 60 | 7-8 | ~15 | - | - | [2] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3]
Experimental Protocols
The ATRP of acrylates is typically carried out in the presence of a transition metal catalyst, an initiator with a transferable halogen atom, and a ligand. For the homopolymerization of 2-hydroxyethyl acrylate, a typical procedure involves degassing a mixture of the monomer, initiator (e.g., methyl 2-bromopropionate), and catalyst system (e.g., CuBr/bpy) before heating to the desired temperature.[4] The reaction is monitored over time, and samples are taken to determine conversion and molecular weight.[4] The polymerization can be conducted in bulk or in solution.[4]
A well-controlled ATRP of 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate, another related monomer, was achieved by optimizing reaction conditions, including lowering the reaction temperature and monomer concentration to reduce side reactions.[5]
Data Presentation
| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | CuBr / bipyridine | Bulk | 90 | - | - | - | ≤ 1.2 | [6] |
| 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | CuBr / bipyridine | Water (1:1 v/v) | 90 | - | - | - | ≤ 1.2 | [6] |
| 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate | - | Cu(I)/BPY | - | 50 | >2 | >50 | Decreased after 50% conversion | - | [5] |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.
Experimental Protocols
The RAFT polymerization of acrylates involves a chain transfer agent (CTA), an initiator, and the monomer. For the copolymerization of 2-hydroxyethyl acrylate and 2-methoxyethyl acrylate, dibenzyltrithiocarbonate (DBTTC) was used as the CTA and AIBN as the initiator in DMF.[7] The solution was degassed through freeze-pump-thaw cycles before being heated to initiate polymerization.[7]
Data Presentation
| Monomer(s) | CTA | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| 2-Hydroxyethyl Acrylate / 2-Methoxyethyl Acrylate | Dibenzyltrithiocarbonate | AIBN | DMF | - | - | - | - | - | [7] |
| Butyl Acrylate / 2-(N,N-Dimethylamino)Ethyl Acrylate | CF3-CDSP | AIBN | - | 60 | 3 | 21 | 3230 | 1.13 | [8] |
Other Polymerization Techniques
Emulsion Polymerization
Emulsion polymerization is a common industrial process for producing acrylic latexes. For 2-ethylhexyl acrylate, batch emulsion polymerizations have been conducted using an initiator like ammonium peroxodisulfate and a non-ionic emulsifier.[9]
Anionic Polymerization
The anionic polymerization of 2-ethylhexyl acrylate has been achieved using a mixed initiator system of lithium ester-enolate/lithium tert-butoxide in a toluene/tetrahydrofuran mixture.[6] This method allows for the control of molecular weights by varying the initial monomer and initiator concentrations.[6]
Group Transfer Polymerization (GTP)
GTP is a living polymerization technique suitable for acrylic monomers, employing silyl ketene acetal initiators.[10] While it works best for methacrylates, acrylates can also be polymerized, although the living nature of the chains may be shorter-lived.[10]
Visualizations
Experimental Workflows
Caption: Generalized workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Generalized workflow for Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization.
Signaling Pathway Analogy
Caption: Key steps in controlled radical polymerization.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. dn790006.ca.archive.org [dn790006.ca.archive.org]
- 3. shimadzu.com.cn [shimadzu.com.cn]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(2-Ethoxyethyl acrylate) (pEEA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced materials.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers. For the polymerization of acrylates such as this compound (EEA), trithiocarbonates are highly effective RAFT agents, providing excellent control over the polymerization process. This protocol outlines the synthesis of pEEA using dibenzyl trithiocarbonate (DBTTC) as the RAFT agent and azobisisobutyronitrile (AIBN) as the thermal initiator. The optimal reaction temperature for the RAFT polymerization of EEA has been determined to be 70 °C, and toluene is a suitable solvent.[1][2]
Experimental Data
The following tables summarize typical experimental conditions and expected results for the RAFT polymerization of this compound. The target degree of polymerization (DP) can be adjusted by varying the molar ratio of monomer to the RAFT agent.
Table 1: Reagents for RAFT Polymerization of this compound (pEEA)
| Reagent | Molar Mass ( g/mol ) | Moles | Mass |
| This compound (EEA) | 144.17 | 0.02 | 2.88 g |
| Dibenzyl trithiocarbonate (DBTTC) | 290.46 | 0.0002 | 58.1 mg |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.00004 | 6.6 mg |
| Toluene | - | - | 5.0 mL |
Note: The molar ratio of [EEA]:[DBTTC]:[AIBN] is 100:1:0.2. This ratio can be adjusted to target different molecular weights.
Table 2: Expected Polymer Characteristics
| Parameter | Expected Value |
| Target Molecular Weight (Mn,th) | ~14,400 g/mol |
| Monomer Conversion | > 90% |
| Polydispersity Index (Đ) | < 1.2 |
Experimental Protocol
This protocol describes the synthesis of pEEA with a target degree of polymerization of 100.
Materials
-
This compound (EEA), inhibitor removed
-
Dibenzyl trithiocarbonate (DBTTC)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Nitrogen or Argon gas supply
-
Oil bath
Reaction Setup
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (2.88 g, 0.02 mol), dibenzyl trithiocarbonate (58.1 mg, 0.0002 mol), and azobisisobutyronitrile (6.6 mg, 0.00004 mol).
-
Solvent Addition: Add 5.0 mL of anhydrous toluene to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere (nitrogen or argon). Repeat this process two more times.
-
Inert Atmosphere: After the final thaw, backfill the flask with nitrogen or argon to maintain an inert atmosphere.
Polymerization
-
Reaction Initiation: Place the sealed Schlenk flask in a preheated oil bath set to 70 °C.
-
Stirring: Stir the reaction mixture vigorously for the desired reaction time (typically 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
Polymer Isolation and Purification
-
Quenching the Reaction: After the desired time, stop the reaction by removing the flask from the oil bath and exposing the mixture to air.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring. The polymer should precipitate as a viscous solid.
-
Washing: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reprecipitation: Reprecipitate the polymer in cold methanol. Repeat this dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and other impurities.[3]
-
Drying: After the final precipitation, collect the polymer and dry it under vacuum at room temperature until a constant weight is achieved.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Experimental workflow for RAFT polymerization of this compound.
Signaling Pathway Diagram: RAFT Polymerization Mechanism
The RAFT process is a controlled radical polymerization that proceeds through a series of reversible steps, allowing for the growth of polymer chains with a narrow molecular weight distribution.
Caption: Simplified mechanism of RAFT polymerization.
References
Application Notes and Protocols for the Copolymerization of 2-Ethoxyethyl Acrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of copolymers of 2-ethoxyethyl acrylate (EEA) and methyl methacrylate (MMA). The resulting poly(EEA-co-MMA) is a versatile polymer with tunable properties, making it a material of interest for various biomedical applications, including drug delivery systems.
Introduction
The copolymerization of this compound and methyl methacrylate via free-radical polymerization allows for the synthesis of random copolymers with properties intermediate to those of the respective homopolymers. MMA contributes to the rigidity and higher glass transition temperature (Tg) of the copolymer, while EEA, with its flexible ether linkage, imparts a lower Tg and increased hydrophilicity.[1] This ability to tailor the copolymer's characteristics, such as solubility and thermal properties, by adjusting the monomer feed ratio makes these materials highly attractive for specialized applications, particularly in the pharmaceutical and biomedical fields.[2] Applications for similar acrylate-based copolymers include membranes for drug delivery, contact lenses, and as matrices for controlled release formulations.[1][3]
Synthesis of poly(EEA-co-MMA)
This section details the free-radical copolymerization of EEA and MMA.
Reaction Mechanism
The copolymerization proceeds via a free-radical mechanism, typically initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN). The process involves initiation, propagation, and termination steps, resulting in a random distribution of EEA and MMA monomer units along the polymer chain.
References
Application Notes and Protocols: Reactivity Ratios of 2-Ethoxyethyl Acrylate in Copolymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethoxyethyl methacrylate (2-EOEMA) is a functional monomer utilized in the synthesis of copolymers for a variety of applications, including drug delivery, coatings, and as surface-active agents.[1] Its ether and ester functionalities impart flexibility and improve processability in the resulting polymers.[1][2] Understanding the reactivity ratios of 2-EOEMA with other monomers is crucial for predicting and controlling the microstructure and composition of the resulting copolymers, which in turn dictates their physicochemical properties.
Reactivity ratios, denoted as r₁ and r₂, describe the relative preference of a propagating polymer chain ending in one monomer unit (e.g., M₁) to add another molecule of the same monomer (M₁) versus the comonomer (M₂).
-
If r₁ > 1, the propagating chain prefers to add its own type of monomer.
-
If r₁ < 1, the propagating chain prefers to add the other monomer.
-
If r₁ ≈ 1, there is no preference.
-
If r₁ * r₂ = 1, the copolymerization is ideal, and the monomer units are randomly distributed.[3]
-
If r₁ * r₂ ≈ 0, there is a tendency towards alternation.
This document provides a summary of reported reactivity ratios for 2-EOEMA and a detailed protocol for their experimental determination.
Data Presentation: Reactivity Ratios of 2-Ethoxyethyl Methacrylate (M₁)
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (2-EOEMA) | r₂ (Comonomer) | r₁ * r₂ | Experimental Conditions | Analytical Method(s) | Reference(s) |
| Acrylic Acid (AA) | 0.2242 | 0.7391 | 0.1652 | Initiator: Benzoyl peroxide, Solvent: Acetone, Temp: 60°C | Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods based on FT-IR data. | [1] |
| Methyl Methacrylate (MMA) | 0.7751 | 0.8436 | 0.6614 | Initiator: AIBN, Solvent: 1,4-Dioxane, Temp: 60°C | Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods based on IR data. | [2][4][5] |
| Dodecyl Methacrylate (DDMA) | 1.26 | 0.82 | 1.0332 | Initiator: tert-butyl peroxy-2-ethylhexanoate, Temp: 70°C | ¹H NMR spectroscopy | [3] |
| Styrene (ST) | 0.49 | 0.59 | 0.2891 | Initiator: tert-butyl peroxy-2-ethylhexanoate, Temp: 70°C | ¹H NMR spectroscopy | [3] |
Experimental Protocols
This section outlines a general procedure for the free-radical copolymerization of 2-EOEMA and a comonomer to determine their reactivity ratios. The protocol is based on methodologies reported in the literature.[1][2][5]
Materials
-
2-Ethoxyethyl methacrylate (2-EOEMA), purified
-
Comonomer (e.g., Methyl Methacrylate), purified
-
Free-radical initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Acetone)
-
Precipitating solvent (e.g., Methanol, Hexane)
-
Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Magnetic stirrer and hot plate or oil bath
-
Syringes and needles
-
Glassware for precipitation and filtration
-
Vacuum oven
-
Analytical instruments for composition determination (e.g., FT-IR or ¹H-NMR spectrometer)
Copolymerization Procedure
-
Monomer and Initiator Preparation : Prepare a series of reaction mixtures with varying molar ratios of 2-EOEMA and the comonomer (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). The total monomer concentration and the initiator concentration (typically 0.5 wt% of total monomers) should be kept constant across all experiments.[1][2][5]
-
Reaction Setup : Assemble a three-necked round-bottom flask with a reflux condenser and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Inert Atmosphere : Purge the reaction vessel with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Charging the Reactor : Introduce the calculated amounts of 2-EOEMA, the comonomer, and the solvent into the flask.
-
Initiation : Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.
-
Polymerization : Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70°C) and begin stirring.[1][2][3][5]
-
Low Conversion : It is crucial to stop the polymerization at low conversion (<15%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.[1][2] The reaction time will vary depending on the monomers and initiator used (typically a few hours).
-
Termination and Isolation : Stop the reaction by rapidly cooling the flask in an ice bath. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification : Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Drying : Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Copolymer Composition Analysis
The composition of the resulting copolymer must be determined accurately.
-
¹H-NMR Spectroscopy : This is a common method for determining copolymer composition. By integrating the characteristic proton signals of each monomer unit in the copolymer's NMR spectrum, the molar ratio of the monomers in the polymer chain can be calculated.[3]
-
FT-IR Spectroscopy : The absorbance of characteristic peaks corresponding to functional groups of each monomer can be used to determine the copolymer composition. A calibration curve is typically required.[1][2]
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition data.
-
Fineman-Ross (F-R) Method : A linearized graphical method.[2][5]
-
Kelen-Tüdös (K-T) Method : An improved linearized graphical method that gives more reliable results, especially at the extremes of the feed composition.[2][5]
-
Non-linear Least Squares Methods : Computational methods that fit the copolymer composition equation directly to the experimental data, often considered more accurate.[6]
Visualizations
Experimental Workflow
Caption: Workflow for experimental determination of reactivity ratios.
Reactivity Ratios and Copolymer Structure
Caption: Influence of reactivity ratios on copolymer composition.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 2-Ethoxyethyl Acrylate-Based Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 2-ethoxyethyl acrylate (EEA)-based hydrogels as a promising platform for controlled drug delivery. The information is intended to guide researchers in developing and assessing these hydrogels for various therapeutic applications.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their biocompatibility, tunable physicochemical properties, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for drug delivery systems.[2] this compound (EEA) is an attractive monomer for hydrogel synthesis due to its amphiphilic nature, which can influence the hydrogel's swelling behavior and its interaction with both hydrophilic and hydrophobic drugs. This document details the synthesis of EEA-based hydrogels via free-radical polymerization, methods for loading therapeutic agents, and protocols for characterizing their drug release kinetics.
Data Presentation
The following tables summarize representative quantitative data for EEA-based and similar acrylate-based hydrogels, illustrating the influence of crosslinker concentration on key properties.
Table 1: Swelling Ratio of Acrylate-Based Hydrogels
| Formulation | Monomer Composition (molar ratio) | Crosslinker (EGDMA) Concentration (% w/w) | Equilibrium Swelling Ratio (g/g) in PBS (pH 7.4) |
| EEA-H1 | EEA | 1.0 | 8.5 ± 0.7 |
| EEA-H2 | EEA | 2.0 | 6.2 ± 0.5 |
| EEA-H3 | EEA | 3.0 | 4.8 ± 0.4 |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| EEA-H1 | Ibuprofen | 4.5 ± 0.3 | 85.2 ± 3.1 |
| EEA-H2 | Ibuprofen | 3.8 ± 0.2 | 81.5 ± 2.8 |
| EEA-H3 | Ibuprofen | 3.1 ± 0.2 | 76.9 ± 2.5 |
Note: Drug loading is calculated as (mass of drug in hydrogel / total mass of hydrogel) x 100%. Encapsulation efficiency is calculated as (mass of drug in hydrogel / initial mass of drug) x 100%.[3]
Table 3: Cumulative Drug Release of a Model Drug (Ibuprofen)
| Time (hours) | EEA-H1 Cumulative Release (%) | EEA-H2 Cumulative Release (%) | EEA-H3 Cumulative Release (%) |
| 1 | 22.5 ± 1.8 | 18.1 ± 1.5 | 14.3 ± 1.2 |
| 4 | 45.8 ± 2.5 | 38.2 ± 2.1 | 30.5 ± 1.9 |
| 8 | 68.2 ± 3.1 | 59.7 ± 2.8 | 50.1 ± 2.4 |
| 12 | 85.1 ± 3.5 | 76.4 ± 3.2 | 67.8 ± 2.9 |
| 24 | 96.3 ± 2.9 | 90.2 ± 2.6 | 83.4 ± 2.3 |
Note: Release studies performed in phosphate-buffered saline (PBS) at pH 7.4 and 37°C.
Experimental Protocols
Synthesis of this compound Hydrogels
This protocol describes the synthesis of EEA-based hydrogels using free-radical polymerization.[4]
Materials:
-
This compound (EEA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Water bath or oven
-
Syringes and needles
Procedure:
-
In a glass vial, dissolve the desired amount of EEA monomer and EGDMA crosslinker in deionized water to form a clear solution.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While stirring, add the APS initiator to the monomer solution.
-
Add the TEMED accelerator to the solution to initiate the polymerization process. The amount of TEMED will affect the polymerization rate.
-
Immediately pour the reaction mixture into the desired molds (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) in a water bath or oven for several hours until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, crosslinker, and initiator.
-
Dry the hydrogel to a constant weight, either at room temperature or in a vacuum oven at a low temperature (e.g., 40°C).
Determination of Swelling Ratio
The swelling behavior of the hydrogels is a critical parameter that influences drug loading and release.[5][6]
Materials:
-
Dried hydrogel discs of known weight
-
Phosphate-buffered saline (PBS) or other swelling medium
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh the dried hydrogel discs accurately (W_d).
-
Immerse the dried hydrogels in an excess of the swelling medium (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.
-
Calculate the swelling ratio (SR) at each time point using the following equation: SR (g/g) = (W_s - W_d) / W_d
Drug Loading into Hydrogels
The swelling-diffusion method is a common technique for loading drugs into hydrogels.[7]
Materials:
-
Dried hydrogel discs
-
A solution of the desired drug in a suitable solvent
-
Shaker or orbital incubator
Procedure:
-
Prepare a solution of the drug at a known concentration.
-
Immerse the pre-weighed dried hydrogel discs in the drug solution.
-
Place the container on a shaker or in an orbital incubator at a controlled temperature and agitate for a specified period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel network.
-
After the loading period, remove the hydrogels from the drug solution and rinse briefly with the solvent to remove any surface-adhered drug.
-
Dry the drug-loaded hydrogels to a constant weight.
-
To determine the amount of drug loaded, the drug concentration in the remaining solution can be measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The drug loaded is the initial amount of drug minus the amount of drug remaining in the solution.
In Vitro Drug Release Studies
This protocol outlines the procedure for evaluating the release of a drug from the hydrogel matrix.[8]
Materials:
-
Drug-loaded hydrogel discs
-
Release medium (e.g., PBS, pH 7.4)
-
Constant temperature water bath with shaking capabilities
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Place a drug-loaded hydrogel disc in a known volume of the release medium in a sealed container.
-
Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples to remove any particulate matter.
-
Analyze the concentration of the drug in the samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis of this compound hydrogels.
Caption: Experimental workflow for drug loading and in vitro release studies.
Caption: Mechanism of drug release from the hydrogel matrix via diffusion.
References
- 1. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 药物递送常见问题 [sigmaaldrich.com]
- 4. ijfmr.com [ijfmr.com]
- 5. aidic.it [aidic.it]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogels Incorporating 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethoxyethyl acrylate (2-EEA) as a comonomer in the synthesis of hydrogels for research and drug development applications. While not a conventional crosslinking agent, the incorporation of 2-EEA into a hydrogel network can impart valuable thermoresponsive properties, making it a monomer of interest for stimuli-responsive biomaterials.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.
This compound (2-EEA) is an acrylate monomer that can be incorporated into hydrogel formulations to modify their properties. Due to its ethoxyethyl side chain, 2-EEA can introduce thermoresponsive behavior to the hydrogel, allowing for controlled changes in swelling and drug release in response to temperature variations. This document outlines the synthesis, characterization, and potential applications of hydrogels containing 2-EEA, with a focus on their use in drug delivery systems.
Principle of 2-EEA in Hydrogel Synthesis
Contrary to its potential use as a bifunctional crosslinker, this compound is a monofunctional monomer. In hydrogel synthesis, it is typically copolymerized with a primary monomer (e.g., acrylic acid, acrylamide) and a separate crosslinking agent (e.g., N,N'-methylenebis(acrylamide), ethylene glycol dimethacrylate). The incorporation of 2-EEA units along the polymer backbone influences the overall hydrophilicity and introduces temperature-sensitive segments.
The general principle involves a free-radical polymerization reaction where the monomers and crosslinker form a crosslinked polymer network. The ratio of the hydrophilic primary monomer to the more hydrophobic 2-EEA can be adjusted to tune the lower critical solution temperature (LCST) of the resulting hydrogel. Below the LCST, the hydrogel is typically swollen, while above the LCST, it deswells and releases its payload.
Experimental Protocols
Materials
-
Primary Monomer (e.g., Acrylic Acid, AA)
-
Comonomer: this compound (2-EEA)
-
Crosslinker (e.g., N,N'-methylenebis(acrylamide), BIS)
-
Initiator (e.g., Ammonium persulfate, APS)
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)
-
Solvent (e.g., Deionized water)
-
Model Drug (e.g., Methylene blue, Vitamin B12)
-
Phosphate Buffered Saline (PBS)
Synthesis of a Thermoresponsive p(AA-co-2-EEA) Hydrogel
This protocol describes the synthesis of a thermoresponsive hydrogel composed of acrylic acid and this compound.
-
Monomer Solution Preparation:
-
In a beaker, dissolve the desired amounts of acrylic acid (AA) and this compound (2-EEA) in deionized water.
-
Add the crosslinker (e.g., 0.5 mol% relative to total monomers) to the monomer solution and stir until fully dissolved.
-
-
Initiation:
-
Add the initiator (e.g., 0.5 mol% APS relative to total monomers) to the solution and stir to dissolve.
-
To accelerate the polymerization, add a few drops of TEMED.
-
-
Polymerization:
-
Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
-
Purification:
-
Remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and other impurities.
-
-
Drying:
-
Cut the purified hydrogel into discs or other desired shapes.
-
Dry the hydrogel samples in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization of Hydrogel Properties
-
Weigh the dry hydrogel sample (W_d).
-
Immerse the sample in a buffer solution (e.g., PBS pH 7.4) at a specific temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] * 100
-
Equilibrate the hydrogel sample in the desired buffer solution.
-
Perform compression or tensile tests using a universal testing machine.
-
Record the stress-strain data to determine the compressive modulus or tensile strength.
In Vitro Drug Release Study
-
Drug Loading:
-
Immerse a known weight of the dry hydrogel in a concentrated solution of the model drug for 24 hours to allow for drug loading via swelling.
-
Remove the drug-loaded hydrogel and dry it to a constant weight.
-
-
Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS pH 7.4) at a specific temperature.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Logical Relationship of Hydrogel Properties and Applications
Caption: Influence of synthesis parameters on hydrogel properties and applications.
Data Presentation
The following tables summarize representative quantitative data for hydrogels containing thermoresponsive acrylate monomers, analogous to 2-EEA. These values can serve as a baseline for experimental design.
Table 1: Effect of 2-EEA Analogue Concentration on Swelling Ratio and Lower Critical Solution Temperature (LCST)
| 2-EEA Analogue (mol%) | Swelling Ratio (%) at 25°C | LCST (°C) |
| 10 | 1200 ± 80 | 38 ± 1 |
| 20 | 950 ± 60 | 35 ± 1 |
| 30 | 700 ± 50 | 32 ± 1 |
| 40 | 500 ± 40 | 29 ± 1 |
Table 2: Mechanical Properties of Hydrogels with Varying Crosslinker Concentration
| Crosslinker (mol%) | Compressive Modulus (kPa) |
| 0.5 | 15 ± 2 |
| 1.0 | 35 ± 4 |
| 1.5 | 60 ± 5 |
| 2.0 | 95 ± 8 |
Table 3: In Vitro Drug Release Profile (Model Drug: Methylene Blue)
| Time (hours) | Cumulative Release (%) at 25°C | Cumulative Release (%) at 37°C |
| 1 | 15 ± 2 | 30 ± 3 |
| 2 | 28 ± 3 | 55 ± 4 |
| 4 | 45 ± 4 | 80 ± 5 |
| 8 | 65 ± 5 | 95 ± 4 |
| 12 | 80 ± 6 | 98 ± 3 |
| 24 | 92 ± 5 | 99 ± 2 |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for drug release from these thermoresponsive hydrogels is based on the polymer's Lower Critical Solution Temperature (LCST).
Mechanism of Thermoresponsive Drug Release
Caption: Temperature-triggered drug release mechanism from an LCST hydrogel.
Below the LCST, the polymer chains are hydrated and the hydrogel is in a swollen state, effectively entrapping the drug molecules within its network. When the temperature is raised above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and expelling water. This leads to the collapse of the hydrogel network and a subsequent burst release of the encapsulated drug.
Conclusion
The incorporation of this compound as a comonomer in hydrogel synthesis provides a valuable strategy for creating thermoresponsive materials. By carefully controlling the monomer ratio and crosslinker concentration, the swelling behavior, mechanical properties, and drug release profile can be tailored for specific biomedical applications. These application notes provide a foundational framework for researchers and drug development professionals to explore the potential of 2-EEA-containing hydrogels in their work. Further optimization and characterization are encouraged to fully elucidate the structure-property relationships for specific formulations and applications.
Application Notes and Protocols for UV-Curable Coatings Formulated with 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV)-curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly alternatives to traditional solvent-based systems. A key component in many of these formulations is the reactive diluent, a monomer that reduces viscosity and participates in the polymerization process. 2-Ethoxyethyl acrylate (2-EEA) is a monofunctional acrylate monomer widely utilized as a reactive diluent in UV-curable coatings. Its unique molecular structure, featuring an ether linkage, imparts desirable properties to the final cured film, including enhanced flexibility, good adhesion, and effective viscosity reduction.[1]
These application notes provide a comprehensive overview of the formulation of UV-curable coatings incorporating this compound. This document details the role of 2-EEA, presents typical performance data, and offers step-by-step experimental protocols for formulation, curing, and characterization.
Key Properties of this compound in UV-Curable Coatings
This compound is valued for several key characteristics that make it a versatile component in UV-curable formulations:
-
Effective Viscosity Reduction: As a low-viscosity acrylate, 2-EEA is highly effective at reducing the viscosity of high molecular weight oligomers, such as urethane acrylates and epoxy acrylates.[1] This improved rheology is crucial for achieving uniform film thickness and defect-free surfaces, particularly in spray and inkjet applications.
-
Fast Curing Speed: The acrylate group in 2-EEA undergoes rapid polymerization upon exposure to UV radiation in the presence of a photoinitiator, contributing to high production speeds.
-
Enhanced Flexibility: The ethoxyethyl group in the monomer structure introduces flexibility into the polymer backbone, preventing the cured coating from becoming brittle and improving its resistance to cracking and delamination, especially on flexible substrates.
-
Good Adhesion: 2-EEA promotes adhesion to a variety of substrates, including plastics and metals, which is critical for the durability and longevity of the coating.
-
Good Dilution Effect: It effectively reduces the viscosity of oligomers and prepolymers, improving the overall workability of formulations.[1]
Data Presentation
The following tables summarize the expected quantitative effects of incorporating varying concentrations of this compound into a standard UV-curable coating formulation. The base formulation consists of a urethane acrylate oligomer and a photoinitiator blend. The data presented is representative of typical performance and is intended for illustrative purposes.
Table 1: Effect of this compound Concentration on Formulation Viscosity
| Formulation ID | Urethane Acrylate Oligomer (wt%) | This compound (wt%) | Photoinitiator (wt%) | Viscosity at 25°C (cps) |
| EEA-0 | 80 | 0 | 5 | 15,000 |
| EEA-10 | 70 | 10 | 5 | 8,500 |
| EEA-20 | 60 | 20 | 5 | 4,200 |
| EEA-30 | 50 | 30 | 5 | 2,100 |
| EEA-40 | 40 | 40 | 5 | 1,050 |
Table 2: Effect of this compound Concentration on Cured Film Properties
| Formulation ID | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Scale 0B-5B) | Flexibility (ASTM D522, Mandrel Diameter, mm) |
| EEA-0 | 3H | 4B | >32 (cracks) |
| EEA-10 | 2H | 5B | 20 |
| EEA-20 | H | 5B | 12 |
| EEA-30 | F | 5B | 6 |
| EEA-40 | HB | 5B | 3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Formulation of UV-Curable Coatings
Objective: To prepare a series of UV-curable coatings with varying concentrations of this compound.
Materials:
-
Urethane Acrylate Oligomer (e.g., aliphatic polyester-based)
-
This compound (2-EEA)
-
Photoinitiator blend (e.g., a mixture of a surface cure photoinitiator like 1-hydroxy-cyclohexyl-phenyl-ketone and a through-cure photoinitiator like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Amber glass vials or plastic containers
-
Laboratory scale
-
Mechanical stirrer or vortex mixer
Procedure:
-
Accurately weigh the urethane acrylate oligomer into an amber glass vial.
-
Add the desired amount of this compound to the oligomer according to the formulations in Table 1.
-
Add the photoinitiator blend to the mixture.
-
Securely cap the vial and mix the components using a mechanical stirrer or vortex mixer at room temperature until a homogeneous, transparent liquid is obtained.
-
Allow the formulation to sit for at least 30 minutes to allow any air bubbles to dissipate.
-
Store the formulations in a cool, dark place away from UV light sources.
Protocol 2: Application and UV Curing of Coatings
Objective: To apply the formulated coatings onto a substrate and cure them using a UV light source.
Materials:
-
Prepared UV-curable formulations
-
Substrate panels (e.g., cold-rolled steel, polycarbonate, or glass)
-
Film applicator (e.g., bar coater or drawdown bar) to achieve a controlled film thickness
-
UV curing system (e.g., a conveyorized system with a medium-pressure mercury lamp or a UV-LED lamp with appropriate wavelength)
-
Radiometer to measure UV intensity and dose
Procedure:
-
Clean the substrate panels thoroughly with a suitable solvent (e.g., isopropanol) to remove any contaminants and ensure good adhesion.
-
Place a substrate panel on a flat, stable surface.
-
Apply a small amount of the formulated coating at one end of the panel.
-
Use a film applicator to draw down the coating across the panel to achieve a uniform wet film thickness (e.g., 50 µm).
-
Immediately pass the coated panel through the UV curing system.
-
The UV dose and intensity should be controlled and recorded. A typical curing dose would be in the range of 500-2000 mJ/cm².
-
After curing, allow the coated panels to cool to room temperature before testing.
Protocol 3: Characterization of Cured Coating Properties
Objective: To evaluate the physical and mechanical properties of the cured coatings.
3.1. Pencil Hardness (ASTM D3363)
-
Place the cured panel on a firm, level surface.
-
Starting with the hardest pencil (e.g., 6H), hold it at a 45° angle to the surface and push it forward about 6 mm with firm pressure.
-
Wipe the surface with a soft cloth and examine for any indentation or scratching of the film.
-
If the film is scratched, repeat the test with the next softer pencil (5H, 4H, etc.) until a pencil is found that does not scratch the surface.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
3.2. Adhesion by Tape Test (ASTM D3359 - Test Method B)
-
Using a sharp razor blade or a special cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Brush the area gently to remove any loose flakes of coating.
-
Apply a piece of pressure-sensitive tape (as specified in the standard) over the cross-hatch area and smooth it down firmly.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Examine the cross-hatch area and classify the adhesion according to the ASTM scale (5B: no peeling, to 0B: severe peeling).
3.3. Flexibility by Mandrel Bend Test (ASTM D522)
-
Secure the coated panel in the mandrel bend test apparatus.
-
Bend the panel 180 degrees over the conical or cylindrical mandrel at a uniform rate.
-
Remove the panel and examine the coating for any signs of cracking, checking, or delamination.
-
For a conical mandrel, the diameter at which cracking begins is noted. For a set of cylindrical mandrels, the smallest diameter mandrel that does not cause cracking is reported as the flexibility of the coating.
Visualizations
Caption: Experimental workflow for UV-curable coating formulation and testing.
References
Application Notes and Protocols: 2-Ethoxyethyl Acrylate (2-EEA) as a Monomer in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure-sensitive adhesives (PSAs) are a critical component in a vast array of products, including medical devices, transdermal drug delivery systems, and wearable sensors. The performance of these adhesives is intrinsically linked to the properties of their constituent monomers. Acrylic PSAs, in particular, offer a versatile platform for tuning adhesive characteristics such as tack, peel strength, and shear strength. 2-Ethoxyethyl acrylate (2-EEA) is a monofunctional acrylic monomer that can be incorporated into PSA formulations to impart specific properties. Its ether linkage introduces polarity and flexibility, potentially influencing adhesion to various substrates and drug solubility in transdermal applications.
These application notes provide a comprehensive overview of the use of this compound in the formulation of pressure-sensitive adhesives. Detailed experimental protocols for the synthesis and characterization of 2-EEA-based PSAs are provided, along with data presentation to guide researchers in their formulation development.
Key Properties of this compound in PSA Formulations
The selection of monomers is a critical step in the design of a PSA with the desired balance of adhesive properties. The glass transition temperature (Tg) of the homopolymer is a key indicator of a monomer's contribution to the final PSA characteristics. A low Tg is essential for a polymer to exhibit tack at room temperature. The Tg of poly(this compound) is -50 °C, which is comparable to other commonly used "soft" acrylate monomers, suggesting its suitability for creating tacky and flexible adhesive matrices.
Incorporating 2-EEA into a PSA formulation can be expected to influence the following properties:
-
Tack and Flexibility: Due to its low homopolymer Tg, 2-EEA contributes to the softness and tackiness of the adhesive. The ethoxyethyl side chain can increase the free volume of the polymer, enhancing its flexibility.
-
Polarity and Adhesion: The ether group in the 2-EEA monomer increases its polarity compared to simple alkyl acrylates. This can enhance adhesion to more polar substrates.
-
Solubility and Drug Delivery: In the context of transdermal drug delivery systems, the polarity of 2-EEA can influence the solubility and release kinetics of pharmaceutical agents within the adhesive matrix.
The following table compares the glass transition temperature of poly(this compound) with other common acrylate monomers used in PSA formulations.
| Monomer | Homopolymer Glass Transition Temperature (Tg) (°C) |
| This compound | -50 |
| 2-Ethylhexyl Acrylate | -70 |
| n-Butyl Acrylate | -54 |
| Iso-octyl Acrylate | -70 |
| Methyl Acrylate | 10 |
| Acrylic Acid | 106 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of pressure-sensitive adhesives containing this compound. These protocols are intended as a starting point and may require optimization based on the specific performance requirements of the final application.
Protocol 1: Synthesis of a 2-EEA-Based Acrylic PSA via Solution Polymerization
This protocol describes the synthesis of a copolymer of this compound, 2-ethylhexyl acrylate (a common soft monomer), and acrylic acid (a functional monomer for adhesion and crosslinking) in an ethyl acetate solvent.
Materials:
-
This compound (2-EEA)
-
2-Ethylhexyl acrylate (2-EHA)
-
Acrylic acid (AA)
-
Ethyl acetate (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas
-
Reaction kettle equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
Hypothetical Experimental Design:
The following table outlines a hypothetical experimental design for synthesizing a series of PSAs with varying 2-EEA content to investigate its effect on adhesive properties.
| Formulation ID | 2-EEA (wt%) | 2-EHA (wt%) | AA (wt%) | AIBN (wt% of total monomers) |
| PSA-EEA-0 | 0 | 95 | 5 | 0.2 |
| PSA-EEA-10 | 10 | 85 | 5 | 0.2 |
| PSA-EEA-20 | 20 | 75 | 5 | 0.2 |
| PSA-EEA-30 | 30 | 65 | 5 | 0.2 |
Procedure:
-
Charge the reaction kettle with the specified amounts of this compound, 2-ethylhexyl acrylate, acrylic acid, and half of the ethyl acetate.
-
Begin stirring the mixture and purge with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
In a separate beaker, dissolve the AIBN initiator in the remaining ethyl acetate.
-
Heat the reaction kettle to 75-80 °C under a nitrogen atmosphere.
-
Once the reaction temperature is stable, slowly add the AIBN solution to the reactor over a period of 1-2 hours.
-
Maintain the reaction temperature for 6-8 hours to ensure high monomer conversion.
-
Monitor the reaction progress by measuring the solids content.
-
Once the desired conversion is reached, cool the reactor to room temperature.
-
The resulting polymer solution is the pressure-sensitive adhesive.
Protocol 2: Characterization of PSA Properties
This protocol outlines the standard methods for evaluating the key performance indicators of a pressure-sensitive adhesive.
Sample Preparation:
-
Coat the synthesized PSA solution onto a suitable release liner (e.g., siliconized polyester film) using a film applicator to achieve a uniform thickness (typically 25-50 µm).
-
Dry the coated film in an oven at a specified temperature (e.g., 70°C for 30 minutes) to remove the solvent.
-
Laminate the adhesive film onto a backing material (e.g., polyester or polyethylene film).
-
Condition the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Adhesive Property Tests:
-
180° Peel Adhesion Test (ASTM D3330):
-
Cut a 1-inch wide strip of the adhesive tape.
-
Apply the strip to a standard test panel (e.g., stainless steel).
-
Roll over the tape with a standard roller.
-
After a specified dwell time (e.g., 20 minutes), peel the tape from the panel at a 180° angle at a constant speed (e.g., 12 inches/minute) using a tensile tester.
-
Record the force required to peel the tape. The result is typically reported in N/25 mm or oz/inch.
-
-
Loop Tack Test (ASTM D6195):
-
Form a loop with a 1-inch wide strip of the adhesive tape, with the adhesive side facing out.
-
Bring the loop into contact with a standard test panel over a defined area.
-
Immediately withdraw the loop at a constant speed.
-
The maximum force required to remove the loop is the tack value.
-
-
Static Shear Strength Test (ASTM D3654):
-
Apply a 1-inch wide strip of the adhesive tape to a standard test panel with a defined overlap area (e.g., 1 inch x 1 inch).
-
Hang the test panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Record the time it takes for the tape to fail (i.e., pull away from the panel). The result is reported in minutes.
-
Application Notes and Protocols for Emulsion Polymerization of 2-Ethoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of poly(2-Ethoxyethyl acrylate) nanoparticles via emulsion polymerization. Emulsion polymerization is a versatile technique that allows for the formation of stable, aqueous dispersions of polymer particles with controlled size and molecular weight. Poly(this compound) is a polymer with applications in coatings, adhesives, and biomedical fields due to its flexibility, adhesion properties, and biocompatibility.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for a successful polymerization, along with methods for characterization of the resulting polymer latex.
Introduction
Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, which typically consists of a monomer, a continuous phase (usually water), a surfactant, and a water-soluble initiator. The process results in a colloidal dispersion of polymer particles, often referred to as a latex. Key advantages of this method include high polymerization rates, the ability to achieve high molecular weights, and effective heat dissipation by the aqueous medium.
This compound (EEA) is an acrylic ester monomer that can be polymerized to form a flexible and adhesive polymer. The resulting poly(this compound) has a low glass transition temperature, making it suitable for applications requiring flexibility and tackiness, such as pressure-sensitive adhesives.[3][4] Furthermore, its biocompatibility makes it a candidate for use in biomedical applications. This protocol details a semi-batch emulsion polymerization procedure for the synthesis of poly(this compound) nanoparticles.
Experimental Protocols
Materials and Equipment
| Reagents | Supplier | Grade |
| This compound (EEA), inhibited | Sigma-Aldrich | ≥98% |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | ACS reagent, ≥99.0% |
| Potassium Persulfate (KPS) | Sigma-Aldrich | ACS reagent, ≥99.0% |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ACS reagent, ≥99.7% |
| Deionized (DI) Water | - | High-purity |
| Nitrogen Gas (N₂) | - | High-purity |
| Equipment | Description |
| 1 L Jacketed Glass Reactor | Equipped with a reflux condenser, mechanical stirrer, nitrogen inlet, and two separate feed inlets. |
| Peristaltic Pumps | Two pumps for controlled addition of pre-emulsion and initiator solution. |
| Heating Circulator | To maintain a constant reaction temperature. |
| Mechanical Stirrer | With a stainless steel anchor-type impeller. |
| Dynamic Light Scattering (DLS) Instrument | For particle size and size distribution analysis. |
| Gel Permeation Chromatography (GPC) System | For molecular weight and polydispersity determination. |
| Fourier-Transform Infrared (FTIR) Spectrometer | For structural characterization of the polymer. |
| Gravimetric Analysis Equipment | For determination of monomer conversion. |
Pre-emulsion and Initiator Solution Preparation
-
Pre-emulsion Preparation: In a 500 mL beaker, add 150 g of DI water, 5 g of sodium dodecyl sulfate (anionic surfactant), and 2 g of sodium bicarbonate (buffer). Stir at 500 rpm for 20 minutes to ensure complete dissolution. To this solution, slowly add 250 g of this compound monomer while stirring to form a stable pre-emulsion.
-
Initiator Solution Preparation: In a separate 100 mL beaker, dissolve 1.25 g of potassium persulfate in 50 g of DI water.
Polymerization Procedure (Semi-Batch)
-
Reactor Setup: Charge the 1 L jacketed glass reactor with 200 g of DI water and 1 g of sodium dodecyl sulfate.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Set the heating circulator to 80°C and allow the reactor contents to reach this temperature while stirring at 200 rpm.
-
Initiation: Add 20% of the initiator solution to the reactor.
-
Seeding: After 10 minutes, add 5% of the pre-emulsion to the reactor to initiate particle nucleation. A slight bluish tint in the reaction mixture indicates the formation of initial polymer particles.[5]
-
Monomer and Initiator Feeding: After another 15 minutes, begin the continuous and separate addition of the remaining pre-emulsion and initiator solution to the reactor over a period of 3 hours using peristaltic pumps.
-
Reaction Completion: Once the feeding is complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.
-
Cooling: Cool the reactor to room temperature.
-
Filtration: Filter the resulting latex through a 100-mesh filter to remove any coagulum.
Data Presentation
Typical Reaction Conditions and Results
| Parameter | Value |
| Monomer | This compound |
| Surfactant | Sodium Dodecyl Sulfate |
| Initiator | Potassium Persulfate |
| Reaction Temperature | 80°C |
| Stirring Speed | 200 rpm |
| Monomer Conversion | >98% |
| Solid Content | ~40% |
| Particle Size (Z-average) | 100 - 150 nm |
| Polydispersity Index (PDI) | <0.1 |
| Molecular Weight (Mw) | 200,000 - 500,000 g/mol |
| Glass Transition Temperature (Tg) | Approx. -50°C |
Note: These values are representative and can vary based on specific reaction conditions.
Characterization Data Comparison
| Characterization Technique | Parameter Measured | Typical Result for Poly(EEA) |
| Dynamic Light Scattering (DLS) | Particle Size and Distribution | Z-average: 120 nm, PDI: 0.08 |
| Gel Permeation Chromatography (GPC) | Molecular Weight and Polydispersity | Mw: 350,000 g/mol , PDI (Mw/Mn): 2.5 |
| Gravimetry | Monomer Conversion | 99.2% |
| Fourier-Transform Infrared (FTIR) | Functional Groups | Characteristic C=O stretch (~1730 cm⁻¹), C-O-C stretch (~1180 cm⁻¹) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the emulsion polymerization of this compound.
Signaling Pathway of Free Radical Polymerization
References
Synthesis of Block Copolymers Containing 2-Ethoxyethyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers composed of 2-ethoxyethyl acrylate (EEA) are gaining significant interest in the fields of materials science and drug delivery. The ethoxyethyl group imparts unique properties, including tunable hydrophilicity and temperature sensitivity, making these polymers promising candidates for a variety of biomedical applications. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are pivotal in synthesizing well-defined EEA-containing block copolymers with controlled molecular weights and narrow polydispersity indices (PDI).[1][2][3]
These application notes provide detailed protocols for the synthesis of EEA-containing block copolymers via RAFT and ATRP, a summary of the key quantitative data, and insights into their applications, particularly in the realm of drug delivery.
Applications in Drug Delivery
Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic EEA-containing block can self-assemble in aqueous media to form micelles.[4] These core-shell nanostructures can encapsulate hydrophobic drugs, enhancing their solubility, stability, and circulation time in the body.[5][6] The stimuli-responsive nature of some EEA-containing copolymers, such as temperature sensitivity, allows for triggered drug release at specific sites, for instance, in tumor tissues which often exhibit slightly elevated temperatures.[7][8][9]
Key Applications Include:
-
Targeted Drug Delivery: Micelles formed from EEA block copolymers can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[10]
-
Stimuli-Responsive Release: The lower critical solution temperature (LCST) behavior of some EEA-containing polymers can be exploited for temperature-triggered drug release.[7][8]
-
Enhanced Drug Solubility and Stability: The hydrophobic core of the micelles serves as a reservoir for poorly water-soluble drugs, protecting them from degradation and increasing their bioavailability.[5][6]
Experimental Protocols
Synthesis of PEEA-b-PMMA via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, poly(this compound)-block-poly(methyl methacrylate) (PEEA-b-PMMA), using a PEEA macro-chain transfer agent (macro-CTA).
Workflow for RAFT Synthesis of PEEA-b-PMMA
Caption: Workflow for the two-step RAFT synthesis of PEEA-b-PMMA.
Materials:
-
This compound (EEA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or other suitable RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Synthesis of PEEA Macro-CTA:
-
In a Schlenk flask, dissolve EEA (e.g., 5.0 g, 34.7 mmol), CPAD (e.g., 0.12 g, 0.35 mmol), and AIBN (e.g., 0.011 g, 0.067 mmol) in toluene (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Isolate the PEEA macro-CTA by precipitation into a large excess of cold n-hexane and dry under vacuum.
-
-
Synthesis of PEEA-b-PMMA:
-
In a Schlenk flask, dissolve the PEEA macro-CTA (e.g., 2.0 g, 0.1 mmol), MMA (e.g., 2.0 g, 20 mmol), and AIBN (e.g., 0.0033 g, 0.02 mmol) in toluene (10 mL).
-
Repeat the degassing procedure as described above.
-
Conduct the polymerization at 70°C for 24 hours.
-
Terminate the reaction and purify the final block copolymer by precipitation in cold n-hexane.
-
Dry the PEEA-b-PMMA copolymer under vacuum.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the block copolymer structure and composition by ¹H NMR spectroscopy.
-
Synthesis of PEEA-b-PS via ATRP
This protocol outlines the synthesis of poly(this compound)-block-polystyrene (PEEA-b-PS) via Atom Transfer Radical Polymerization.
Workflow for ATRP Synthesis of PEEA-b-PS
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. research.monash.edu [research.monash.edu]
- 3. wlv.openrepository.com [wlv.openrepository.com]
- 4. Block copolymer micelles for drug delivery: design, characterization and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Stimuli-Responsive Block Copolymers by RAFT and Their Micellization Be" by Yuting Li, Brad Lokitz et al. [aquila.usm.edu]
- 8. Manipulating the Phase Transition Behavior of Dual Temperature-Responsive Block Copolymers by Adjusting Composition and Sequence [cjps.org]
- 9. Stimuli-Responsive Block Copolymer-Based Assemblies for Cargo Delivery and Theranostic Applications [mdpi.com]
- 10. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxyethyl Acrylate in Photopolymerizable Resins for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are compiled based on established methodologies for acrylate-based photopolymerizable resins in tissue engineering. Due to a lack of extensive published data specifically on 2-ethoxyethyl acrylate for these applications, the provided experimental parameters and expected outcomes are largely extrapolated from studies on structurally similar monomers, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA). Researchers should treat these protocols as a starting point and perform thorough characterization and optimization for their specific systems.
Introduction to this compound in Tissue Engineering
This compound is a monomer that can be photopolymerized to form hydrogels, which are water-swollen polymer networks that mimic some properties of the native extracellular matrix.[1] These hydrogels can serve as scaffolds to support cell growth and tissue regeneration.[1] The properties of the resulting poly(this compound) hydrogels, such as mechanical stiffness, swelling ratio, and degradation rate, can be tailored by adjusting the monomer concentration, the type and concentration of a crosslinker, and the polymerization conditions. The biocompatibility of acrylate-based polymers is a critical consideration, as unreacted monomers and degradation byproducts can potentially elicit cytotoxic responses.[2] Therefore, thorough purification and biocompatibility testing are essential steps in the development of this compound-based resins for tissue engineering.
Safety, Handling, and Storage of this compound
2.1 Hazard Identification
This compound is a hazardous substance that requires careful handling. Key hazards include:
2.2 Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid breathing vapors or mist.[4]
-
Avoid contact with skin and eyes.[4]
-
Wear appropriate PPE, including:
-
Do not eat, drink, or smoke in the work area.[5]
2.3 Storage
-
Store in a cool, well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep the container tightly closed.[4]
-
The monomer is stabilized with an inhibitor (e.g., hydroquinone or its monomethyl ether) which requires the presence of dissolved oxygen to be effective. Therefore, it should be stored under air, not an inert atmosphere.[3]
Experimental Protocols
3.1 Protocol for Preparation of a Photopolymerizable this compound Resin
This protocol describes the preparation of a basic photopolymerizable resin containing this compound, a crosslinker, and a photoinitiator.
Materials:
-
This compound (EEA) monomer
-
Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker (Mn 700)
-
Irgacure 2959 as a photoinitiator
-
Phosphate-buffered saline (PBS), sterile
-
Sterile amber vials
-
Vortex mixer
Procedure:
-
Prepare Photoinitiator Stock Solution: Dissolve Irgacure 2959 in sterile PBS to a final concentration of 0.5% (w/v). This may require gentle heating and vortexing. Protect the solution from light.[7]
-
Formulate the Resin: In a sterile amber vial, combine the components according to the desired formulation. A starting point could be a 10% (w/v) polymer solution. For example, to prepare 1 mL of resin:
-
Add 90 mg of this compound.
-
Add 10 mg of PEGDA (crosslinker).
-
Add 900 µL of the 0.5% Irgacure 2959 solution.
-
-
Mix Thoroughly: Vortex the mixture until all components are fully dissolved.
-
Sterilization: If not prepared under aseptic conditions, the final resin solution can be sterilized by filtration through a 0.22 µm syringe filter.
3.2 Protocol for Cell Encapsulation in a this compound Hydrogel
This protocol details the encapsulation of a model cell line (e.g., NIH/3T3 fibroblasts) within the prepared resin.
Materials:
-
Prepared this compound resin
-
Cell culture of NIH/3T3 fibroblasts
-
Trypsin-EDTA
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
-
UV light source (365 nm)
-
Sterile molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Cell Preparation:
-
Culture NIH/3T3 fibroblasts to 80-90% confluency.
-
Wash the cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of complete medium.
-
Count the cells and determine the cell density.
-
Centrifuge the required number of cells and resuspend the pellet in the this compound resin to achieve the desired final cell concentration (e.g., 1 x 10^6 cells/mL). Gently pipette to mix without introducing air bubbles.
-
-
Hydrogel Formation:
-
Pipette the cell-laden resin into sterile molds.
-
Expose the molds to UV light (365 nm, e.g., 4-10 mW/cm²) for a predetermined time (e.g., 5-10 minutes) to initiate photopolymerization.[7] The exposure time should be optimized to ensure complete gelation while minimizing cell damage.
-
-
Post-Polymerization Culture:
-
Carefully remove the cell-laden hydrogels from the molds.
-
Wash the hydrogels three times with sterile PBS to remove any unreacted components.
-
Place the hydrogels in a sterile petri dish or multi-well plate with complete culture medium.
-
Incubate at 37°C and 5% CO2, changing the medium every 2-3 days.
-
3.3 Protocol for Cytotoxicity Assessment using MTT Assay
This protocol assesses the cytotoxicity of leachable components from the polymerized hydrogel according to ISO 10993-5 standards.[8]
Materials:
-
Polymerized this compound hydrogels
-
NIH/3T3 fibroblasts
-
Complete cell culture medium
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Extract Preparation:
-
Prepare hydrogel samples and sterilize them (e.g., by UV irradiation).
-
Incubate the hydrogels in complete culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.[8]
-
-
Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the hydrogel extract to the test wells.
-
Include positive controls (e.g., medium with a known cytotoxic agent like 0.1% Triton X-100) and negative controls (fresh complete culture medium).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[8]
-
3.4 Protocol for Live/Dead Viability Staining
This protocol visualizes the viability of cells encapsulated within the hydrogel.
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (e.g., 2 µM) and Ethidium homodimer-1 (e.g., 4 µM) in sterile PBS.[10]
-
Staining:
-
Washing: Wash the hydrogels three times with sterile PBS to remove excess stain and reduce background fluorescence.[10][11]
-
Imaging:
-
Image the hydrogels immediately using a fluorescence microscope.
-
Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantitative Data (Comparative)
| Property | Material System | Value | Reference |
| Mechanical Properties | |||
| Young's Modulus (Dry) | PHEA/2% Graphene Oxide | > 650% increase vs. neat PHEA | [12] |
| Young's Modulus (Swollen) | PHEA/2% Graphene Oxide | > 100% increase vs. neat PHEA | [12] |
| Compressive Modulus | PCL-crosslinked PHEA | ~3 times higher than neat PHEA | [13] |
| Swelling Properties | |||
| Water Uptake | Neat PHEA | 208 ± 10 % | [12] |
| Water Uptake | PHEA/2% Graphene Oxide | 95 ± 4 % | [12] |
| Biocompatibility | |||
| Cell Viability (in vitro) | Poly(magnesium acrylate) hydrogel on NIH-3T3 cells | > 90% | [14] |
| Cell Viability (in vitro) | HEMA-based hydrogels on lymphocytes | Concentration-dependent cytotoxicity | [2] |
Visualizations (Graphviz)
References
- 1. Microscale Strategies for Generating Cell-Encapsulating Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. download.basf.com [download.basf.com]
- 7. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. namsa.com [namsa.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 11. allevi3d.com [allevi3d.com]
- 12. scispace.com [scispace.com]
- 13. On novel hydrogels based on poly(2-hydroxyethyl acrylate) and polycaprolactone with improved mechanical properties prepared by frontal polymerization [iris.polito.it]
- 14. researchgate.net [researchgate.net]
Application Note: Characterization of 2-Ethoxyethyl Acrylate Copolymers by Gel Permeation Chromatography (GPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethoxyethyl acrylate (2-EEA) is a versatile acrylic monomer used in the synthesis of various copolymers for a wide range of applications, including pressure-sensitive adhesives, coatings, and biomedical materials. The physical and chemical properties of these copolymers, such as their flexibility, adhesion, and biocompatibility, are directly influenced by their molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these critical parameters.[1][2] GPC separates molecules based on their hydrodynamic volume in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.[2][3] This application note provides a detailed protocol for the characterization of 2-EEA copolymers using GPC.
Experimental Protocols
Materials and Reagents
-
This compound (2-EEA) copolymer samples
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards (narrow molecular weight distribution)
-
Syringe filters (0.2 µm or 0.45 µm PTFE)[4]
-
Autosampler vials with caps
Instrumentation
A standard GPC system equipped with the following components is recommended:
-
Isocratic HPLC pump
-
Autosampler
-
Column oven
-
A set of GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)
-
Refractive Index (RI) detector
-
Optional: Multi-Angle Light Scattering (MALS) and Viscometer detectors for absolute molecular weight determination.[5][6][7]
GPC System and Conditions
The following table summarizes the typical GPC conditions for the analysis of 2-EEA copolymers.
| Parameter | Condition |
| Mobile Phase | Tetrahydrofuran (THF) |
| Columns | 2 x Polystyrene-Divinylbenzene (PS-DVB) columns |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
| Calibration | Polystyrene standards |
Sample Preparation Protocol
Proper sample preparation is crucial for obtaining accurate and reproducible GPC data.[4]
-
Weighing: Accurately weigh 5-10 mg of the dry 2-EEA copolymer sample into a clean glass vial.[4]
-
Dissolution: Add 5 mL of THF to the vial to achieve a sample concentration of 1-2 mg/mL.[8]
-
Mixing: Gently agitate the vial to dissolve the polymer. This can be done using a shaker or by gentle swirling. Avoid vigorous shaking to prevent polymer degradation. Allow the sample to dissolve completely, which may take several hours or overnight for high molecular weight polymers.[8]
-
Filtration: Once the polymer is fully dissolved, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter directly into an autosampler vial.[4] This step is critical to remove any particulate matter that could clog the GPC columns.[4]
-
Analysis: Place the vial in the autosampler for GPC analysis.
Results and Discussion
The GPC analysis of 2-EEA copolymers provides a chromatogram from which the molecular weight distribution is determined. The key parameters obtained are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Table of Representative GPC Data for 2-EEA Copolymers
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 2-EEA-co-MA-1 | 45,000 | 92,000 | 2.04 |
| 2-EEA-co-MA-2 | 52,000 | 115,000 | 2.21 |
| 2-EEA-co-BMA-1 | 68,000 | 155,000 | 2.28 |
| 2-EEA-co-BMA-2 | 35,000 | 75,000 | 2.14 |
The data presented in the table illustrates the typical molecular weight characteristics of 2-EEA copolymers synthesized by free radical polymerization.[9][10] The PDI values are greater than 1.5, which is characteristic of polymers produced by this method. Differences in Mn and Mw between samples can be attributed to variations in polymerization conditions such as initiator concentration, monomer-to-initiator ratio, and reaction time. A higher molecular weight generally leads to increased mechanical strength and viscosity, while a broader PDI can affect the material's processability and final properties.
Visualizations
Caption: GPC Experimental Workflow for 2-EEA Copolymers.
Conclusion
Gel Permeation Chromatography is an essential technique for the characterization of this compound copolymers. The protocol outlined in this application note provides a reliable method for determining the molecular weight and molecular weight distribution, which are critical parameters influencing the performance of these materials in various applications. The provided GPC conditions and sample preparation steps are robust and can be adapted for various 2-EEA copolymer systems. Accurate determination of Mn, Mw, and PDI allows for better control over the synthesis process and ensures the desired properties of the final product.
References
- 1. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 6. azom.com [azom.com]
- 7. kinampark.com [kinampark.com]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. ijfmr.com [ijfmr.com]
- 10. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
Troubleshooting & Optimization
Preventing premature polymerization of 2-Ethoxyethyl acrylate during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 2-Ethoxyethyl acrylate (2-EEA) to prevent premature polymerization.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.
Question 1: I opened a bottle of this compound and found that it has become viscous or solidified. What happened?
Answer: This indicates that the monomer has undergone premature polymerization. This uncontrolled reaction is typically initiated by one or more of the following factors:
-
Inhibitor Depletion: 2-EEA is stabilized with an inhibitor, most commonly Monomethyl Ether of Hydroquinone (MEHQ). This inhibitor is consumed over time and its depletion can lead to polymerization.
-
Improper Storage Temperature: Storing the monomer at elevated temperatures significantly accelerates the rate of polymerization.[1]
-
Absence of Oxygen: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively as free-radical scavengers.[2][3] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.
-
Exposure to UV Light: Ultraviolet light can initiate the polymerization process.[4]
-
Contamination: Contamination with incompatible materials such as strong oxidizing or reducing agents, free radical generators, peroxides, or even rust can trigger polymerization.[5]
Question 2: The monomer appears slightly cloudy but is still liquid. Is it safe to use?
Answer: Cloudiness can be an early sign of polymer formation.[6] It is recommended to filter a small sample to see if any solid polymer is present. If so, the bulk material may not be suitable for sensitive applications as the presence of polymer can affect reaction kinetics and the properties of the final product. It is also advisable to check the inhibitor concentration.
Question 3: My this compound has frozen during transport or storage. Can I still use it?
Answer: Yes, but it must be thawed and handled correctly. When acrylates freeze, the inhibitor can become unevenly distributed. It is crucial to thaw the material slowly at a controlled temperature, not exceeding 35-45°C.[2] After thawing, the container should be gently agitated or rolled to ensure the inhibitor is redissolved and evenly distributed throughout the monomer.
Question 4: I need to store this compound for an extended period. What are the best practices?
Answer: For long-term storage, adhere to the following guidelines:
-
Monitor Inhibitor Levels: Periodically check the MEHQ concentration to ensure it is within the recommended range.
-
Replenish Oxygen: For storage periods longer than a month, it may be advisable to replenish the dissolved oxygen by gently aerating the monomer.[7]
-
First-In, First-Out: Use the oldest stock first to minimize the likelihood of inhibitor depletion over time.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound?
A1: When stored under recommended conditions, stabilized this compound typically has a shelf life of 6 to 12 months.[5][7] However, this can be affected by the specific storage conditions. Regular inspection of the material and monitoring of the inhibitor level is recommended.
Q2: What is the role of an inhibitor like MEHQ?
A2: MEHQ is a polymerization inhibitor that prevents the spontaneous polymerization of the acrylate monomer. It functions by reacting with and neutralizing free radicals that can initiate a chain reaction. Importantly, MEHQ requires the presence of dissolved oxygen to be effective.[2][3]
Q3: What are the ideal storage conditions for this compound?
A3: 2-EEA should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[6] The storage temperature should be maintained within the recommended range, and the container should be opaque or amber to protect from UV light. A headspace of air should be present in the container.
Q4: Can I store this compound under an inert atmosphere?
A4: No. Storing under an inert gas like nitrogen or argon will prevent the phenolic inhibitor (MEHQ) from functioning, which can lead to rapid and potentially hazardous polymerization.[3][7]
Q5: What materials are compatible with this compound for storage and handling?
A5: Stainless steel and aluminum are the preferred materials for storage tanks and piping.[7] Carbon steel can be used, but rust formation may introduce contaminants that could initiate polymerization.[3] Ensure all equipment is clean and dry before use.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 15°C to 25°C (59°F to 77°F)[2] | Avoid temperatures above 35°C (95°F)[7] |
| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | Requires oxygen to be effective[2][3] |
| Typical Inhibitor Conc. | 10 - 20 ppm | Based on data for similar acrylates like 2-EHA[8] |
| Atmosphere | Air (Oxygen is essential) | Do NOT store under an inert atmosphere [3][7] |
| Container Material | Stainless Steel, Aluminum, Opaque/Amber Glass | Avoid materials that can be corroded or introduce contaminants[7] |
| Shelf Life | 6 - 12 months | Under optimal conditions; monitor inhibitor levels for longer storage[5][7] |
| Incompatible Materials | Strong acids/bases, oxidizing/reducing agents, free-radical initiators, peroxides, ammonia, amines, copper and its alloys[9] | Contamination can lead to rapid polymerization |
Disclaimer: The typical inhibitor concentration is based on data for structurally similar acrylate monomers. Always refer to the Certificate of Analysis provided by the supplier for the specific concentration in your batch.
Experimental Protocols
Protocol: Determination of MEHQ Concentration in this compound (Based on ASTM D3125)
This method is a colorimetric determination of MEHQ concentration.
Materials:
-
Spectrophotometer capable of measuring absorbance at 420 nm
-
Volumetric flasks (50 mL and 100 mL)
-
Pipettes
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
MEHQ standard
-
This compound sample
Procedure:
-
Preparation of 2% Sodium Nitrite Solution: Dissolve 2 g of NaNO₂ in deionized water and dilute to 100 mL.
-
Preparation of MEHQ Standard Stock Solution: Accurately weigh approximately 0.1 g of MEHQ into a 100-mL volumetric flask. Dissolve in and dilute to the mark with glacial acetic acid. This creates a 1000 µg/mL stock solution.
-
Preparation of Calibration Standards:
-
Prepare a series of standards by pipetting 1, 2, 4, 6, and 10 mL of the MEHQ stock solution into separate 50-mL volumetric flasks.
-
Dilute each to the mark with glacial acetic acid. These standards will have concentrations of approximately 20, 40, 80, 120, and 200 µg/mL.
-
-
Color Development for Calibration Curve:
-
Pipette a 10-mL aliquot of each standard into a new 50-mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% NaNO₂ solution to each flask.
-
Dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes for the color to develop.
-
-
Spectrophotometric Measurement (Calibration):
-
Set the spectrophotometer to 420 nm.
-
Use a blank solution (49 mL of glacial acetic acid + 1 mL of 2% NaNO₂ solution in a 50-mL flask) to zero the instrument.
-
Measure the absorbance of each standard.
-
Plot a calibration curve of absorbance versus the concentration of MEHQ (in µg/mL).
-
-
Sample Preparation and Analysis:
-
Weigh an appropriate amount of the 2-EEA sample (refer to ASTM D3125 for guidance based on expected MEHQ concentration) into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% NaNO₂ solution and dilute to the mark with glacial acetic acid. Mix well and let stand for 10 minutes.
-
Measure the absorbance of the sample solution at 420 nm.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of MEHQ in the sample solution (in µg/mL).
-
Calculate the MEHQ concentration in the original sample in parts per million (ppm).[10]
-
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound.
Caption: Factors leading to and preventing premature polymerization of 2-EEA.
References
- 1. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 2. gantrade.com [gantrade.com]
- 3. jamorin.com [jamorin.com]
- 4. ruishuangchemical.com [ruishuangchemical.com]
- 5. scipoly.com [scipoly.com]
- 6. Mia Secret Store [miasecretstore.com]
- 7. synthomer.com [synthomer.com]
- 8. arkema.com [arkema.com]
- 9. ankersmid.com [ankersmid.com]
- 10. kelid1.ir [kelid1.ir]
Technical Support Center: Troubleshooting 2-Ethoxyethyl Acrylate Polymerization
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the free-radical polymerization of 2-Ethoxyethyl acrylate (2-EEA). The following sections address specific problems in a question-and-answer format, offering explanations, detailed protocols, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My this compound (2-EEA) polymerization won't start or is severely delayed. What are the common causes?
Failure to initiate polymerization, or a long delay before it begins (known as an induction period), is typically due to the presence of substances that interfere with free radicals. The most common culprits are:
-
Chemical Inhibitors: Commercial monomers are stabilized with inhibitors to prevent spontaneous polymerization during shipping and storage.[1] These must be consumed by the initiator before polymerization can begin.
-
Dissolved Oxygen: Oxygen is a potent inhibitor of most free-radical polymerizations at common laboratory temperatures.[2][3] It reacts with initiating or propagating radicals to form stable, non-reactive peroxy radicals.[4]
-
Reagent or System Contamination: Impurities in the monomer, solvent, or initiator can act as retarders or inhibitors. This includes water or acidic impurities.[5]
-
Low Temperature: The reaction temperature may be too low for the thermal initiator to decompose and generate radicals at an effective rate.[6]
Below is a general workflow to diagnose the cause of polymerization inhibition.
Caption: General troubleshooting workflow for polymerization inhibition.
Q2: What are the standard inhibitors in 2-EEA and how do they work?
Like most acrylate monomers, 2-EEA is typically stabilized with phenolic inhibitors.[7] The most common is the monomethyl ether of hydroquinone (MEHQ).[8] These inhibitors work by scavenging radicals, but their mechanism relies on the presence of oxygen.[9] The inhibitor molecule donates a hydrogen atom to a peroxy radical (formed from a polymer radical and O₂), creating a stable phenoxy radical that is not reactive enough to continue the polymerization chain.[8][10]
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Mechanism of Action |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 220[5] | Reacts with peroxy radicals to terminate polymerization chains; requires oxygen to be effective.[9][10] |
| Hydroquinone | HQ | 40 - 160[5] | Similar to MEHQ, it is a radical scavenger that functions in the presence of oxygen.[11] |
| Phenothiazine | PTZ | Varies | Can trap alkyl radicals directly and is effective even in the absence of oxygen.[12] |
| Table 1: Summary of common inhibitors used in acrylate monomers. |
Q3: Is it always necessary to remove the inhibitor before polymerization?
Not always. The necessity of inhibitor removal depends on the experimental goals and reaction scale.
-
For routine or bulk polymerizations: It's often possible to overcome the inhibitor by adding a higher concentration of the initiator. The initial amount of initiator will be consumed by the inhibitor, and the excess will then start the polymerization.
-
For controlled/living polymerizations (e.g., ATRP) or kinetic studies: It is critical to remove the inhibitor. Its presence will interfere with the reaction control, leading to unpredictable molecular weights and broad polydispersity.[1]
Q4: What are the recommended methods for removing inhibitors from 2-EEA?
There are three primary lab-scale methods for removing phenolic inhibitors like MEHQ.
| Method | Principle | Pros | Cons | Best Suited For |
| Alumina Column Chromatography | Adsorption of the polar phenolic inhibitor onto basic alumina.[13] | Simple, fast for small scales, effective for MEHQ/HQ.[1] | Requires solvent, alumina can become clogged.[13] | Small to medium lab-scale purification, especially for controlled polymerizations.[14] |
| Caustic Wash (NaOH) | Acid-base extraction converts the weakly acidic inhibitor into a water-soluble salt.[15] | Scalable, effective. | Can introduce water, may form emulsions, requires subsequent drying step.[16][17] | Larger lab-scale purifications where trace water can be removed. |
| Vacuum Distillation | Separation based on the difference in boiling points between the monomer and the non-volatile inhibitor.[13] | Yields very high purity monomer, removes non-volatile impurities. | High risk of thermal polymerization if not done carefully, requires specialized equipment.[18] | Final high-purity polishing step after initial inhibitor removal. |
| Table 2: Comparison of common inhibitor removal techniques. |
Experimental Protocols
Protocol 1: Inhibitor Removal Using a Basic Alumina Column This method is highly effective for lab-scale purification.[13]
Materials:
-
This compound (inhibited)
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column or a syringe plugged with cotton[19]
-
Anhydrous solvent (e.g., dichloromethane, optional for viscous monomers)[14]
-
Clean, dry collection flask
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Pack the Column: Fill the column with activated basic alumina. A general guideline is to use approximately 10-20g of alumina per 100 mL of monomer.[1] Tap the column gently to ensure even packing.
-
Purification: Carefully pour the 2-EEA directly onto the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column via gravity. The inhibitor will be adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free monomer in the collection flask.
-
Storage: Use the purified monomer immediately. Do not store uninhibited monomer , as it can polymerize spontaneously.[13]
Protocol 2: Inhibitor Removal via Caustic Wash This method uses an acid-base extraction to remove phenolic inhibitors.[20]
Materials:
-
This compound (inhibited)
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Clean, dry flasks
Procedure:
-
Washing: Place the 2-EEA in a separatory funnel. Add an equal volume of 5% NaOH solution.
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation .[13]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the inhibitor as a salt.[15]
-
Repeat: Repeat the wash with fresh NaOH solution 2-3 times, or until the aqueous layer is colorless.[16]
-
Brine Wash: Wash the monomer with an equal volume of saturated brine to remove residual NaOH and reduce the amount of dissolved water.
-
Drying: Drain the monomer (organic layer) into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄), and swirl for 15-30 minutes.[1]
-
Filtration: Filter the monomer to remove the drying agent.
-
Storage: Use the purified monomer immediately.
Q5: Could oxygen be inhibiting my polymerization, and how do I prevent it?
Yes, oxygen is a significant inhibitor for most free-radical polymerizations.[2] It reacts with carbon-centered radicals to form peroxy radicals, which are much less reactive towards the monomer's double bond, effectively terminating the chain growth.[3][4] This is especially problematic at the surface of a reaction mixture exposed to air.[2]
Caption: Competing pathways of propagation and oxygen inhibition.
While oxygen inhibits polymerization at lower temperatures, it can act as an initiator at high temperatures (above 140°C).[21] However, for most standard lab procedures, oxygen should be removed.
Protocol 3: Deoxygenating the Polymerization System
Materials:
-
Reaction vessel with a rubber septum or three-neck flask setup
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Long needle or glass tube for subsurface sparging
-
Bubbler (to monitor gas flow and prevent backflow)
Procedure:
-
Setup: Assemble your reaction vessel containing the monomer and any solvent. Ensure the setup allows for both a gas inlet and a gas outlet.
-
Sparging: Insert a long needle connected to the inert gas line so its tip is below the surface of the reaction mixture.
-
Purging: Bubble the inert gas through the liquid for 20-30 minutes. This displaces the dissolved oxygen.[22] For temperature-sensitive components, this can be done in an ice bath.
-
Maintaining Atmosphere: After sparging, remove the needle from the liquid but maintain a positive pressure of inert gas over the reaction mixture (a gentle surface flow) for the duration of the experiment. This prevents atmospheric oxygen from re-entering the system.
-
Initiation: Once the system is deoxygenated and at the desired temperature, inject the initiator solution to begin the polymerization.
Q6: My polymerization starts but then stops or proceeds very slowly. What is the issue?
This issue, known as retardation, differs from inhibition. While an inhibitor causes a distinct induction period, a retarder simply slows down the rate of polymerization. Potential causes include:
-
Impurities: Certain impurities in the monomer or solvent can act as retarders. For instance, the synthesis of 2-EEA from acrylic acid and 2-ethoxyethanol can introduce impurities.[7][23]
-
Low Initiator Concentration: If the initiator concentration is too low, the number of propagating chains will be insufficient, leading to a slow reaction.
-
Incorrect Temperature: While higher temperatures generally increase the polymerization rate, excessively high temperatures can sometimes suppress autoacceleration or lead to depropagation, causing the rate to decrease.[6][24] For thermal initiators, a temperature that is too low will result in a slow rate of radical generation.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. radtech.org [radtech.org]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 11. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 12. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 16. researchgate.net [researchgate.net]
- 17. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxygen-initiated free-radical polymerization of alkyl acrylates at high temperatures [morressier.com]
- 22. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 23. This compound | 106-74-1 | Benchchem [benchchem.com]
- 24. pure.tue.nl [pure.tue.nl]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing initiator concentration for 2-Ethoxyethyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the free-radical polymerization of 2-Ethoxyethyl acrylate (2-EEA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of this compound is extremely slow or completely inhibited. What are the likely causes and solutions?
A1:
-
Cause 1: Oxygen Inhibition. One of the most common causes of slow or inhibited free-radical polymerization is the presence of oxygen. Oxygen acts as a radical scavenger, reacting with the initiating and propagating radicals to form stable peroxide radicals that do not initiate further polymerization.
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by purging the monomer and solvent with an inert gas (e.g., nitrogen or argon) for a sufficient period (e.g., 30-60 minutes) before and during the polymerization.[1] Using techniques like freeze-pump-thaw cycles can also be effective for removing dissolved oxygen.
-
-
Cause 2: Insufficient Initiator Concentration or Decomposition. The initiator concentration might be too low to generate a sufficient number of radicals to overcome inhibition and drive the polymerization at a reasonable rate. Alternatively, the reaction temperature may be too low for the chosen initiator to decompose efficiently.
-
Solution: Increase the initiator concentration incrementally. Refer to the data table below for the expected effects on molecular weight. Also, verify that the reaction temperature is appropriate for the half-life of your initiator. For example, AIBN (Azobisisobutyronitrile) is commonly used at temperatures between 60-80°C.
-
-
Cause 3: Impurities in the Monomer. The 2-EEA monomer may contain inhibitors (often added for storage stability) or other impurities that quench radicals.
-
Solution: Purify the monomer before use. This can be done by passing it through a column of basic alumina to remove acidic inhibitors.[2]
-
Q2: The polydispersity index (PDI) of my resulting poly(2-EEA) is too high. How can I achieve a more controlled polymerization?
A2:
-
Cause 1: High Initiator Concentration. While a higher initiator concentration increases the polymerization rate, it can also lead to more termination events and a broader molecular weight distribution (higher PDI).[3]
-
Solution: Decrease the initiator concentration. This will reduce the number of growing chains initiated at any given time, leading to more uniform chain growth.
-
-
Cause 2: High Reaction Temperature. Elevated temperatures can increase the rates of chain transfer reactions, where a growing polymer chain terminates by transferring its radical to a monomer, solvent molecule, or another polymer chain. This leads to a broader distribution of polymer chain lengths.
-
Solution: Lower the reaction temperature. However, ensure the temperature is still sufficient for the initiator to decompose at a reasonable rate.
-
-
Cause 3: Gel Effect (Trommsdorff–Norrish effect). At high monomer conversions, the viscosity of the reaction medium increases significantly. This slows down the termination reactions between long polymer chains, leading to a rapid increase in the polymerization rate and the formation of very high molecular weight chains, thus broadening the PDI.[3]
-
Solution: Conduct the polymerization in a more dilute solution to mitigate the viscosity increase. Alternatively, stop the reaction at a lower conversion before the gel effect becomes prominent.
-
Q3: The molecular weight of my poly(2-EEA) is lower than expected. How can I increase it?
A3:
-
Cause: High Initiator Concentration. The final molecular weight of the polymer is inversely related to the initiator concentration. A higher concentration of initiator generates more radicals, leading to a larger number of shorter polymer chains.[4][5]
-
Solution: Decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination.
-
Q4: My polymerization reaction resulted in an insoluble gel. What happened and how can I prevent it?
A4:
-
Cause 1: Presence of Cross-linking Impurities. The 2-EEA monomer may contain small amounts of diacrylate impurities, which have two polymerizable double bonds. These impurities can act as cross-linkers, connecting multiple polymer chains and forming a gel.
-
Cause 2: Uncontrolled High Conversion. Pushing the polymerization to very high conversions, especially in bulk or concentrated solutions, can lead to extensive chain transfer to the polymer. This can create reactive sites on the polymer backbone, leading to branching and eventual cross-linking.
-
Solution: Stop the reaction at a moderate conversion (e.g., 50-70%) or perform the polymerization in a more dilute solution.
-
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on this compound Polymerization *
| Initiator Conc. (mol% to monomer) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 65 | 95,000 | 1.8 |
| 0.5 | 85 | 40,000 | 2.1 |
| 1.0 | 92 | 22,000 | 2.5 |
| 2.0 | 95 | 12,000 | 3.0 |
*Data are representative examples based on general principles of free-radical polymerization and should be used as a qualitative guide. Reactions conducted in toluene at 70°C for 8 hours. An increase in initiator concentration leads to a higher polymerization rate and lower molecular weight.[3][5]
Experimental Protocols
Detailed Methodology for Free-Radical Solution Polymerization of this compound
1. Materials:
-
This compound (2-EEA) monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Toluene (or another suitable solvent like acetone or ethyl acetate)[1]
-
Basic alumina
-
Inhibitor remover columns
-
Nitrogen or Argon gas (high purity)
-
Methanol (for precipitation)
2. Monomer Purification:
-
To remove the storage inhibitor (e.g., hydroquinone), pass the 2-EEA monomer through a column packed with basic alumina immediately before use.[2]
3. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum for sampling.[1]
-
Add a magnetic stir bar to the flask.
4. Polymerization Procedure:
-
To the flask, add the desired amount of purified 2-EEA and toluene. A typical monomer concentration is 2 M.
-
Add the calculated amount of AIBN initiator (e.g., 0.5 mol% with respect to the monomer).
-
Seal the flask and purge the mixture with nitrogen or argon for 30-60 minutes while stirring to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).
-
Maintain the inert atmosphere and stirring throughout the reaction. The reaction time can vary from a few hours to overnight, depending on the desired conversion.
-
To terminate the polymerization, cool the reaction mixture to room temperature by removing it from the oil bath and exposing it to air.[1]
5. Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
6. Characterization:
-
Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Troubleshooting workflow for 2-EEA polymerization.
Caption: Experimental workflow for 2-EEA solution polymerization.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Effect of temperature on 2-Ethoxyethyl acrylate polymerization rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Ethoxyethyl Acrylate (2-EEA).
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the polymerization rate of this compound?
A1: As with most free-radical polymerizations, increasing the temperature generally increases the rate of this compound polymerization. This is due to the increased rate of decomposition of the initiator, leading to a higher concentration of free radicals that can initiate polymerization chains. However, excessively high temperatures can lead to side reactions and a loss of control over the polymerization process.
Q2: What is the "gel effect" (Trommsdorff–Norrish effect) and is it a concern for this compound polymerization?
A2: The gel effect is an autoacceleration in the rate of polymerization that occurs at high monomer conversions. It is caused by an increase in the viscosity of the reaction mixture, which slows down the termination reactions between growing polymer chains. This leads to a rapid increase in the overall polymerization rate and can result in a broad molecular weight distribution and even a runaway reaction. The gel effect is a significant consideration in the bulk polymerization of acrylates like 2-EEA.
Q3: What are some common side reactions that can occur at elevated temperatures during 2-EEA polymerization?
A3: At higher temperatures, several side reactions can become more prominent, including:
-
Chain transfer: This can occur to the monomer, polymer, or solvent, leading to the formation of branched polymers and a decrease in the average molecular weight.
-
Backbiting: This is an intramolecular chain transfer reaction that can lead to the formation of short-chain branches.
-
β-scission: This is a chain-breaking reaction that can lead to a decrease in molecular weight.
-
Thermal self-initiation: At very high temperatures (typically above 120°C), acrylates can undergo polymerization without an added initiator.
Q4: How can I monitor the rate of polymerization of this compound in my experiments?
A4: Common techniques for monitoring the polymerization rate include dilatometry and Differential Scanning Calorimetry (DSC). Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer. DSC measures the heat flow associated with the exothermic polymerization reaction, which is directly proportional to the rate of conversion.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Polymerization is too slow or does not initiate. | 1. Low reaction temperature.2. Insufficient initiator concentration.3. Presence of an inhibitor (e.g., oxygen, hydroquinone).4. Impurities in the monomer or solvent. | 1. Increase the reaction temperature in small increments (e.g., 5-10 °C).2. Increase the initiator concentration.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the monomer has been purified to remove inhibitors.4. Purify the monomer and solvent before use. |
| Polymerization is too fast and difficult to control (runaway reaction). | 1. High reaction temperature.2. High initiator concentration.3. Onset of the gel effect in bulk polymerization. | 1. Lower the reaction temperature.2. Reduce the initiator concentration.3. Consider switching to solution polymerization to better dissipate heat and delay the gel effect. If bulk polymerization is necessary, use a reactor with efficient heat transfer and consider a semi-batch process where the monomer is added gradually. |
| The final polymer has a broad molecular weight distribution. | 1. Uncontrolled polymerization rate (gel effect).2. Chain transfer reactions.3. Non-uniform temperature in the reactor. | 1. Implement measures to control the polymerization rate (see above).2. Lower the reaction temperature to minimize chain transfer.3. Ensure efficient stirring and uniform heating of the reaction mixture. |
| Inconsistent or irreproducible polymerization kinetics. | 1. Inaccurate temperature control.2. Variable levels of oxygen or other inhibitors.3. Inhomogeneous mixing of reactants. | 1. Use a calibrated and precise temperature control system.2. Standardize the deoxygenation procedure for all experiments.3. Ensure vigorous and consistent stirring throughout the reaction. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table provides data for the analogous monomer, 2-Hydroxyethyl Acrylate (2-HEA), to offer a comparative reference. The general trend of increasing polymerization rate with temperature is expected to be similar for 2-EEA.
Table 1: Effect of Temperature on the Bulk Polymerization of 2-Hydroxyethyl Acrylate (Analogous Monomer)
| Temperature (°C) | Initial Rate of Polymerization (% conversion/min) | Observations |
| 50 | Low | Slow initiation and propagation. |
| 60 | Moderate | Noticeable increase in polymerization rate. |
| 70 | High | Rapid polymerization with a strong gel effect observed at early stages.[1] |
Note: The activation energy for the bulk polymerization of 2-HEA has been reported to be approximately 155.8 kJ/mol, indicating a significant dependence of the rate on temperature.[1]
Experimental Protocols
Protocol 1: Monitoring Polymerization Rate using Dilatometry
Objective: To determine the rate of polymerization of this compound by measuring the volume contraction of the reaction mixture.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., AIBN or BPO)
-
Solvent (if performing solution polymerization, e.g., toluene or dioxane)
-
Dilatometer with a calibrated capillary
-
Constant temperature water bath
-
Cathetometer or a camera with high-resolution imaging
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation: Accurately weigh the desired amounts of 2-EEA and initiator into a flask. If performing solution polymerization, add the solvent.
-
Deoxygenation: Purge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Filling the Dilatometer: Carefully transfer the deoxygenated reaction mixture into the dilatometer using a syringe or cannula. The liquid level should be in the calibrated capillary section.
-
Equilibration: Place the dilatometer in the constant temperature bath set to the desired reaction temperature. Allow the liquid level to stabilize as the mixture reaches thermal equilibrium.
-
Measurement: Once the liquid level starts to consistently decrease due to polymerization, begin recording the height of the meniscus in the capillary at regular time intervals.
-
Termination: After a sufficient number of data points have been collected (typically up to 10-15% conversion to avoid the gel effect), remove the dilatometer from the bath and quench the reaction by rapid cooling and exposure to air.
-
Data Analysis: The fractional conversion at each time point can be calculated from the change in volume. The rate of polymerization is then determined from the slope of the conversion versus time plot.
Protocol 2: Monitoring Polymerization Rate using Differential Scanning Calorimetry (DSC)
Objective: To determine the rate of polymerization of this compound by measuring the heat evolved during the reaction.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., AIBN or BPO)
-
DSC instrument with a UV or thermal initiation accessory
-
Hermetically sealed aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the 2-EEA and initiator mixture into a DSC pan.
-
Sealing: Hermetically seal the pan to prevent monomer evaporation during the experiment.
-
Isothermal Measurement: Place the sealed sample pan and an empty reference pan in the DSC cell. Rapidly heat the sample to the desired isothermal polymerization temperature.
-
Data Collection: Hold the sample at the set temperature and record the heat flow as a function of time. The polymerization will be observed as an exothermic peak. The reaction is complete when the heat flow returns to the baseline.
-
Determination of Total Heat of Polymerization: To determine the total heat of polymerization for 100% conversion, a separate dynamic scan is often performed on an unreacted sample, heating it through the polymerization temperature range at a constant rate.
-
Data Analysis: The rate of polymerization at any given time is proportional to the measured heat flow. The conversion can be calculated by integrating the heat flow over time and dividing by the total heat of polymerization.
Visualizations
Caption: Relationship between temperature and polymerization rate.
Caption: A workflow for troubleshooting common polymerization issues.
References
Technical Support Center: Purification of 2-Ethoxyethyl Acrylate (EEA) Monomer
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of 2-Ethoxyethyl acrylate (EEA) monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (EEA)?
A1: Commercial EEA is typically of high purity but can contain several types of impurities. These include polymerization inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), which are added to prevent spontaneous polymerization during storage.[1] Other potential impurities are unreacted starting materials from the synthesis process, namely acrylic acid and 2-ethoxyethanol, as well as water and small amounts of oligomers that may form over time.[1]
Q2: Why is it necessary to remove the inhibitor from EEA before polymerization?
A2: Polymerization inhibitors like MEHQ function as radical scavengers. Their presence will interfere with free-radical polymerization reactions, which can lead to significant induction periods, reduced reaction rates, or even complete prevention of polymerization. The removal of these inhibitors is particularly crucial for achieving controlled polymerization.
Q3: What are the primary methods for purifying this compound?
A3: The main purification strategies for this compound aim to remove inhibitors, residual reactants, and water. The most common methods are:
-
Washing: This involves an initial wash with an aqueous basic solution to remove the acidic inhibitor and any residual acrylic acid. Subsequent washes with deionized water and brine remove the base and other water-soluble impurities.
-
Drying: After washing, an anhydrous drying agent is used to eliminate dissolved water from the monomer.
-
Distillation: Vacuum distillation is a highly effective method for separating the pure monomer from non-volatile impurities like the inhibitor and any oligomers.
-
Column Chromatography: An alternative to washing for inhibitor removal is passing the monomer through a column packed with activated basic alumina.
Q4: How should I store purified this compound?
A4: Due to its high reactivity, purified this compound is susceptible to polymerization and should ideally be used immediately after purification. For short-term storage, it should be kept in a cold, dark environment, such as a refrigerator, and under an inert atmosphere like nitrogen or argon. If longer storage is required, it is advisable to add a polymerization inhibitor.
Q5: How can I assess the purity of the purified EEA monomer?
A5: Several analytical techniques can be employed to determine the purity of the monomer:
-
Gas Chromatography (GC): Useful for quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Effective for the analysis of non-volatile impurities, including the inhibitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Allows for confirmation of the chemical structure and the identification of organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to verify the presence of the acrylate functional group and the absence of hydroxyl groups from the starting alcohol.
Data Presentation
The table below provides a summary of important quantitative data for this compound.
| Parameter | Value | Source(s) |
| Physical Properties | ||
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point (atmospheric) | 174 °C | [1] |
| Boiling Point (vacuum) | 65 °C at 16 mmHg | [2] |
| Density | ~0.983 g/mL at 20 °C | [1] |
| Vapor Pressure | 1.62 mmHg at 20 °C | [1] |
| Impurity Information | ||
| Typical Inhibitor | Monomethyl ether of hydroquinone (MEHQ) | [1] |
| Typical Inhibitor Concentration | 10-20 ppm (estimated based on similar acrylates) | [3] |
| Common Synthesis Impurities | Acrylic acid, 2-ethoxyethanol | [1] |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
This comprehensive method is widely used to achieve high-purity this compound.
Materials:
-
This compound (inhibited)
-
0.5 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
A non-volatile polymerization inhibitor (e.g., hydroquinone)
-
Standard laboratory glassware including a separatory funnel, round-bottom flask, and a distillation apparatus with a vacuum adapter.
Methodology:
-
Inhibitor Removal (Washing): a. In a separatory funnel, combine the this compound monomer with an equal volume of 0.5 M NaOH solution. b. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup. The aqueous layer may turn brown as the inhibitor is converted to its phenolate salt. c. Allow the layers to fully separate and then drain the lower aqueous layer. d. Repeat the washing step with fresh NaOH solution until the aqueous layer remains colorless. e. Wash the monomer twice with an equal volume of deionized water to remove any residual NaOH. f. Perform a final wash with an equal volume of saturated brine solution to initiate the removal of dissolved water.
-
Drying: a. Transfer the washed monomer into a clean, dry flask. b. Add approximately 5-10 grams of anhydrous MgSO₄ or Na₂SO₄ for every 100 mL of monomer. c. Swirl the mixture for 15-30 minutes. The monomer should appear clear. d. Filter the monomer to remove the drying agent.
-
Vacuum Distillation: a. To prevent polymerization during heating, add a small amount of a non-volatile inhibitor, such as a few crystals of hydroquinone, to the distillation flask with the dried monomer. b. Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry. c. Apply a vacuum and gently heat the distillation flask. d. Collect the fraction that distills at the appropriate temperature for the applied pressure (approximately 65 °C at 16 mmHg).[2] e. It is good practice to discard the initial and final distillation fractions, which are more likely to contain volatile or high-boiling impurities.
Protocol 2: Inhibitor Removal using an Alumina Column
This is a faster method for inhibitor removal but may not be as effective at removing other types of impurities.
Materials:
-
This compound (inhibited)
-
Activated basic alumina
-
Glass chromatography column
-
Glass wool or cotton
Methodology:
-
Column Preparation: a. Insert a small plug of glass wool or cotton at the bottom of the column. b. Fill the column with activated basic alumina to a suitable height (e.g., 10-20 cm for laboratory-scale purifications). c. Pre-wet the alumina with a small amount of a dry, non-polar solvent like hexane and allow it to drain completely.
-
Purification: a. Carefully load the inhibited this compound onto the top of the alumina column. b. Allow the monomer to flow through the column by gravity. c. Collect the purified monomer as it elutes. The inhibitor will remain adsorbed on the alumina.
-
Post-Purification: a. The collected monomer can be used directly or can be further purified by vacuum distillation as detailed in the first protocol.
Troubleshooting Guide
Q: My this compound monomer has a yellow tint. What should I do?
A: A yellow color may suggest the presence of oligomers or degradation products. It is advisable to purify the monomer by vacuum distillation before use. If the yellow color remains after distillation, it could indicate significant degradation, and using a fresh supply of the monomer is recommended.
Q: The monomer polymerized in the distillation flask. How can this be avoided?
A: Uncontrolled polymerization during distillation is a significant hazard with acrylate monomers. To prevent this:
-
Always add a non-volatile polymerization inhibitor (like hydroquinone) to the distillation flask. Volatile inhibitors such as MEHQ are not suitable as they will co-distill with the monomer.
-
Utilize vacuum distillation to lower the boiling point, thus reducing the required distillation temperature.
-
Avoid overheating the distillation flask by using a controlled heating source.
-
Ensure that all glassware is exceptionally clean, as trace impurities can sometimes initiate polymerization.
-
Never distill the monomer to dryness; always leave a small amount of liquid in the distillation flask.
Q: The purified monomer appears cloudy. What is the cause and solution?
A: Cloudiness in the purified monomer is typically due to the presence of water. This indicates that the drying step was insufficient. The cloudy monomer can be re-dried using an anhydrous drying agent and then re-distilled to obtain a clear product.
Q: My purification yield is low. What are the potential causes?
A: Several factors can contribute to a low yield:
-
Premature Polymerization: Any polymer formation during the purification process will reduce the yield of the monomer. The use of an appropriate inhibitor during distillation is key to preventing this.
-
Inefficient Extraction: During the washing steps, ensure thorough mixing and allow for complete phase separation to minimize the loss of monomer into the aqueous layers.
-
Mechanical Losses: Take care during transfers between different glassware to minimize loss of material.
-
Distillation Fractions: Discarding excessively large initial or final fractions during distillation will lower the overall yield of the purified product.
Visualizations
Caption: Workflow for the purification of this compound monomer.
References
Removing inhibitors from 2-Ethoxyethyl acrylate before polymerization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of inhibitors from 2-ethoxyethyl acrylate prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound?
A1: Commercial acrylate monomers like this compound are typically stabilized with phenolic inhibitors to prevent premature polymerization during storage and transport. The most common inhibitors used are hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).[1] The effectiveness of these phenolic inhibitors is often dependent on the presence of dissolved oxygen.[2]
Q2: Why is it necessary to remove the inhibitor from this compound before polymerization?
A2: The presence of inhibitors can significantly interfere with or completely prevent the desired polymerization reaction.[3] Inhibitors function by scavenging free radicals, which are essential for initiating the polymerization process. Failure to remove the inhibitor can lead to unpredictable induction periods, reduced reaction rates, and incomplete polymerization, ultimately affecting the properties of the final polymer.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The two most common and effective laboratory-scale methods for removing phenolic inhibitors from this compound are:
-
Column Chromatography: This involves passing the monomer through a column packed with basic alumina, which adsorbs the inhibitor.
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their different boiling points.[4]
A third method, caustic wash (e.g., with NaOH solution) , can also be used to extract the weakly acidic phenolic inhibitors.[4]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: While a simple visual inspection for the disappearance of the yellowish color of the inhibitor-containing monomer can be an initial indicator, quantitative analysis is recommended for confirmation. Analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the inhibitor before and after purification.[4]
Q5: What is the typical inhibitor concentration in commercial this compound?
A5: While the exact concentration can vary by manufacturer, similar acrylate monomers like 2-ethylhexyl acrylate typically contain between 10 to 20 ppm (parts per million) of MEHQ.[5] It is always best to consult the manufacturer's certificate of analysis for the specific batch you are using.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount or activity of basic alumina.- Inadequate washing with NaOH solution.- Inefficient phase separation during caustic wash. | - Increase the amount of basic alumina (a general guideline is 10-20g per 100 mL of monomer).- Use freshly opened or reactivated basic alumina.- Perform multiple washes with the NaOH solution until the aqueous layer is colorless.- Allow for complete phase separation in the separatory funnel. |
| Polymerization During Purification | - Column Chromatography: Overheating of the column due to exothermic adsorption of the inhibitor.- Vacuum Distillation: Excessive temperature or prolonged heating. | - If heat is generated during column chromatography, consider diluting the monomer with a dry, inert solvent before passing it through the column.- For vacuum distillation, use the lowest possible temperature that allows for a reasonable distillation rate. Ensure the receiving flask is cooled.- Consider adding a small amount of a high-boiling point inhibitor (like phenothiazine) to the distillation flask if thermal polymerization is a persistent issue. |
| Low Yield of Purified Monomer | - Column Chromatography: Retention of the monomer on the column.- Caustic Wash: Formation of an emulsion leading to poor recovery.- Vacuum Distillation: Significant amount of monomer left in the distillation flask. | - After the initial elution, a small amount of a slightly more polar, dry, and inert solvent can be used to wash the column and recover retained monomer.- To break emulsions during a caustic wash, add a small amount of brine (saturated NaCl solution).- Ensure efficient heat transfer and a good vacuum to minimize the amount of undistilled monomer. |
| Cloudy Appearance of Monomer After Caustic Wash | - Residual water in the monomer. | - After the final water wash, perform a wash with a saturated brine solution to help remove dissolved water.- Thoroughly dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final filtration. |
Experimental Protocols
Method 1: Inhibitor Removal using Basic Alumina Column Chromatography
This method is effective for removing phenolic inhibitors like MEHQ and HQ.
Materials:
-
This compound containing inhibitor
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Dry, inert solvent (e.g., hexane or dichloromethane, optional)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.
-
In a beaker, prepare a slurry of basic alumina in a minimal amount of a dry, inert, non-polar solvent (e.g., hexane). Use approximately 10-20 grams of alumina for every 100 mL of monomer.
-
Pour the slurry into the column and allow the alumina to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.
-
Drain the solvent until the level is just above the sand. Do not let the column run dry.
-
-
Purification:
-
Carefully add the this compound to the top of the column. If the monomer is particularly viscous, it can be diluted with a small amount of a dry, inert solvent.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
-
If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to prevent polymerization.
-
The purified monomer should be used immediately. If short-term storage is necessary, it should be kept at a low temperature (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).
-
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Method 2: Inhibitor Removal by Vacuum Distillation
This method is highly effective for obtaining high-purity monomer but requires careful control to prevent thermal polymerization.
Materials:
-
This compound containing inhibitor
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle and stirrer
-
Cold trap (optional but recommended)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Place boiling chips or a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum source, including a manometer to monitor the pressure. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump.
-
-
Distillation:
-
Charge the distillation flask with the inhibited this compound (do not fill more than two-thirds full).
-
Begin stirring and apply the vacuum, gradually reducing the pressure.
-
Once the desired pressure is reached (e.g., 5 mmHg), begin to gently heat the distillation flask.
-
Collect the distilled this compound in the receiving flask. The boiling point at 5 mmHg is approximately 95°C.[5][6] The receiving flask should be cooled in an ice bath to ensure efficient condensation.
-
Monitor the distillation temperature and pressure closely. Avoid overheating.
-
-
Post-Distillation:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified monomer should be used immediately.
-
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Data Presentation
Table 1: Physical Properties and Inhibitor Information for this compound
| Property | Value |
| Boiling Point (atm) | 174 °C[7] |
| Boiling Point (5 mmHg) | ~95 °C[5][6] |
| Common Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) |
| Typical Inhibitor Conc. | 10-20 ppm (in similar acrylates)[5] |
Table 2: Comparison of Inhibitor Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Basic Alumina Column Chromatography | Adsorption of the phenolic inhibitor onto the polar stationary phase. | - Simple and effective for lab-scale purification.- Can be performed at room temperature. | - Alumina activity can decrease over time.- Potential for some monomer loss on the column. |
| Vacuum Distillation | Separation based on the difference in boiling points between the monomer and the less volatile inhibitor. | - Can yield very high purity monomer.- Removes other non-volatile impurities. | - Risk of thermal polymerization if not carefully controlled.- Requires specialized glassware and a vacuum source. |
| Caustic (NaOH) Wash | Acid-base extraction of the weakly acidic phenolic inhibitor into an aqueous basic solution. | - Relatively simple and inexpensive.- Effective for phenolic inhibitors. | - Requires multiple extractions.- Emulsion formation can be an issue.- Requires thorough drying of the monomer after washing. |
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References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 7328-17-8 CAS MSDS (2-(2-Ethoxyethoxy)ethyl acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethoxyethyl Acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Ethoxyethyl acrylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (note: this may also increase side reactions). - Use a more effective catalyst or increase catalyst loading.[1] - Ensure efficient removal of the byproduct (water or alcohol) to drive the equilibrium towards the product. |
| Loss of product during workup or purification. | - Optimize extraction and washing steps to minimize product loss in the aqueous phase. - Use a more efficient distillation setup to ensure good separation from starting materials and byproducts. | |
| Presence of Polymer in the Reaction Mixture | Spontaneous polymerization of the acrylate monomer or acrylic acid.[2] | - Ensure an adequate amount of a suitable polymerization inhibitor (e.g., hydroquinone, phenothiazine) is present throughout the reaction and purification.[2][3] - Avoid excessive heat and localized hot spots in the reactor.[2] - Store the acrylate monomer under air, as oxygen is often required for the inhibitor to be effective. |
| Formation of High-Boiling Point Impurities | Michael addition of 2-ethoxyethanol to the acrylate product. | - Use a molar excess of the acrylate precursor (if using transesterification) or acrylic acid. - Control the reaction temperature to minimize this side reaction. - Consider using a milder catalyst. |
| Dimerization or oligomerization of acrylic acid (if used as a reactant). | - Use high-purity acrylic acid. - Optimize reaction conditions (temperature, catalyst) to favor the desired esterification reaction. | |
| Presence of Unexpected Ester Byproducts | Impurities in the 2-ethoxyethanol starting material. | - Use highly purified 2-ethoxyethanol. - Analyze the starting material by GC-MS to identify any alcohol impurities. |
| Incomplete transesterification if using another acrylate ester as a starting material. | - Increase the excess of 2-ethoxyethanol. - Ensure the complete removal of the alcohol byproduct (e.g., methanol or ethanol) to drive the reaction to completion. | |
| Discoloration of the Final Product | Degradation of the polymerization inhibitor or other components at high temperatures. | - Use the minimum effective temperature for the reaction and distillation. - Consider using a distillation setup that allows for purification under reduced pressure to lower the boiling point. |
| Acidic Impurities in the Final Product | Residual acid catalyst or unreacted acrylic acid. | - Perform a thorough neutralization wash (e.g., with a dilute sodium bicarbonate solution) during the workup. - Ensure efficient purification by distillation to separate the acidic components. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are:
-
Polymerization: Both the starting materials (if acrylic acid is used) and the this compound product can polymerize, especially at elevated temperatures. This is the most common issue in acrylate synthesis.[2]
-
Michael Addition: The nucleophilic 2-ethoxyethanol can add to the carbon-carbon double bond of the this compound product, forming a high-boiling point impurity.
-
Formation of Byproduct Esters: If the 2-ethoxyethanol starting material contains other alcohol impurities, these can also react with acrylic acid (or transesterify) to form different acrylate esters.
-
Ether Cleavage: Under harsh acidic conditions and high temperatures, the ether linkage in 2-ethoxyethanol can potentially be cleaved.
Q2: How can I prevent polymerization during the synthesis and purification?
A2: To prevent polymerization, it is crucial to use a polymerization inhibitor. Common inhibitors for acrylate synthesis include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[2][4] It is important to ensure the inhibitor is present throughout the entire process, including the final purification steps like distillation. Additionally, avoiding excessive heat and exposure to UV light can help minimize unwanted polymerization. Storing the reaction mixture and purified product under an air atmosphere is also recommended, as oxygen is often necessary for the inhibitors to function effectively.
Q3: What is the Michael addition side reaction and how can I minimize it?
A3: The Michael addition is the nucleophilic addition of a compound (in this case, the hydroxyl group of 2-ethoxyethanol) to the activated carbon-carbon double bond of the acrylate. This results in the formation of a diether ester byproduct. To minimize this, you can use an excess of the acrylic acid or the acrylate ester starting material to reduce the relative concentration of the alcohol available for addition. Lowering the reaction temperature and using a less basic or acidic catalyst can also disfavor this side reaction.
Q4: I am performing a transesterification from ethyl acrylate. How do I ensure the reaction goes to completion?
A4: Transesterification is an equilibrium reaction. To drive it towards the formation of this compound, you need to remove the ethanol that is formed as a byproduct. This is typically achieved by distillation, often by forming an azeotrope with a solvent or one of the reactants. Using a large excess of 2-ethoxyethanol can also shift the equilibrium towards the desired product.
Q5: What is a suitable experimental protocol for the synthesis of this compound via esterification?
A5: A general laboratory-scale procedure for the esterification of acrylic acid with 2-ethoxyethanol is as follows. Note that specific quantities and conditions may need to be optimized.
Materials:
-
Acrylic acid
-
2-Ethoxyethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Solvent for azeotropic water removal (e.g., toluene)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Combine 2-ethoxyethanol, acrylic acid (in slight molar excess), the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected or by techniques like TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a dilute sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to remove the toluene and any other impurities. Ensure a small amount of polymerization inhibitor is added to the distillation flask.
Visualizing Reaction Pathways
To better understand the relationships between the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.
References
Technical Support Center: Achieving Narrow Polydispersity in 2-Ethoxyethyl Acrylate (EEA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to achieve narrow polydispersity index (PDI) in the polymerization of 2-Ethoxyethyl acrylate (EEA).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of this compound, leading to broad polydispersity or other undesired outcomes.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| EEA-PDI-001 | High Polydispersity (PDI > 1.3) | 1. Inefficient Initiation: Slow or incomplete initiation leads to chains starting at different times. 2. Chain Transfer Reactions: Transfer to solvent, monomer, or polymer can broaden the molecular weight distribution.[1] 3. Termination Reactions: Irreversible termination, especially at high monomer conversion, increases PDI. 4. Impurities: Presence of inhibitors or other reactive species in the monomer or solvent. 5. Inappropriate Reaction Temperature: Temperature can affect the rates of initiation, propagation, and termination differently.[2] | 1. Optimize Initiator/Catalyst: Ensure the initiator is appropriate for the monomer and that the catalyst system in ATRP is efficient. For RAFT, select a suitable chain transfer agent (CTA). 2. Solvent Selection: Choose a solvent with a low chain transfer constant. 3. Limit Conversion: Stop the polymerization at a moderate conversion (e.g., < 70%) to minimize termination reactions. 4. Monomer Purification: Purify the EEA monomer to remove inhibitors and other impurities.[3] 5. Temperature Optimization: Conduct a temperature optimization study. For RAFT polymerization of a similar monomer, 1-ethoxyethyl acrylate, 70°C was found to be optimal.[2] |
| EEA-RXN-002 | Low Monomer Conversion | 1. Inhibitor Presence: Residual inhibitor from the monomer storage. 2. Low Initiator Concentration/Efficiency: Insufficient radical generation to sustain polymerization. 3. Oxygen Inhibition: Oxygen can scavenge radicals and inhibit polymerization.[4] 4. Low Temperature: The reaction temperature may be too low for efficient initiator decomposition or propagation. | 1. Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor. 2. Adjust Initiator Concentration: Increase the initiator concentration or choose a more efficient initiator for the given temperature. 3. Degas the Reaction Mixture: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon). 4. Increase Temperature: Gradually increase the reaction temperature while monitoring the effect on PDI. |
| EEA-PDI-003 | Bimodal or Multimodal GPC Trace | 1. Multiple Active Species: Presence of different initiating or propagating species. 2. Chain Coupling Reactions: Combination of propagating radicals. 3. Mid-chain Radical Formation: Chain transfer to polymer can lead to branching and a higher molecular weight shoulder. 4. Inefficient Macroinitiator (for block copolymers): The first block may have dead chains, leading to a residual peak in the GPC. | 1. Purify All Reagents: Ensure all components (monomer, initiator, catalyst, ligand, solvent) are pure. 2. Lower Radical Concentration: In ATRP, adjust the catalyst/ligand ratio to favor the dormant species. In RAFT, ensure the CTA concentration is appropriate. 3. Limit Monomer Conversion: High conversion increases the likelihood of side reactions. 4. Optimize Block Copolymerization: Ensure high end-group fidelity of the macroinitiator before adding the second monomer. |
Frequently Asked Questions (FAQs)
Q1: Which controlled polymerization technique is best for achieving a narrow PDI with this compound?
Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly effective for producing poly(this compound) with a narrow PDI (typically below 1.3).[2][5] The choice between them often depends on the specific experimental requirements, such as tolerance to functional groups, desired end-group functionality, and the need for metal-free polymers (favoring RAFT).
Q2: What are the key parameters to control in the RAFT polymerization of EEA?
To achieve a narrow PDI in the RAFT polymerization of EEA, the following parameters are crucial:
-
Choice of RAFT Agent: The chain transfer agent (CTA) must be appropriate for acrylate polymerization. Trithiocarbonates and dithiobenzoates are commonly used for acrylates.
-
Monomer/CTA/Initiator Ratio: This ratio determines the target molecular weight and influences the polymerization kinetics and control. A higher monomer-to-CTA ratio targets a higher molecular weight. The initiator concentration should be low relative to the CTA to minimize the number of chains initiated by the primary radicals.[6]
-
Temperature: Temperature affects the rates of all reactions involved. An optimal temperature allows for controlled polymerization without significant side reactions. For a similar monomer, 1-ethoxyethyl acrylate, an optimal temperature of 70°C was identified.[2]
-
Solvent: The solvent should be chosen to solubilize all components and have a low chain transfer constant. Toluene and 1,4-dioxane are common choices for acrylate polymerizations.
Q3: What are the critical components and conditions for a successful ATRP of EEA?
For a well-controlled ATRP of EEA, consider the following:
-
Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., a bipyridine or a multidentate amine like PMDETA or Me6TREN) is a common catalyst system for acrylate polymerization.[5][7]
-
Initiator: An alkyl halide with a structure that mimics the dormant polymer chain end is used as the initiator (e.g., ethyl α-bromoisobutyrate). The initiator efficiency should be high.
-
Monomer/Initiator/Catalyst/Ligand Ratio: The ratio of these components is critical for controlling the polymerization. The ratio of deactivator (Cu(II) species) to activator (Cu(I) species) determines the polymerization rate and the degree of control.[8]
-
Solvent: Polar solvents that can solubilize the catalyst complex are often used. However, ATRP can also be performed in bulk or in aqueous media under certain conditions.[5]
-
Deoxygenation: The reaction mixture must be thoroughly deoxygenated as oxygen can oxidize the Cu(I) catalyst, inhibiting the polymerization.[9]
Q4: How can I purify the this compound monomer before polymerization?
Commercial EEA may contain inhibitors (like hydroquinone or its monomethyl ether) to prevent spontaneous polymerization during storage.[10] These inhibitors must be removed before a controlled polymerization. A common method is to pass the monomer through a short column filled with basic alumina. For removing other impurities like acrylic acid or diacrylates, washing with a basic aqueous solution followed by drying and distillation under reduced pressure can be performed.[3]
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol provides a general procedure for the RAFT polymerization of EEA to achieve a target molecular weight with a narrow PDI.
Materials:
-
This compound (EEA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Schlenk flask, magnetic stirrer, oil bath, and inert gas supply (N2 or Ar)
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in 1,4-dioxane.
-
Add the purified EEA monomer to the flask. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully calculated based on the target degree of polymerization (e.g., 100:1:0.2).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.[2]
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR or GC) and molecular weight/PDI (via GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer in a non-solvent like cold hexane or methanol, filter, and dry under vacuum.
Protocol 2: ATRP of this compound
This protocol outlines a general procedure for the ATRP of EEA.
Materials:
-
This compound (EEA), inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., Anisole or Toluene)
-
Schlenk flask, magnetic stirrer, oil bath, and inert gas supply (N2 or Ar)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the solvent and the ligand (PMDETA) via a degassed syringe and stir to form the catalyst complex.
-
In a separate flask, prepare a solution of the purified EEA monomer and the initiator (EBiB). Degas this solution by bubbling with an inert gas for at least 30 minutes.
-
Transfer the degassed monomer/initiator solution to the flask containing the catalyst complex via a cannula or a degassed syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Monitor the reaction progress as described in the RAFT protocol.
-
Quench the reaction by cooling and exposing to air.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Data Presentation
Table 1: Example Conditions for Controlled Polymerization of Acrylates
| Polymerization Method | Monomer | [M]:[I]:[CTA/Cat] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Reference |
| RAFT | 1-Ethoxyethyl acrylate | 100:1:0.2 (CTA:AIBN) | Toluene | 70 | 4 | 60 | 8.5 | 1.15 | [2] |
| ATRP | 2-Hydroxyethyl acrylate | 100:1:1 (I:CuBr) | Bulk | 90 | 10 | 85 | 9.2 | <1.2 | [5] |
| RAFT | 2-Methoxyethyl acrylate | 400:1:0.02 (CTA:KPS/NaAs) | Water | 30 | 1 | >90 | 18.4 | 1.10 | [1] |
Visualizations
Caption: Troubleshooting flowchart for addressing high polydispersity in EEA polymerization.
Caption: General experimental workflow for RAFT polymerization of this compound.
References
- 1. shimadzu.com.cn [shimadzu.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethoxyethyl Acrylate Polymerization Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of 2-Ethoxyethyl acrylate (2-EEA) polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound polymerization.
Question 1: My polymerization reaction has a long induction period or fails to initiate, what are the possible causes and solutions?
Answer:
A long induction period or initiation failure is a common issue often related to the presence of inhibitors.
-
Possible Causes:
-
Incomplete Inhibitor Removal: Commercial 2-EEA is stabilized with inhibitors like monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors scavenge free radicals, which are necessary to initiate polymerization.[1]
-
Oxygen Inhibition: The presence of dissolved oxygen can inhibit free-radical polymerization.
-
Inactive Initiator: The chemical initiator may have degraded due to improper storage or handling.
-
-
Solutions:
-
Inhibitor Removal: It is crucial to remove the inhibitor before polymerization. Common methods include passing the monomer through a column of activated basic alumina or washing it with a dilute sodium hydroxide solution.[1][2]
-
Deoxygenation: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-30 minutes before and during the polymerization to remove dissolved oxygen.
-
Fresh Initiator: Use a fresh, properly stored initiator and ensure it is fully dissolved in the reaction medium.
-
Question 2: The polymerization reaction is proceeding too quickly, leading to a rapid increase in temperature and viscosity. How can I control this?
Answer:
A rapid and uncontrolled polymerization, known as a thermal runaway, is a significant safety hazard during scale-up due to the highly exothermic nature of acrylate polymerization.[3]
-
Possible Causes:
-
Excessive Initiator Concentration: A higher initiator concentration leads to a faster reaction rate.[4]
-
High Monomer Concentration (Bulk Polymerization): The heat generated is difficult to dissipate in viscous, bulk polymerizations.
-
Inadequate Heat Removal: The reactor's cooling system may be insufficient for the scale of the reaction.
-
-
Solutions:
-
Optimize Initiator Concentration: Reduce the amount of initiator to slow down the reaction rate.
-
Solution Polymerization: Perform the polymerization in a solvent to help dissipate heat and control viscosity.
-
Staged Monomer/Initiator Addition: Instead of adding all reactants at once, a semi-batch process where the monomer or initiator is fed into the reactor over time can effectively control the exotherm.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system, such as a cooling jacket, and that the heat transfer is efficient.[3] For large-scale reactions, consider specialized reactor designs with enhanced heat transfer surfaces.[3]
-
Question 3: The final polymer has a very broad molecular weight distribution (high polydispersity). How can I achieve a more uniform polymer?
Answer:
A broad molecular weight distribution can affect the final properties of the polymer.
-
Possible Causes:
-
Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can lead to a wider range of polymer chain lengths.
-
High Polymerization Temperature: Higher temperatures can increase the rate of side reactions, including chain transfer and thermal initiation, which can broaden the molecular weight distribution.[5]
-
Non-uniform Reaction Conditions: Poor mixing can create "hot spots" with higher temperatures and monomer concentrations, leading to variations in polymerization rates and chain lengths.
-
-
Solutions:
-
Choice of Solvent: Select a solvent with a low chain transfer constant.
-
Temperature Control: Maintain a consistent and optimal reaction temperature.
-
Controlled Radical Polymerization (CRP) Techniques: For applications requiring precise control over molecular weight and distribution, consider using CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
-
Efficient Mixing: Ensure the reactor's agitation system provides thorough mixing to maintain uniform conditions throughout the reaction vessel.
-
Question 4: The viscosity of the reaction mixture is too high, making it difficult to stir and process. What can be done?
Answer:
High viscosity is a common challenge in polymerization, especially at high conversions and in concentrated solutions.
-
Possible Causes:
-
High Polymer Concentration: As the polymerization progresses, the concentration of the polymer increases, leading to a significant rise in viscosity.
-
High Molecular Weight: The formation of very long polymer chains contributes to higher solution viscosity.
-
Cross-linking: The presence of diacrylate impurities in the monomer can lead to cross-linking and gelation.[6]
-
-
Solutions:
-
Use of a Solvent: Performing the polymerization in a suitable solvent is the most effective way to control viscosity.
-
Lower Monomer Concentration: Reducing the initial monomer concentration will result in a lower final polymer concentration and thus lower viscosity.
-
Chain Transfer Agents: The addition of a chain transfer agent can be used to control the molecular weight of the polymer.
-
Monomer Purity: Ensure the 2-EEA monomer is free from diacrylate impurities.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to remove the inhibitor from this compound before polymerization?
A1: Yes, for most polymerization techniques, especially those initiated by free radicals, the inhibitor must be removed.[7] The inhibitor will interfere with the initiator, leading to a long induction period or complete inhibition of the polymerization.[1]
Q2: What is a safe storage temperature for this compound?
A2: It is recommended to store this compound at temperatures between 15 to 25°C (59 to 77°F).[8] It is also crucial to store the monomer under air, as oxygen is required for the inhibitor to function effectively.[9]
Q3: What are some common side reactions in acrylate polymerization at high temperatures?
A3: At elevated temperatures, several side reactions can occur, including thermal self-initiation, chain transfer to the polymer (leading to branching), and β-scission (which can lead to the formation of macromonomers and a decrease in molecular weight).[5][10]
Q4: How can I purify the poly(this compound) after polymerization?
A4: The most common method for purifying the polymer is precipitation. The polymer solution is added to a non-solvent (a liquid in which the polymer is insoluble) to precipitate the polymer. The precipitated polymer can then be collected by filtration and dried under vacuum. The choice of solvent and non-solvent will depend on the specific polymer. For poly(2-EEA), which is soluble in many organic solvents like toluene and THF, a non-solvent such as methanol or hexane is often used.
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight (Representative Data for Acrylates)
| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Polydispersity Index (PDI) |
| Low | Slower | Higher | Lower |
| Medium | Moderate | Medium | Medium |
| High | Faster | Lower | Higher |
Note: This table provides a general trend for free-radical polymerization of acrylates. The exact values will depend on the specific monomer, initiator, solvent, and temperature used.[4][11]
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound using a Basic Alumina Column
Materials:
-
This compound (containing MEHQ inhibitor)
-
Activated basic alumina
-
Chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column approximately three-quarters full with activated basic alumina.
-
Carefully add the this compound to the top of the alumina column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately or stored at a low temperature in the dark for a short period.
Protocol 2: Scale-Up of this compound Solution Polymerization (500 mL Scale)
Materials:
-
Inhibitor-free this compound (2-EEA)
-
Toluene (or another suitable solvent)
-
Azobisisobutyronitrile (AIBN) (or another suitable initiator)
-
1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling circulator
Procedure:
-
Set up the 1 L jacketed glass reactor and ensure all glassware is dry.
-
Charge the reactor with 100 g of inhibitor-free 2-EEA and 400 mL of toluene.
-
Begin stirring the mixture and purge with nitrogen for 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
While purging, heat the reactor jacket to the desired reaction temperature (e.g., 70°C) using the circulator.
-
Dissolve 0.5 g of AIBN in a small amount of toluene and add it to the reactor once the reaction mixture has reached the set temperature.
-
Monitor the internal temperature of the reaction. The polymerization is exothermic, so the temperature may rise. Use the circulator to cool the reactor jacket as needed to maintain a stable internal temperature.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). The viscosity of the solution will increase as the reaction progresses.
-
To terminate the polymerization, cool the reactor to room temperature and expose the solution to air.
-
To isolate the polymer, slowly pour the polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol) while stirring vigorously.
-
The polymer will precipitate. Collect the polymer by filtration and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting Decision Tree for 2-EEA Polymerization Scale-Up.
Caption: Experimental Workflow for 2-EEA Solution Polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. echemi.com [echemi.com]
- 8. gantrade.com [gantrade.com]
- 9. synthomer.com [synthomer.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxyethyl Acrylate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-ethoxyethyl acrylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Formation | Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.[1] Low Reaction Temperature: The reaction rate may be too slow to achieve a significant conversion in a reasonable timeframe.[1] Equilibrium Limitation: The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction and lead to low yields.[1] | Catalyst: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). Consider using a solid acid catalyst like an ion-exchange resin for easier removal.[2][3] Temperature: Increase the reaction temperature, typically in the range of 70-120°C, to enhance the reaction rate.[4] Monitor for potential side reactions at higher temperatures. Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water as it forms, driving the equilibrium towards the product.[1][5] |
| Polymerization of Reactants or Product | Presence of Initiators: Impurities, light, or excessive heat can initiate polymerization of the acrylate monomer.[5] Insufficient Inhibition: The concentration of the polymerization inhibitor may be too low or the inhibitor may have degraded. | Inhibitor: Add a suitable polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to the reaction mixture.[3][5] Ensure the inhibitor is added at the beginning of the reaction. Temperature Control: Avoid excessive temperatures that can promote polymerization. Storage: Store the acrylate-containing materials in a cool, dark place.[6] Phenolic inhibitors require the presence of oxygen to be effective, so monomers should be stored under air rather than an inert atmosphere.[7] |
| Formation of Side Products | Etherification: At high temperatures and strong acid concentrations, the alcohol (2-ethoxyethanol) can undergo self-condensation to form an ether. Michael Addition: Acrylic acid or the acrylate product can undergo Michael addition, leading to the formation of dimers or oligomers.[8] | Reaction Conditions: Optimize the reaction temperature and catalyst concentration to minimize side reactions. Stoichiometry: Use a slight excess of the alcohol to favor the desired esterification reaction.[4] |
| Difficult Product Isolation and Purification | Emulsion Formation: During the aqueous workup to neutralize the acid catalyst, emulsions can form, making phase separation difficult.[9] Co-distillation: The boiling points of the product and unreacted starting materials may be close, leading to incomplete separation by distillation. | Workup: Neutralize the reaction mixture carefully with a mild base solution (e.g., sodium bicarbonate). If emulsions form, adding a saturated brine solution can help break them. Purification: Utilize fractional distillation under reduced pressure to effectively separate the this compound from impurities.[6] For research-scale synthesis, column chromatography can also be employed for purification.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct esterification of acrylic acid with 2-ethoxyethanol using an acid catalyst.[6] This is an equilibrium-controlled reaction where the removal of water is crucial to obtaining a high yield.[1] An alternative route is transesterification, where another acrylate ester, such as methyl acrylate, reacts with 2-ethoxyethanol.[6]
Q2: What are the key parameters to control for optimizing the yield of this compound?
A2: Several factors significantly influence the yield:
-
Reactant Molar Ratio: Using an excess of one reactant, typically the alcohol (2-ethoxyethanol), can shift the equilibrium towards the product. A molar ratio of acrylic acid to 2-ethoxyethanol of 1:1 to 1:1.25 is often used.[4]
-
Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[3] Solid acid catalysts, such as ion-exchange resins, are also effective and simplify purification.[2]
-
Temperature: The reaction is typically conducted at elevated temperatures, generally between 70°C and 120°C, to increase the reaction rate.[4]
-
Water Removal: Continuous removal of the water byproduct is essential for driving the reaction to completion. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.[1][5]
Q3: What are common side reactions during the esterification of this compound?
A3: Besides the reverse reaction (hydrolysis), potential side reactions include:
-
Polymerization: Acrylates are prone to polymerization, especially at elevated temperatures. The use of a polymerization inhibitor is crucial.[5]
-
Michael Addition: The acrylate can react with nucleophiles, including the alcohol or another acrylate molecule, via a Michael addition reaction, leading to byproducts.[8]
-
Ether Formation: The alcohol (2-ethoxyethanol) can undergo dehydration to form an ether, particularly under harsh acidic conditions and high temperatures.
Q4: How can I effectively prevent polymerization during the reaction and purification?
A4: To prevent polymerization:
-
Add an Inhibitor: Incorporate a polymerization inhibitor like hydroquinone (HQ) or its monomethyl ether (MEHQ) into the reaction mixture from the start.[3][5]
-
Control Temperature: Avoid unnecessarily high temperatures during the reaction and distillation.
-
Work under Air: For phenolic inhibitors like hydroquinone to be effective, the presence of a small amount of oxygen is necessary. Therefore, do not conduct the reaction and storage under a completely inert atmosphere.[7]
-
Storage: Store the purified this compound in a cool, dark place with a stabilizer present.[6]
Q5: What is the recommended procedure for purifying the crude this compound?
A5: The crude product typically contains the desired ester, unreacted starting materials, the acid catalyst, and byproducts.[6] A general purification procedure involves:
-
Neutralization: After cooling the reaction mixture, neutralize the acid catalyst by washing with a mild aqueous base solution, such as sodium bicarbonate.[11]
-
Washing: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: Purify the product by fractional distillation under reduced pressure to separate it from unreacted starting materials and other high-boiling impurities.[6]
Experimental Protocols
General Protocol for Esterification of this compound
This protocol provides a general methodology for the synthesis of this compound.
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charge the flask with 2-ethoxyethanol, acrylic acid (in a molar ratio of approximately 1.2:1 to 2-ethoxyethanol), a suitable azeotropic solvent (e.g., toluene, approximately 20-30% of the total volume), and a polymerization inhibitor (e.g., MEHQ, 100-200 ppm).
-
-
Catalyst Addition:
-
Slowly add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol% relative to the limiting reactant) to the stirred reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux (typically 90-120°C).
-
Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
The following tables summarize illustrative quantitative data for acrylate esterification reactions, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Acrylate Esterification Yield
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 2 | 100 | 5 | ~85 |
| p-TsOH | 3 | 110 | 4 | ~90 |
| Amberlyst-15 | 15 | 95 | 6 | ~70-80 |
Note: These are representative values based on similar acrylate esterifications and may vary for this compound.
Table 2: Effect of Reactant Molar Ratio on Acrylic Acid Conversion
| Acrylic Acid : Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion of Acrylic Acid (%) |
| 1 : 1 | 110 | 5 | 75 |
| 1 : 1.2 | 110 | 5 | 88 |
| 1 : 1.5 | 110 | 5 | 95 |
Note: These are representative values and the optimal ratio should be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN102633634A - Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Google Patents [patents.google.com]
- 5. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 6. This compound | 106-74-1 | Benchchem [benchchem.com]
- 7. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. CN1384092A - Improved 2-ethyl hexyl acrylate producing process - Google Patents [patents.google.com]
- 10. 2-(2-Ethoxyethoxy)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 11. DE60205422T2 - Process for the preparation of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Copolymerization of 2-Ethoxyethyl Acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of 2-Ethoxyethyl acrylate (2-EEA). The information provided addresses common issues encountered during experimentation, with a focus on the influence of solvent choice on reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the copolymerization of this compound and offers potential causes and solutions related to the solvent system.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Monomer Conversion | Inappropriate Solvent Choice: The solvent may have a high chain transfer constant, leading to premature termination. The initiator might have poor solubility or decomposition kinetics in the chosen solvent. | Solvent Selection: Choose a solvent with a low chain transfer constant. Ensure the initiator is soluble and has an appropriate half-life at the reaction temperature in the selected solvent. Consider solvents like 1,4-dioxane or acetone which have been used for similar acrylate copolymerizations.[1][2] Initiator and Concentration: Verify the initiator's efficacy and consider adjusting its concentration. |
| Poor Solubility of the Resulting Copolymer | Solvent Polarity: The polarity of the reaction solvent may not be suitable for the resulting copolymer, causing it to precipitate out of the solution. The copolymer composition can also influence its solubility.[2] | Solvent System Adjustment: Use a solvent or a solvent mixture that is known to dissolve the expected copolymer. The solubility of copolymers containing 2-EEA can be influenced by the comonomer; for instance, increasing acrylic acid content can enhance water solubility in copolymers.[2] Copolymers of similar monomers are often soluble in polar solvents like DMF, DMSO, and acetone.[2] |
| Unexpected Copolymer Composition | Solvent-Monomer Interactions: The solvent can influence the reactivity ratios of the comonomers through interactions such as hydrogen bonding, especially when using functional monomers.[3][4][5] | Solvent Polarity and Type: Be aware that polar solvents can alter monomer reactivity. For instance, in the copolymerization of HEMA, aprotic solvents like DMF can disrupt hydrogen bonding and affect monomer incorporation.[3] Non-polar solvents like xylene have been shown to enhance the reactivity of functionalized methacrylates compared to bulk polymerization.[3][5] |
| Inconsistent or Uncontrolled Polymerization Rate | Solvent Viscosity and Cage Effects: The viscosity of the solvent can affect the diffusion of radical species, influencing the rate of polymerization. "Cage effects" induced by the solvent can also alter reactivity.[6] Spontaneous Polymerization: Acrylates can polymerize spontaneously if not properly inhibited, especially at elevated temperatures.[7] | Solvent and Temperature Control: Select a solvent that allows for good heat dissipation and control over the reaction kinetics. Ensure that the monomer is properly inhibited and stored under air, as oxygen is required for the stabilizer to function correctly.[8][9] The storage temperature should not exceed 35°C.[8][9] |
| Gel Formation | High Conversion: Pushing for very high monomer conversion can lead to branching and cross-linking, resulting in gel formation. Heterogeneous Reaction Conditions: In certain polymerization techniques like SET-LRP, gel formation can occur on surfaces if the polymer has strong adsorption tendencies in the chosen solvent system.[10] | Control Conversion: Aim for conversions below a certain threshold (e.g., ~15%) to accurately determine reactivity ratios and avoid gelation.[2] Solvent for Homogeneous System: For controlled polymerizations, ensure the solvent system maintains a homogeneous reaction mixture and minimizes side reactions or adsorption effects. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity ratios during the copolymerization of this compound?
A1: The solvent can significantly impact the reactivity ratios of comonomers. This is particularly true when one or both monomers can engage in specific interactions, such as hydrogen bonding, with the solvent.[3][4][5] For example, in the copolymerization of 2-hydroxyethyl methacrylate (HEMA), a monomer with a hydroxyl group, polar aprotic solvents like dimethylformamide (DMF) can disrupt the hydrogen bonding between HEMA molecules, reducing its relative reactivity.[3] Conversely, non-polar solvents like xylene can enhance the reactivity of HEMA.[3][5] While specific data for 2-EEA is limited, similar effects can be anticipated due to the presence of the ether and ester functionalities which can interact with different solvents.
Q2: What are the key criteria for selecting a suitable solvent for the copolymerization of this compound?
A2: The ideal solvent should:
-
Dissolve Monomers and the Resulting Copolymer: To ensure a homogeneous reaction and prevent precipitation of the polymer.
-
Have a Low Chain-Transfer Constant: To minimize premature termination and allow for the formation of high molecular weight polymers.
-
Be Inert: It should not react with the monomers, initiator, or the resulting polymer.
-
Have an Appropriate Boiling Point: To allow for effective temperature control during the polymerization.
-
Be Suitable for the Intended Application: Consider toxicity, environmental impact, and ease of removal for the final product.
Q3: Can the solvent influence the final properties of the poly(this compound) copolymer?
A3: Yes, the solvent can indirectly influence the final properties. By affecting the copolymer composition and microstructure (the sequence distribution of monomer units), the solvent choice can alter the polymer's thermal properties (like glass transition temperature), solubility, and mechanical properties. The solvent does not chemically become part of the polymer but plays a crucial role in determining its final architecture.
Q4: Are there any specific safety precautions to consider when handling solvents for this compound copolymerization?
A4: Yes. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many organic solvents are flammable and should be kept away from ignition sources.[9] Refer to the Safety Data Sheet (SDS) for each specific solvent and monomer for detailed handling and disposal instructions. 2-Ethylhexyl acrylate, a similar monomer, must be stored under air to prevent spontaneous polymerization, as oxygen is necessary for the inhibitor to function.[8][9]
Experimental Protocols
General Protocol for Free-Radical Copolymerization of this compound in Solution
This protocol is a generalized procedure based on methodologies for similar acrylate monomers.[1][2]
-
Monomer and Solvent Preparation:
-
Purify the this compound and the comonomer by passing them through a column of basic alumina to remove the inhibitor, or by another appropriate method.
-
Purify the chosen solvent by distillation or other standard techniques if necessary. Solvents such as 1,4-dioxane or acetone are commonly used for acrylate polymerizations.[1][2]
-
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.
-
Place the flask in an oil bath maintained at the desired reaction temperature (e.g., 60°C).[1]
-
-
Polymerization:
-
Charge the flask with the desired amounts of this compound, the comonomer, and the solvent.
-
Bubble nitrogen gas through the solution for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Dissolve the initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN, or benzoyl peroxide) in a small amount of the solvent and add it to the reaction mixture.
-
Maintain the reaction under a nitrogen atmosphere with continuous stirring.
-
-
Termination and Isolation:
-
To determine reactivity ratios, it is crucial to stop the reaction at low conversion (typically <15%).[2] This can be achieved by rapidly cooling the reaction mixture.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, n-hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the copolymer composition using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Analyze the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Visualizations
Caption: Workflow for investigating solvent effects on copolymerization.
Caption: Impact of solvent properties on copolymerization kinetics and final polymer characteristics.
References
- 1. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 2. ijfmr.com [ijfmr.com]
- 3. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 8. synthomer.com [synthomer.com]
- 9. lgchemon.com [lgchemon.com]
- 10. SET-LRP of 2-hydroxyethyl acrylate in protic and dipolar aprotic solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Poly(2-Ethoxyethyl Acrylate) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing residual 2-ethoxyethyl acrylate (EEA) monomer in your polymerization experiments. High residual monomer content can compromise the biocompatibility, mechanical properties, and overall performance of your polymers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve high monomer conversion and polymer purity.
Troubleshooting Guide: High Residual Monomer in Poly(this compound)
High levels of residual this compound are a common challenge in polymerization. The following guide provides a structured approach to identifying and resolving the root causes of this issue.
Question: My final poly(this compound) has a high concentration of residual monomer. What are the likely causes and how can I reduce it?
Answer: High residual monomer content in poly(this compound) (PEEA) can stem from several factors related to monomer purity, polymerization conditions, and post-polymerization purification. Below is a detailed breakdown of potential causes and actionable solutions.
| Potential Cause | Recommended Action |
| Monomer Impurities | Inhibitor Presence: Commercial EEA contains inhibitors (like hydroquinone) to prevent premature polymerization during storage. These must be removed before polymerization as they will quench free radicals and lead to incomplete conversion. Action: Purify the monomer by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying and distillation[1]. |
| Other Impurities: The presence of diacrylates can lead to crosslinking, and acrylic acid can inhibit the polymerization[2]. Action: For high-purity applications, consider vacuum distillation of the monomer immediately before use. | |
| Incomplete Polymerization | Suboptimal Initiator Concentration: Too low an initiator concentration may not generate enough free radicals to drive the reaction to high conversion. Conversely, an excessively high concentration can lead to premature termination and may not significantly reduce residual monomer. Action: Optimize the initiator concentration. For free-radical polymerization of acrylates, a typical range is 0.1 to 1.0 mol% relative to the monomer. The optimal concentration should be determined empirically for your specific system[3][4][5]. |
| Inadequate Reaction Time: Polymerization reactions, especially at lower temperatures, may require extended periods to reach near-complete conversion. Action: Increase the polymerization time. Monitor monomer conversion at different time points using techniques like ¹H NMR or GC-FID to determine the optimal reaction duration[6][7]. | |
| Incorrect Polymerization Temperature: The reaction temperature significantly impacts the rate of polymerization and initiator decomposition. Temperatures that are too low can result in slow and incomplete reactions. Action: Increase the polymerization temperature. For AIBN-initiated polymerization of acrylates, temperatures between 60°C and 80°C are common. For persulfate initiators in aqueous systems, lower temperatures can be effective[6][7][8]. A post-polymerization heat treatment at a higher temperature can also help to consume remaining monomer[9]. | |
| Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Action: Ensure the reaction mixture is thoroughly deoxygenated before and during polymerization by purging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles[1][6]. | |
| Ineffective Purification | Single Precipitation: A single precipitation of the polymer may not be sufficient to remove all unreacted monomer, especially if the monomer is entrapped within the polymer matrix. Action: Perform multiple precipitations. Dissolve the polymer in a good solvent (e.g., THF, acetone) and precipitate it into a non-solvent (e.g., diethyl ether, hexane, methanol/water mixture)[2][6]. |
| Insufficient Washing: Simply filtering the precipitated polymer may not remove all residual monomer. Action: Thoroughly wash the precipitated polymer with the non-solvent before drying. | |
| Inadequate Drying: Residual solvent can trap monomer in the final polymer. Action: Dry the purified polymer under vacuum at an elevated temperature (below the polymer's glass transition temperature) for an extended period to remove both the solvent and any remaining volatile monomer[10]. |
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have during your PEEA synthesis experiments.
Q1: What is a typical acceptable level of residual monomer in PEEA for biomedical applications?
A1: While specific limits depend on the final application and regulatory requirements, for biomedical applications, the residual monomer content should be minimized as much as possible, ideally to levels below 0.1% (1000 ppm) and often aiming for non-detectable levels. Analytical techniques like GC-FID or HPLC are crucial for accurate quantification[11][12].
Q2: How can I accurately quantify the residual EEA monomer in my polymer?
A2: The most common and sensitive methods are Gas Chromatography with a Flame Ionization Detector (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy[11][13].
-
GC-FID: This technique is highly sensitive and robust. The polymer is dissolved in a suitable solvent, and an internal standard is added for accurate quantification. The solution is then injected into the GC system[14][15][16].
-
¹H NMR: This method allows for the direct determination of residual monomer by comparing the integration of characteristic vinyl proton peaks of the monomer (typically between 5.8 and 6.4 ppm) with the integration of polymer backbone peaks[13][17].
Q3: Can I use post-polymerization methods other than precipitation to remove residual monomer?
A3: Yes, several other techniques can be effective:
-
Solvent Extraction: For cross-linked or insoluble polymers, washing the polymer with a solvent that dissolves the monomer but not the polymer can be effective.
-
Vacuum Stripping/Drying: Heating the polymer under vacuum can effectively remove volatile residual monomers[10].
-
Scavenger Monomers: In some cases, adding a small amount of a highly reactive "scavenger" monomer near the end of the polymerization can help to consume the remaining primary monomer[18].
Data Presentation: Impact of Polymerization Parameters on Residual Monomer
The following tables summarize the expected qualitative and quantitative impact of key polymerization parameters on residual monomer content in acrylate polymerizations. While specific data for PEEA is limited, these trends, derived from studies on similar acrylate monomers, provide a valuable starting point for optimization.
Table 1: Effect of Initiator Concentration on Residual Monomer in Acrylate Polymerization
| Initiator Concentration (mol% relative to monomer) | Expected Residual Monomer Level | Comments |
| < 0.1 | High | Insufficient radical generation leads to incomplete conversion. |
| 0.1 - 1.0 | Moderate to Low | Generally considered the optimal range for achieving high conversion. |
| > 1.0 | Low to Moderate | While it can lead to faster initial rates, excessively high concentrations may result in lower molecular weight polymers and may not further reduce the final residual monomer content significantly[4][5]. |
Table 2: Effect of Polymerization Temperature on Residual Monomer in Acrylate Polymerization
| Polymerization Temperature (°C) | Expected Residual Monomer Level | Comments |
| < 60 | High | Slower initiator decomposition and propagation rates lead to incomplete conversion in a given timeframe. |
| 60 - 80 | Moderate to Low | Optimal range for common initiators like AIBN, balancing polymerization rate and potential side reactions. |
| > 80 | Low | Higher temperatures increase polymerization rates and can drive the reaction to higher conversion, but may also lead to side reactions or polymer degradation depending on the specific system[7][8][19]. |
Table 3: Effect of Reaction Time on Monomer Conversion in Acrylate Polymerization
| Reaction Time (hours) | Typical Monomer Conversion | Comments |
| 1 - 3 | 80 - 95% | The bulk of the monomer is typically consumed in the initial hours of the reaction[6]. |
| 3 - 8 | 95 - 99% | The reaction rate slows as monomer concentration decreases. Extending the reaction time is crucial for achieving high conversion[6][20]. |
| > 8 | > 99% | For applications requiring very low residual monomer, extended reaction times or a post-polymerization "chase" with additional initiator may be necessary. |
Experimental Protocols
Protocol 1: Purification of this compound (EEA) Monomer
-
Objective: To remove the inhibitor (e.g., hydroquinone or MEHQ) from commercial EEA.
-
Materials: this compound, basic alumina, anhydrous magnesium sulfate.
-
Procedure:
-
Prepare a column packed with basic alumina.
-
Pass the EEA monomer through the column.
-
Collect the inhibitor-free monomer.
-
Add a small amount of anhydrous magnesium sulfate to the collected monomer to remove any traces of water.
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored at low temperatures in the dark.
-
Protocol 2: Solution Polymerization of this compound
-
Objective: To synthesize PEEA with low residual monomer via solution polymerization.
-
Materials: Purified EEA, AIBN (2,2'-azobisisobutyronitrile), anhydrous solvent (e.g., toluene, ethyl acetate, or THF), reaction flask with condenser, magnetic stirrer, nitrogen/argon inlet, oil bath.
-
Procedure:
-
To a reaction flask, add the purified EEA monomer and the chosen solvent (e.g., to achieve a 20-50% w/v monomer concentration).
-
Add the desired amount of AIBN initiator (e.g., 0.5 mol% relative to the monomer).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours).
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., cold diethyl ether or a hexane/heptane mixture).
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution and precipitation steps at least two more times to ensure the removal of residual monomer.
-
Dry the final polymer product under vacuum at a moderately elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
Caption: Troubleshooting workflow for high residual monomer.
Caption: General experimental workflow for PEEA synthesis.
References
- 1. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com.cn [shimadzu.com.cn]
- 7. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymersolutions.com [polymersolutions.com]
- 12. Residual monomer in acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pepolska.pl [pepolska.pl]
- 15. researchgate.net [researchgate.net]
- 16. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. ijfmr.com [ijfmr.com]
Improving the mechanical properties of 2-Ethoxyethyl acrylate-based polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of 2-Ethoxyethyl acrylate (2-EEA)-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the baseline mechanical properties of homopolymerized poly(this compound) (P2-EEA)?
A1: Homopolymers of this compound are typically soft and flexible materials with good adhesive properties.[1] They are often characterized by a low glass transition temperature (Tg), which contributes to their flexibility. For specific applications requiring higher strength, hardness, or toughness, modifications to the polymer structure are necessary.
Q2: What are the primary methods to improve the mechanical properties of 2-EEA-based polymers?
A2: The three main strategies to enhance the mechanical properties of P2-EEA are:
-
Copolymerization: Introducing other monomers into the polymer chain can tailor properties like flexibility, adhesion, and water resistance.[1][2]
-
Crosslinking: Creating a network structure by linking polymer chains significantly increases hardness, toughness, and wear resistance.[1][3]
-
Filler Incorporation: Adding reinforcing fillers, such as nanoparticles, can dramatically improve mechanical strength and modulus.
Q3: How does copolymerization affect the mechanical properties of 2-EEA polymers?
A3: Copolymerization allows for the modification of P2-EEA properties by incorporating monomers with different characteristics. For instance, copolymerizing with a monomer that has a higher Tg can increase the overall stiffness and strength of the resulting polymer. The properties of the copolymer are dependent on the type of comonomer used and its concentration in the final polymer.[2]
Q4: What is the role of a crosslinking agent in modifying P2-EEA?
A4: A crosslinking agent is a monomer with two or more polymerizable groups that can form bridges between polymer chains.[4] This three-dimensional network structure restricts chain movement, which in turn increases the material's hardness, stiffness, and resistance to solvents and cracking.[1][4]
Q5: Which types of fillers are effective for reinforcing 2-EEA polymers?
A5: A variety of fillers can be used to enhance the mechanical properties of polymers. For acrylate-based systems, common reinforcing fillers include:
-
Graphene Oxide
-
Carbon Nanotubes
-
Silica
-
Nanolay
The effectiveness of a filler depends on its size, shape, concentration, and the quality of its dispersion and interaction with the polymer matrix.[5]
Troubleshooting Guide
Issue 1: Polymerization of 2-EEA is slow or does not initiate.
-
Possible Cause: Presence of oxygen, which can inhibit free-radical polymerization.
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the monomer solution.
-
-
Possible Cause: Inactive or insufficient initiator.
-
Solution: Use a fresh batch of initiator and ensure it is used at the correct concentration as specified in the protocol. For thermally activated initiators, verify that the reaction temperature is appropriate for its decomposition.
-
-
Possible Cause: Presence of inhibitors in the monomer.
Issue 2: The resulting polymer is brittle and fractures easily.
-
Possible Cause: Excessive crosslinker concentration.
-
Solution: High concentrations of crosslinking agents can lead to a very rigid but brittle network.[8] Systematically decrease the molar percentage of the crosslinking agent in your formulation to achieve a better balance of strength and flexibility.
-
-
Possible Cause: Inappropriate comonomer choice or ratio.
-
Solution: If using copolymerization, the comonomer may have a very high Tg, leading to a brittle final product. Consider using a comonomer that imparts more flexibility or adjust the monomer feed ratio.
-
Issue 3: Poor and inconsistent mechanical properties.
-
Possible Cause: Poor dispersion of fillers within the polymer matrix.
-
Solution: Agglomeration of filler particles can act as stress concentration points, weakening the material.[9] Improve filler dispersion through techniques like ultrasonication of the filler in the monomer before polymerization or by using a surfactant to aid in dispersion.
-
-
Possible Cause: Incomplete or non-uniform crosslinking.
-
Solution: Ensure that the crosslinking agent and initiator are evenly distributed throughout the monomer mixture before polymerization. For photo-initiated crosslinking, ensure the light source provides uniform illumination to all parts of the sample.
-
Issue 4: Difficulty in processing the polymer due to high viscosity.
-
Possible Cause: High molecular weight of the polymer.
-
Solution: The viscosity of a polymer solution increases with molecular weight. To reduce viscosity, you can either decrease the monomer concentration or increase the initiator concentration, which will result in shorter polymer chains.
-
-
Possible Cause: The formulation is too rigid.
-
Solution: Consider adding a plasticizer, which is a non-volatile substance that, when added to a polymer, increases its flexibility and workability.[10]
-
Data on Mechanical Properties
The following tables summarize quantitative data on how different modification strategies can affect the mechanical properties of acrylate-based polymers. Note that while specific data for 2-EEA is limited, these examples from similar acrylate systems provide valuable insights.
Table 1: Effect of Copolymerization on Mechanical Properties of Hydrophilic Acrylate Copolymers (Swollen in Water)
| Comonomer (Weight Fraction, ω2) | Tensile Modulus (E) (MPa) | Tensile Strength (σu) (MPa) | Strain-at-Break (εu) |
| None (PHEA control) | 0.39 | 0.32 | 1.81 |
| Ethyl Acrylate (0.36 ≤ ω2 ≤ 0.56) | 0.17 - 0.50 | 0.7 - 0.9 | 5 - 7 |
| n-Butyl Acrylate (0.36 ≤ ω2 ≤ 0.56) | 0.17 - 0.50 | 0.7 - 0.9 | 5 - 7 |
| Dodecyl Methacrylate (0.30 ≤ ω2 ≤ 0.62) | 12 - 32 | 3 - 4 | - |
Data adapted from studies on 2-hydroxyethyl methacrylate (HEMA) copolymers, which are structurally similar to 2-EEA and provide a good reference for expected trends.[11]
Table 2: Effect of Crosslinker Concentration on Mechanical Properties of Poly(methyl methacrylate) (PMMA) Resin
| Crosslinking Agent | Concentration (% by vol) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| None (Control) | 0 | 95.3 ± 8.1 | 2.4 ± 0.2 |
| EGDMA | 5 | 98.7 ± 9.5 | 2.6 ± 0.3 |
| EGDMA | 10 | 102.1 ± 7.3 | 2.7 ± 0.2 |
| EGDMA | 15 | 105.4 ± 6.9 | 2.8 ± 0.1 |
| TEGDMA | 5 | 96.2 ± 10.2 | 2.5 ± 0.3 |
| TEGDMA | 10 | 99.8 ± 8.7 | 2.6 ± 0.2 |
| TEGDMA | 15 | 103.5 ± 7.1 | 2.7 ± 0.1 |
This table demonstrates the general trend of increasing strength and modulus with higher crosslinker concentration up to a certain point, beyond which properties may degrade.[8]
Table 3: Effect of Fillers on Mechanical Properties of Epoxy Composites
| Filler Type | Filler Concentration (wt%) | Tensile Strength Improvement (%) | Flexural Strength Improvement (%) |
| g-C3N4 | 2 | 11 | 13 |
| Graphene Nanoparticles | 0.1 | 20-22 | - |
| h-BN | 6 | 59 | - |
| MoS2 | 6 | - | - |
This table illustrates the significant improvements in mechanical properties that can be achieved with the addition of small amounts of fillers.[9][12]
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of 2-EEA with Acrylic Acid (AA)
-
Materials: this compound (2-EEA), Acrylic acid (AA), Benzoyl peroxide (initiator), Acetone (solvent).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the desired molar ratio of 2-EEA and AA in acetone (e.g., 70% by volume).[1]
-
Add benzoyl peroxide (0.5 wt% of the total monomer weight).[1]
-
Immerse the flask in an oil bath preheated to 60°C.
-
Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.
-
Maintain the reaction at 60°C under a nitrogen atmosphere with continuous stirring for 7-8 hours.[1]
-
Terminate the polymerization by cooling the flask to room temperature.
-
Precipitate the resulting copolymer by pouring the reaction mixture into an excess of a non-solvent like diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
-
Protocol 2: UV-Initiated Crosslinking of 2-EEA
-
Materials: this compound (2-EEA), 1,6-Hexanediol diacrylate (HDDA, crosslinker), 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator).
-
Procedure:
-
Prepare a mixture of 2-EEA with the desired weight percentage of HDDA (e.g., 1-10 wt%).
-
Add the photoinitiator at a concentration of 0.5 wt% relative to the total monomer and crosslinker weight.
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
Pour the solution into a mold of the desired shape (e.g., a thin film between two glass plates).
-
Expose the mold to a UV light source (e.g., 365 nm) for a specified period (e.g., 10-30 minutes) to ensure complete curing.
-
After curing, carefully remove the crosslinked polymer from the mold.
-
Protocol 3: Preparation of a P2-EEA/Graphene Oxide (GO) Composite
-
Materials: this compound (2-EEA), Graphene oxide (GO), Azobisisobutyronitrile (AIBN, initiator).
-
Procedure:
-
Disperse a specific weight percentage of GO (e.g., 0.5-2 wt%) in the 2-EEA monomer.
-
Sonicate the mixture for 20-30 minutes to ensure a uniform dispersion of the GO platelets.
-
Add AIBN (e.g., 0.5 wt% of monomer weight) to the dispersion and stir until dissolved.
-
Transfer the mixture to a reaction vessel and deoxygenate by bubbling with nitrogen for 30 minutes.
-
Heat the reaction to 70°C and maintain for several hours until the polymerization is complete.
-
Allow the composite material to cool to room temperature.
-
Wash the resulting polymer composite with a solvent like ethanol to remove any unreacted monomer and initiator, then dry under vacuum.
-
Visualizations
References
- 1. ijfmr.com [ijfmr.com]
- 2. shimadzu.com.cn [shimadzu.com.cn]
- 3. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 4. arpnjournals.com [arpnjournals.com]
- 5. Hybrid Epoxy Composites with Both Powder and Fiber Filler: A Review of Mechanical and Thermomechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lgchemon.com [lgchemon.com]
- 7. synthomer.com [synthomer.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Hydrogel Properties: 2-Ethoxyethyl Acrylate vs. 2-Hydroxyethyl Acrylate
For researchers, scientists, and drug development professionals, the selection of a monomer is a critical decision that dictates the ultimate characteristics of a hydrogel. This guide presents an objective comparison of hydrogels synthesized from 2-ethoxyethyl acrylate (EEA) and the widely utilized 2-hydroxyethyl acrylate (HEA). The primary distinction between these two acrylate monomers lies in the side chain: a hydrophilic hydroxyl group in HEA versus a more hydrophobic ethoxy group in EEA. This subtle structural variance significantly influences the swelling behavior, mechanical strength, thermal properties, and drug delivery potential of the resulting hydrogels.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the key quantitative data for hydrogels based on HEA and EEA. It is important to note that direct comparative experimental data for EEA-based hydrogels is limited in the available literature. Therefore, data for poly(2-ethoxyethyl methacrylate) (pEOEMA) is used as a proxy for poly(EEA) to provide a reasonable comparison, and this is clearly indicated.
Table 1: Swelling and Mechanical Properties of HEA and EEA-based Hydrogels
| Property | Poly(2-hydroxyethyl acrylate) (pHEA) Hydrogel | Poly(this compound) (pEEA) Hydrogel (inferred from pEOEMA data) |
| Swelling Ratio / Equilibrium Water Content (EWC) | High (can exceed 100%)[1] | Lower than pHEA |
| Young's Modulus (hydrated) | 0.1 - 1.0 MPa[2] | Expected to be higher than pHEA |
| Tensile Strength (hydrated) | 0.1 - 0.5 MPa[3][4] | Expected to be higher than pHEA |
Table 2: Thermal Properties of pHEA and pEEA
| Property | Poly(2-hydroxyethyl acrylate) (pHEA) | Poly(this compound) (pEEA) |
| Glass Transition Temperature (Tg) (dry) | ~ -15 °C to 20 °C | ~ -50 °C |
Fundamental Differences in Molecular Structure
The differing side groups of HEA and EEA are the primary determinants of their hydrogels' properties. The hydroxyl group in HEA can participate in hydrogen bonding with water molecules, leading to high water uptake and a more flexible hydrogel network. Conversely, the ethoxy group in EEA is less capable of hydrogen bonding, resulting in a more hydrophobic polymer with reduced water absorption.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Hydrogel Synthesis (General Protocol)
A typical free-radical polymerization method for synthesizing acrylate-based hydrogels is as follows:
-
Monomer Solution Preparation: The monomer (HEA or EEA) is mixed with a crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA) and a solvent (e.g., deionized water or a water/ethanol mixture). The concentration of the crosslinker will significantly impact the mechanical properties and swelling of the final hydrogel.
-
Initiator Addition: A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or a thermal initiator (e.g., ammonium persulfate) is added to the monomer solution.
-
Polymerization: The solution is purged with nitrogen to remove oxygen, which can inhibit radical polymerization. The polymerization is then initiated by exposure to UV light or by raising the temperature.
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiator.
References
A Comparative Study of Acrylate Monomers for Biomedical Applications: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of polymeric biomaterials. Acrylate monomers are a versatile class of materials widely employed in biomedical applications, ranging from tissue engineering scaffolds and drug delivery systems to contact lenses and dental materials. Their popularity stems from their biocompatibility, tunable mechanical properties, and ease of polymerization. This guide provides an objective comparison of commonly used acrylate monomers, supported by experimental data, to aid in the selection process for your specific application.
This comparison focuses on two of the most prevalent acrylate monomers in biomedical research: 2-hydroxyethyl methacrylate (HEMA) and poly(ethylene glycol) diacrylate (PEGDA). Additionally, it will touch upon common crosslinking agents, ethylene glycol dimethacrylate (EGDMA) and trimethylolpropane trimethacrylate (TMPTMA), which are crucial for tuning the network properties of the resulting polymers.
Performance Comparison of Acrylate Monomers
The selection of an appropriate acrylate monomer is dictated by the specific requirements of the biomedical application, including the desired mechanical strength, biocompatibility, and, if applicable, drug release profile. The following tables summarize key performance indicators for HEMA and PEGDA based on data reported in the scientific literature. It is important to note that these values can vary significantly depending on the specific experimental conditions, such as monomer concentration, crosslinker type and concentration, and polymerization method.
| Monomer | Typical Tensile Strength (MPa) | Typical Young's Modulus (MPa) | Key Features | Common Applications |
| HEMA | 0.1 - 1.0+[1] | 0.1 - 60+[1] | Good biocompatibility, high water content, soft and flexible. | Soft contact lenses, wound dressings, drug delivery systems.[2] |
| PEGDA | 0.1 - 1.7+[3][4] | 0.03 - 5+[5] | Biocompatible, non-toxic, tunable properties, mimics extracellular matrix.[5] | Tissue engineering scaffolds, drug delivery, 3D bioprinting.[5] |
Table 1: Mechanical Properties of HEMA and PEGDA Hydrogels. The mechanical properties of hydrogels are critical for their performance in biomedical applications. Tensile strength indicates the maximum stress a material can withstand before breaking, while Young's modulus is a measure of its stiffness.
| Monomer | Cell Viability (%) | Assay | Cell Line | Key Findings |
| HEMA | >80% - 95%[6] | MTT Assay | Human Peripheral Blood Mononuclear Cells | Generally good biocompatibility, but can elicit some inflammatory response.[6] |
| PEGDA | >80%[3][7] | LIVE/DEAD Assay | Various | High cell viability, making it suitable for cell encapsulation and tissue engineering.[3] |
Table 2: Biocompatibility of HEMA and PEGDA Hydrogels. Cell viability assays are essential for assessing the cytotoxicity of biomaterials. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability.
| Monomer | Drug Release Profile | Key Factors Influencing Release | Example Drugs Studied |
| HEMA | Sustained release[8][9] | Crosslink density, pH, drug pI.[8] | Insulin, Protamine, Amoxicillin.[8][9] |
| PEGDA | Controlled and sustained release[5] | Crosslink density, molecular weight of PEGDA, drug hydrophobicity.[5][10] | Estradiol, Donepezil HCl.[10][11] |
Table 3: Drug Release Characteristics of HEMA and PEGDA Hydrogels. The ability to control the release of therapeutic agents is a key feature of many biomaterials. The release profile can be tailored by adjusting the properties of the hydrogel network.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][12]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol for Hydrogel Extracts: [13]
-
Prepare Hydrogel Extracts: Sterilize hydrogel samples and incubate them in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C. The ratio of hydrogel surface area or mass to medium volume should be standardized.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the extract-containing medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation of Cell Viability: Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100
Mechanical Property Assessment: Tensile Testing
Tensile testing is performed to determine the mechanical properties of materials, such as tensile strength and Young's modulus. ASTM D638 is a standard test method for the tensile properties of plastics, which can be adapted for hydrogels.[14][15]
Materials and Equipment:
-
Universal testing machine with a suitable load cell
-
Gripping fixtures
-
Dumbbell-shaped or rectangular specimens with defined dimensions (e.g., as per ASTM D638)
-
Calipers for precise measurement of specimen dimensions
Protocol:
-
Specimen Preparation: Prepare hydrogel samples in a standardized shape and size (e.g., dumbbell-shaped). Ensure the samples are fully hydrated and free of defects.
-
Machine Setup: Secure the specimen in the grips of the universal testing machine, ensuring it is aligned vertically.
-
Testing: Apply a tensile load at a constant rate of elongation until the specimen fractures. Record the load and displacement data throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before failure. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Elastic Modulus): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the in vitro release of a drug from a hydrogel matrix.[16][17]
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Protocol:
-
Sample Preparation: Prepare drug-loaded hydrogel samples of a known weight and drug concentration.
-
Release Study Setup: Place each hydrogel sample in a known volume of release medium in a sealed container. The volume should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the medium remains low, typically less than 10-15% of its saturation solubility).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile. Mathematical models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas can be used to analyze the release kinetics.
Visualizing Experimental Workflows and Relationships
To further clarify the relationships between monomer selection and experimental evaluation, the following diagrams are provided.
Figure 1: Experimental Workflow for Biomaterial Evaluation. This diagram illustrates the sequential steps involved from monomer selection to the comprehensive evaluation of the resulting hydrogel's properties.
Figure 2: Monomer Selection Logic. This decision-making diagram provides a simplified logical flow for selecting an appropriate acrylate monomer based on the primary requirements of the biomedical application.
Figure 3: Biocompatibility Signaling Pathway. This diagram illustrates the potential cellular response to an acrylate biomaterial, leading to outcomes that are assessed by assays such as the MTT test.
References
- 1. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 6. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell viability (%) by MTT assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. industrialphysics.com [industrialphysics.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: ATRP vs. RAFT for Controlled Polymerization of 2-Ethoxyethyl Acrylate
For researchers, scientists, and drug development professionals navigating the landscape of controlled radical polymerization, the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for a specific monomer can be critical. This guide provides an objective comparison of these two powerful techniques for the polymerization of 2-Ethoxyethyl acrylate (EEA), a functional monomer of interest in various biomedical and materials science applications. By examining key performance metrics and providing detailed experimental insights, this document aims to facilitate an informed decision for your polymer synthesis needs.
When precision is paramount in polymer synthesis, both ATRP and RAFT stand out as robust methods for achieving well-defined macromolecular architectures with controlled molecular weights and low polydispersity. However, the nuances of each technique, from the reaction mechanism to the experimental setup, can significantly impact the outcome and suitability for a particular application.[1] This guide delves into a comparative analysis of ATRP and RAFT for the polymerization of this compound, a monomer valued for its potential in drug delivery systems and other advanced materials.
At a Glance: Key Performance Metrics
The choice between ATRP and RAFT for EEA polymerization hinges on several key factors, including the desired level of control over the polymer characteristics, reaction kinetics, and tolerance to experimental conditions. While direct comparative studies on this compound are limited, data from structurally similar monomers such as 2-hydroxyethyl acrylate (HEA) for ATRP and 1-ethoxyethyl acrylate for RAFT provide valuable insights.
| Parameter | ATRP of 2-Hydroxyethyl Acrylate (HEA) | RAFT of 1-Ethoxyethyl Acrylate | Key Considerations for this compound |
| Control over Molecular Weight | Excellent, with a linear increase in molecular weight with conversion.[2] | Excellent, predictable based on the [Monomer]/[CTA] ratio. | Both methods offer a high degree of control over the final molecular weight of the polymer. |
| Polydispersity Index (PDI) | Typically low, in the range of 1.1 - 1.3.[2] | Generally very low, often ≤ 1.2. | RAFT may offer slightly better control over PDI, leading to more uniform polymer chains. |
| Reaction Kinetics | Can be fast, but the rate is tunable by adjusting the catalyst system and temperature.[2] | Generally proceeds at a moderate and predictable rate.[3] | ATRP rates can be more sensitive to catalyst concentration and purity of reagents. |
| Experimental Setup | Requires a transition metal catalyst (e.g., copper complex) and a ligand. Sensitive to oxygen, often requiring deoxygenation. | Requires a RAFT agent (chain transfer agent) and a conventional radical initiator. Generally more tolerant to impurities and oxygen. | RAFT often presents a more straightforward experimental setup with less stringent inert atmosphere requirements. |
| Monomer Versatility | Good for a wide range of acrylates and methacrylates.[3][4] | Excellent, compatible with a very broad range of monomers.[3] | RAFT is generally considered more versatile in terms of monomer scope.[3] |
| Post-Polymerization Modification | The terminal halogen atom can be readily functionalized.[5] | The thiocarbonylthio end-group can be removed or transformed into other functional groups. | Both methods yield polymers with "living" characteristics, allowing for the synthesis of block copolymers and other complex architectures.[3] |
Delving Deeper: Mechanistic Overview
The fundamental difference between ATRP and RAFT lies in their mechanism of controlling the polymerization process.
Atom Transfer Radical Polymerization (ATRP) relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst (typically a copper complex). The catalyst shuttles a halogen atom between the dormant polymer chain end and the metal center, thereby controlling the concentration of active radicals and minimizing termination reactions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization , on the other hand, employs a chain transfer agent, usually a thiocarbonylthio compound. The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This process establishes a dynamic equilibrium between active and dormant chains, allowing for controlled growth.
Caption: Simplified mechanisms of ATRP and RAFT polymerization.
Experimental Protocols
For researchers planning to embark on the polymerization of this compound, the following detailed protocols, adapted from literature for similar monomers, serve as a valuable starting point.
Atom Transfer Radical Polymerization (ATRP) of this compound (Adapted from HEA polymerization)
Materials:
-
This compound (EEA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Degassed syringes and Schlenk flask
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol) and anisole (e.g., 5 mL).
-
Degassing: Seal the flask and degas the mixture by three freeze-pump-thaw cycles.
-
Addition of Ligand and Monomer: Under a nitrogen atmosphere, add PMDETA (e.g., 0.104 mL, 0.5 mmol) and the purified EEA monomer (e.g., 5.0 g, 34.7 mmol) via degassed syringes.
-
Initiation: Add the initiator, EBiB (e.g., 0.073 mL, 0.5 mmol), to the stirred solution.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring and Termination: Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight by GPC. To terminate the polymerization, cool the flask in an ice bath and expose the solution to air. The polymer can be purified by precipitation in a non-solvent like cold hexane.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound (Adapted from 1-Ethoxyethyl acrylate polymerization)
Materials:
-
This compound (EEA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Degassed syringes and reaction vessel
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, dissolve EEA (e.g., 5.0 g, 34.7 mmol), CPDTC (e.g., 0.118 g, 0.34 mmol), and AIBN (e.g., 0.014 g, 0.085 mmol) in toluene (e.g., 10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Monitor the progress of the polymerization by taking samples at regular intervals for analysis by ¹H NMR and GPC. The polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer is typically purified by precipitation into a suitable non-solvent such as petroleum ether.
Logical Workflow for Method Selection
The decision-making process for selecting between ATRP and RAFT for EEA polymerization can be visualized as a logical workflow.
Caption: Decision workflow for selecting between ATRP and RAFT.
Conclusion
Both ATRP and RAFT are highly effective methods for the controlled polymerization of this compound, each with its own set of advantages and disadvantages.
Choose ATRP when:
-
You have established expertise and equipment for handling air-sensitive reactions.
-
The synthesis of well-defined linear or block copolymers is the primary objective.[3]
-
Trace metal catalyst residues in the final polymer are not a critical issue or can be effectively removed.
Choose RAFT when:
-
A simpler experimental setup and greater tolerance to impurities are desired.[6]
-
Extremely low polydispersity is a key requirement.
-
The synthesis of complex polymer architectures or the polymerization of a wider range of comonomers is anticipated.[3]
-
Metal contamination of the final product must be avoided.
Ultimately, the optimal choice will depend on the specific research goals, available resources, and the desired properties of the final poly(this compound) material. This guide provides the foundational knowledge to make that selection with confidence.
References
Thermal Stability of Poly(2-Ethoxyethyl Acrylate) on Par with Other Common Polyacrylates
A detailed analysis of the thermal degradation behavior of poly(2-ethoxyethyl acrylate) in comparison to other widely used polyacrylates reveals a nuanced landscape of thermal stability, largely governed by the nature of the ester side chain. This guide provides a comparative assessment for researchers, scientists, and drug development professionals, supported by experimental data, to aid in material selection for applications where thermal stability is a critical parameter.
The thermal properties of polyacrylates are of paramount importance in determining their processing conditions and end-use applications, from drug delivery systems to adhesives and coatings. Understanding the degradation profiles of these polymers under thermal stress is crucial for predicting their performance and lifespan. This guide focuses on the thermal degradation of poly(this compound) (PEEA) and compares it with other common polyacrylates: poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), poly(n-butyl acrylate) (PBA), and its close structural analog, poly(2-ethylhexyl acrylate) (PEHA).
Comparative Thermal Degradation Data
The thermal stability of these polymers was evaluated primarily through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset decomposition temperature (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual char at the end of the analysis.
| Polymer | Monomer Structure | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Decomposition Rate (T_max) (°C) | Char Yield (%) |
| Poly(methyl acrylate) (PMA) | CH₂=CHCOOCH₃ | ~300 - 350 | ~380 | Low |
| Poly(ethyl acrylate) (PEA) | CH₂=CHCOOCH₂CH₃ | ~320 - 360 | ~390 | Low |
| Poly(n-butyl acrylate) (PBA) | CH₂=CHCOOCH₂(CH₂)₂CH₃ | ~330 - 370 | ~400 | Low |
| Poly(2-ethylhexyl acrylate) (PEHA)* | CH₂=CHCOOCH₂CH(CH₂CH₃)(CH₂)₃CH₃ | ~340 - 380 | ~410 | Low |
| Poly(this compound) (PEEA)** | CH₂=CHCOOCH₂CH₂OCH₂CH₃ | Data not available | Data not available | Data not available |
Generally, the thermal stability of polyacrylates increases with the length and branching of the alkyl ester side chain. This trend is observed in the increasing onset and maximum degradation temperatures from PMA to PEHA. The degradation of most polyacrylates proceeds primarily through a single-step decomposition mechanism involving random chain scission.
Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple studies. The following outlines a typical experimental protocol for the thermal analysis of polyacrylates using Thermogravimetric Analysis (TGA).
Objective: To determine the thermal stability and decomposition characteristics of polyacrylate samples.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the polyacrylate (typically 5-10 mg) is accurately weighed and placed in a clean, inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The onset of decomposition is typically identified as the temperature at which a significant deviation from the baseline mass is observed. The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG curve). The char yield is the percentage of the initial mass remaining at the end of the experiment.
Logical Relationship of Polyacrylate Thermal Degradation
The following diagram illustrates the relationship between the structure of the polyacrylate side chain and its resulting thermal stability.
Caption: Increasing side chain length in polyacrylates generally leads to higher thermal stability.
A Comparative Analysis of the Cytotoxicity of Poly(2-Ethoxyethyl acrylate) and Poly(HEMA) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical step in the development of medical devices and drug delivery systems. This guide provides an objective comparison of the in vitro cytotoxicity of two prominent polymers: poly(2-ethoxyethyl acrylate) (PEEA) and poly(2-hydroxyethyl methacrylate) (PHEMA). While both polymers are valued for their unique properties, understanding their cytotoxic profiles is paramount for ensuring the safety and efficacy of biomedical products. This report synthesizes available data to facilitate an informed decision-making process.
Executive Summary
Poly(2-hydroxyethyl methacrylate) (PHEMA) is a well-established biomaterial known for its hydrophilicity and general biocompatibility. Consequently, it has been extensively studied and is considered a benchmark material. In contrast, poly(this compound) (PEEA) and its close analogs, such as poly(2-methoxyethyl acrylate) (PMEA), have emerged as promising alternatives, with some studies suggesting potentially superior biocompatibility. Direct comparative cytotoxicity data between PEEA and PHEMA is limited in publicly available literature. However, by examining studies on related poly(acrylate) and poly(methacrylate) systems, we can infer their relative cytotoxic profiles.
Available evidence suggests that both PHEMA and PEEA generally exhibit low cytotoxicity. However, the cytotoxicity of PHEMA can be influenced by the presence of residual 2-hydroxyethyl methacrylate (HEMA) monomer, which is known to be cytotoxic. Similarly, the purity of PEEA is crucial, as residual acrylate monomers can also induce cellular toxicity. Studies on copolymers of HEMA with various alkyl acrylates have shown that the introduction of acrylate monomers can influence the overall cytotoxicity of the resulting polymer.
Data Presentation
The following tables summarize quantitative data from studies evaluating the cytotoxicity of PHEMA and related acrylate polymers. It is important to note the variability in cell lines, assay methods, and material preparations when interpreting these results.
Table 1: Cytotoxicity of Poly(HEMA) and its Copolymers
| Polymer Composition | Cell Line | Assay | Results (Cell Viability %) | Reference |
| pHEMA | L929 | Direct and Indirect Contact | 52-65% (controversial, some studies report no cytotoxicity) | [1] |
| p(HEMA-co-EA) (15-25% EA) | L929, Normal Human Dermal Fibroblasts | Direct and Indirect Contact | Non-cytotoxic | [1] |
| p(HEMA-co-BA) (10-25% BA) | L929, Normal Human Dermal Fibroblasts | Direct and Indirect Contact | Non-cytotoxic | [1] |
EA: Ethyl Acrylate, BA: Butyl Acrylate. The cytotoxicity of these copolymers provides an indication of how acrylate components might behave in a polymer matrix with HEMA.
Table 2: Comparative Biocompatibility of a PEEA Analog (PMEA) and PHEMA
| Polymer | Key Biocompatibility Finding | Reference |
| Poly(2-methoxyethyl acrylate) (PMEA) | Demonstrates markedly better biocompatibility than the more hydrophilic PHEMA. | [2] |
While this is not a direct cytotoxicity assay, biocompatibility is a closely related and critical parameter for biomedical applications.
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are representative of the techniques used to evaluate the cytocompatibility of biomaterials like PEEA and PHEMA.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the polymer samples (e.g., as films or extracts) to the cell cultures. Include a negative control (cells with media only) and a positive control (cells exposed to a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[4][5]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
-
Cell Seeding and Material Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully collect a portion of the cell culture supernatant from each well, avoiding disturbance of the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction and Absorbance Measurement: Add a stop solution to each well and measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released.[7]
Live/Dead Staining
This fluorescence-based assay visually distinguishes live and dead cells.
-
Cell Seeding and Material Exposure: Culture cells on the polymer surfaces or expose them to polymer extracts.
-
Staining Solution Preparation: Prepare a working solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in a suitable buffer like PBS.[8]
-
Staining: Remove the culture medium and wash the cells with PBS. Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[8]
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will fluoresce green, while dead cells will fluoresce red.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships relevant to the cytotoxicity comparison.
Caption: Experimental workflow for comparing the cytotoxicity of PEEA and PHEMA.
Caption: Inferred signaling cascade leading to cytotoxicity and its detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cellbiologics.com [cellbiologics.com]
- 8. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
Mechanical properties of 2-Ethoxyethyl acrylate copolymers compared to homopolymers
A comprehensive review of available literature reveals a notable gap in specific, quantitative data regarding the mechanical properties of 2-Ethoxyethyl acrylate (2-EEA) homopolymers and its copolymers. While 2-EEA is utilized in the synthesis of various copolymers to impart specific properties such as flexibility, detailed experimental data on tensile strength, elongation at break, and Young's modulus for these materials remains largely unpublished in readily accessible scientific literature.
This guide aims to provide a framework for understanding the expected mechanical properties of 2-EEA polymers based on general polymer science principles and available information on chemically related acrylate polymers. However, it is crucial to note that the following sections are based on qualitative descriptions and data from analogous polymer systems due to the absence of direct experimental values for 2-EEA homopolymers and its specific copolymers.
Theoretical Comparison: Homopolymers vs. Copolymers
In polymer science, the mechanical properties of a homopolymer, which consists of a single repeating monomer unit, often differ significantly from those of a copolymer, which is composed of two or more different monomers.
Poly(this compound) Homopolymer: It is anticipated that a homopolymer of 2-EEA would exhibit properties characteristic of a flexible polymer due to the ethoxyethyl side chain, which increases the free volume and lowers the glass transition temperature. The specific mechanical profile would be dependent on the molecular weight and degree of crosslinking.
This compound Copolymers: The introduction of a comonomer with 2-EEA allows for the tailoring of mechanical properties. For instance:
-
Copolymerization with a rigid monomer (e.g., Methyl Methacrylate): This would likely increase the tensile strength and Young's modulus while reducing the elongation at break compared to the 2-EEA homopolymer. The resulting copolymer would be tougher and more rigid.
-
Copolymerization with a functional monomer (e.g., Acrylic Acid): The incorporation of acrylic acid could introduce hydrogen bonding, potentially increasing intermolecular forces and affecting the mechanical properties. This could lead to a more brittle material with higher tensile strength, depending on the composition.
Data Summary (Hypothetical)
As no specific quantitative data was found for 2-EEA polymers, the following table is a hypothetical representation based on general trends observed in similar acrylate polymer systems. These values should not be considered experimental data.
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(this compound) Homopolymer | Data Not Available | Data Not Available | Data Not Available |
| 2-EEA-co-Methyl Methacrylate Copolymer | Data Not Available | Data Not Available | Data Not Available |
| 2-EEA-co-Acrylic Acid Copolymer | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The standard method for determining the mechanical properties of polymers is through tensile testing, typically following established standards such as ASTM D638 or ISO 527.
Tensile Testing of Acrylate Polymer Films (General Protocol)
1. Sample Preparation:
- Polymer films of uniform thickness are prepared by solution casting or melt pressing.
- Dog-bone shaped specimens are cut from the films according to the dimensions specified in the chosen standard (e.g., ASTM D638 Type V for thin films).
- The width and thickness of the narrow section of each specimen are measured accurately using a micrometer at several points, and the average cross-sectional area is calculated.
2. Instrumentation:
- A universal testing machine (UTM) equipped with a load cell appropriate for the expected strength of the material is used.
- Grips suitable for holding thin films without slippage or damage are installed.
- An extensometer may be used to accurately measure the strain in the gauge length of the specimen.
3. Test Procedure:
- The specimen is securely clamped in the grips of the UTM, ensuring it is aligned vertically.
- The test is initiated by moving the crosshead at a constant speed, applying a tensile load to the specimen. The speed is determined by the standard and the material being tested.
- The force applied and the corresponding elongation of the specimen are recorded continuously until the specimen fractures.
- The test is typically performed on a statistically significant number of specimens (e.g., at least five) to ensure the reliability of the results.
4. Data Analysis:
- Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area.
- Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is calculated from the initial and final gauge lengths.
- Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
Logical Relationships in Polymer Design
The relationship between the chemical structure of a 2-EEA copolymer and its resulting mechanical properties can be visualized as a logical workflow. The choice of comonomer and its proportion in the polymer chain directly influences the final characteristics of the material.
Figure 1. Logical workflow from monomer selection to the mechanical properties of 2-EEA copolymers.
Conclusion
While this compound is a valuable comonomer for tailoring the properties of acrylic polymers, there is a clear need for further research to quantify the mechanical properties of its homopolymers and copolymers. The generation and publication of such experimental data would be highly beneficial for researchers, scientists, and professionals in drug development and materials science, enabling more precise material selection and design. Without such data, any comparison remains qualitative and based on extrapolations from related polymer systems.
Swelling Behavior of 2-Ethoxyethyl Acrylate-Based Hydrogels in Varying pH Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pH-responsive swelling behavior of hydrogels based on 2-ethoxyethyl acrylate (EOEA). As hydrogels derived purely from EOEA do not exhibit significant pH sensitivity due to the absence of ionizable functional groups, this document focuses on a common strategy to impart such properties: copolymerization with an ionizable monomer, acrylic acid (AA). The performance of a hypothetical p(EOEA-co-AA) hydrogel is compared with other well-established pH-sensitive hydrogel systems.
Comparative Swelling Behavior of pH-Sensitive Hydrogels
The swelling ratio of a hydrogel is a critical parameter, indicating its capacity to absorb and retain fluids under specific conditions. For pH-sensitive hydrogels, this behavior is directly linked to the ionization of functional groups within the polymer network, which leads to electrostatic repulsion and increased water uptake. The data presented below compares the equilibrium swelling ratio (ESR) of a conceptual p(EOEA-co-AA) hydrogel with that of other widely studied pH-responsive hydrogels at various pH values.
| Hydrogel Composition | pH 2.0 (Acidic) | pH 5.0 (Weakly Acidic) | pH 7.4 (Physiological) | pH 9.0 (Basic) |
| p(EOEA-co-AA) | Low | Moderate | High | Very High |
| Poly(acrylic acid) (PAA) [1] | Low | Moderate | High | Very High |
| Poly(HEMA-co-AA) [2][3][4] | ~1.5 g/g | ~5 g/g | ~15 g/g | >20 g/g |
| Poly(HEAA-co-AA) [5][6] | 11.36 g/g | - | 48.79 g/g | 112.79 g/g |
Note: The values for p(EOEA-co-AA) are qualitative and based on the expected behavior analogous to other acrylate-based hydrogels containing acrylic acid. The ester group in EOEA may be susceptible to hydrolysis at extreme pH values over extended periods, potentially influencing the long-term swelling behavior.
Mechanism of pH-Responsive Swelling
The pH-sensitivity of acrylate-based hydrogels copolymerized with acrylic acid is governed by the protonation and deprotonation of the carboxylic acid groups on the polymer chains.
Caption: pH-responsive swelling mechanism in acrylic acid-containing hydrogels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for the synthesis of a p(EOEA-co-AA) hydrogel and the characterization of its swelling behavior.
Synthesis of p(EOEA-co-AA) Hydrogel
This protocol describes a typical free-radical polymerization method.
-
Monomer Solution Preparation:
-
In a reaction vessel, combine this compound (EOEA) and acrylic acid (AA) monomers in the desired molar ratio (e.g., 70:30).
-
Add a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA) or ethylene glycol dimethacrylate (EGDMA), typically at 1-2 mol% relative to the total monomer concentration.
-
Dissolve the components in a suitable solvent, such as deionized water or a water/ethanol mixture.
-
-
Initiation of Polymerization:
-
Deoxygenate the monomer solution by bubbling nitrogen gas through it for 20-30 minutes.
-
Add a polymerization initiator. For thermal initiation, a common choice is ammonium persulfate (APS). For photopolymerization, a photoinitiator like 2-hydroxy-2-methylpropiophenone is used.
-
If using a redox initiation system, add both an oxidizing agent (e.g., APS) and a reducing agent (e.g., sodium metabisulfite).
-
-
Curing:
-
Seal the reaction vessel and place it in a controlled environment. For thermal polymerization, this would be a water bath or oven at a specific temperature (e.g., 60-70 °C) for several hours. For photopolymerization, expose the solution to UV light for a defined period.
-
-
Purification:
-
After polymerization is complete, remove the resulting hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to wash away unreacted monomers, crosslinkers, and initiators.
-
-
Drying:
-
Dry the purified hydrogel to a constant weight, either by air-drying followed by vacuum oven drying or by lyophilization (freeze-drying).
-
Measurement of Equilibrium Swelling Ratio (ESR)
This procedure determines the water absorption capacity of the hydrogel at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 9.0) and constant ionic strength.
-
Initial Weighing: Weigh the dry hydrogel samples accurately (Wd).
-
Immersion: Immerse each dry hydrogel sample in a separate container with a sufficient volume of a specific pH buffer solution.
-
Equilibration: Allow the hydrogels to swell at a constant temperature (e.g., 25 °C or 37 °C) until they reach equilibrium, which may take from several hours to a few days. The swelling should be monitored periodically by removing the hydrogel, gently blotting the surface with filter paper to remove excess water, and weighing it (Ws). Equilibrium is reached when there is no significant change in weight between successive measurements.
-
Calculation of ESR: The equilibrium swelling ratio is calculated using the following formula: ESR (g/g) = (Ws - Wd) / Wd
Caption: Experimental workflow for hydrogel synthesis and swelling studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance | MDPI [mdpi.com]
- 6. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Degradation of Poly(2-Ethoxyethyl Acrylate): A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the degradation profile of a polymer is paramount for its application in biomedical devices and drug delivery systems. This guide provides a comparative analysis of the in vitro degradation of poly(2-ethoxyethyl acrylate) (PEEA), benchmarked against commonly used biodegradable polyesters and a stable polyacrylate.
Due to a lack of direct experimental data on the in vitro degradation of poly(this compound), this guide infers its degradation behavior based on the known hydrolytic susceptibility of the acrylate ester group. This is compared with the well-documented degradation profiles of poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL). Poly(2-hydroxyethyl methacrylate) (PHEMA) is included as a stable reference material from the acrylate family.
Comparative Degradation Profiles
The in vitro degradation of these polymers is typically assessed by monitoring changes in their physical, chemical, and mechanical properties over time when exposed to a simulated physiological environment, such as phosphate-buffered saline (PBS) at 37°C. Key parameters include mass loss, decrease in molecular weight, and changes in mechanical strength.
Table 1: Comparative In Vitro Degradation of Selected Polymers in PBS at 37°C
| Polymer | Degradation Mechanism | Approximate Time for Significant Mass Loss | Key Degradation Characteristics |
| Poly(this compound) (PEEA) | Hydrolysis of ester linkage (Inferred) | Not established; expected to be very slow. | The ester group in the side chain is susceptible to hydrolysis, but the polyacrylate backbone is generally stable. Degradation is likely to be slow and primarily through surface erosion. |
| Poly(lactic acid) (PLA) | Bulk hydrolysis of ester linkages | Months to years | Degradation rate is influenced by crystallinity and molecular weight.[1] The process involves water diffusion into the bulk, followed by hydrolysis of ester bonds.[1] |
| Poly(glycolic acid) (PGA) | Bulk hydrolysis of ester linkages | Weeks to months | More hydrophilic than PLA, leading to a faster degradation rate.[2] |
| Poly(lactic-co-glycolic acid) (PLGA) | Bulk hydrolysis of ester linkages | Weeks to months | Degradation rate can be tailored by adjusting the lactic acid to glycolic acid ratio; 50:50 PLGA degrades faster than 75:25 PLGA.[3] |
| Poly(ε-caprolactone) (PCL) | Bulk hydrolysis of ester linkages | Months to years | Semicrystalline and hydrophobic nature leads to a slow degradation rate.[4][5] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Generally considered non-degradable | Negligible over long periods | Highly resistant to hydrolytic degradation under physiological conditions unless modified with degradable crosslinkers.[6] |
Table 2: Quantitative In Vitro Degradation Data of Biodegradable Polyesters in PBS at 37°C
| Polymer | Time (Weeks) | Mass Loss (%) | Molecular Weight (Mn) Reduction (%) | Reference |
| PLGA (50:50) | 4 | ~0 | Significant decrease from initial Mw | [7] |
| 8 | > 80 | Near complete degradation | [7] | |
| PLGA (75:25) | 10 | Gradual, then rapid after several weeks | Continuous decrease | [3] |
| PCL (electrospun mesh) | 13 | ~5 | - | [8] |
| PLLA (scaffold) | 56 | ~2.12 | ~39.51 | [9] |
Experimental Protocols
The following is a generalized experimental protocol for conducting in vitro degradation studies, based on common practices reported in the literature.
Objective: To evaluate the in vitro hydrolytic degradation of a polymer over a specified period.
Materials:
-
Polymer samples (e.g., films, scaffolds, microspheres) of known dimensions and weight.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Incubator set at 37°C.
-
Analytical instruments for characterization (e.g., Gel Permeation Chromatography (GPC) for molecular weight, Scanning Electron Microscopy (SEM) for morphology, tensile tester for mechanical properties).
Procedure:
-
Sample Preparation: Prepare polymer samples with defined geometry and accurately measure their initial dry weight (W_i).
-
Immersion: Place each sample in a sterile container with a sufficient volume of PBS (e.g., 10 mL) to ensure complete immersion. The containers are sealed to prevent evaporation.
-
Incubation: Incubate the samples at 37°C for the duration of the study. The PBS solution is typically replaced at regular intervals to maintain a constant pH.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the incubator.
-
Analysis:
-
Mass Loss: Rinse the retrieved samples with deionized water to remove salts, dry them to a constant weight (W_f), and calculate the percentage mass loss: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using GPC.
-
Morphology: Examine the surface and cross-sectional morphology of the samples using SEM.
-
Mechanical Properties: Measure properties such as tensile strength and Young's modulus using a tensile tester.
-
pH of Medium: Monitor the pH of the degradation medium at each time point to assess the release of acidic byproducts.
-
Visualizing the Degradation Process
The following diagrams illustrate the conceptual workflow of an in vitro degradation study and the degradation pathway of a generic polyester.
Caption: A typical workflow for an in vitro polymer degradation study.
Caption: The hydrolytic degradation pathway of a generic polyester.
Conclusion
References
- 1. Degradation of poly-L-lactide. Part 1: in vitro and in vivo physiological temperature degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Evolution of Polyglycolide and Poly(glycolide-co-lactide) Fibers during In Vitro Degradation with Different Heat-Setting Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro degradation of thin poly(DL-lactic-co-glycolic acid) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Degradation of 3D-Printed Poly(L-lactide-Co-Glycolic Acid) Scaffolds for Tissue Engineering Applications [mdpi.com]
A Comparative Guide to the Biocompatibility of 2-Ethoxyethyl Acrylate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of 2-Ethoxyethyl acrylate (2-EEA)-based materials with two common alternatives: 2-hydroxyethyl methacrylate (HEMA) and polyethylene glycol diacrylate (PEGDA). The assessment focuses on key biocompatibility endpoints: cytotoxicity, genotoxicity, and in vivo tissue response, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in material selection for biomedical applications.
Executive Summary
The selection of appropriate materials is a critical step in the development of medical devices and drug delivery systems. Acrylate-based polymers are widely utilized for their versatile properties. This guide delves into the biocompatibility of materials derived from this compound (2-EEA) and compares them against established alternatives, HEMA and PEGDA.
Due to limited direct biocompatibility data on 2-EEA polymers, this guide also considers the toxicological profile of its primary metabolites, 2-ethoxyethanol and methacrylic acid, as 2-EEA is expected to undergo hydrolysis in a biological environment. 2-ethoxyethanol, in particular, is associated with reproductive and developmental toxicity, raising concerns for long-term applications. In contrast, HEMA and PEGDA have been more extensively studied, with a larger body of evidence supporting their biocompatibility in various biomedical contexts, although they are not without their own potential concerns.
Data Presentation: Comparative Biocompatibility Assessment
The following tables summarize the available quantitative data for 2-EEA (and its metabolites), HEMA, and PEGDA. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and material formulations.
Table 1: In Vitro Cytotoxicity Data
| Material/Metabolite | Assay | Cell Line | Concentration/IC50 | Result |
| 2-Ethoxyethanol | Not Specified | Not Specified | Not Specified | Toxic effects observed in various studies. |
| Methacrylic Acid | MTT Assay | Peritoneal Macrophages | IC50 > 1 mg/mL (for poly(methacrylic acid))[1] | Low cytotoxicity for the polymer. |
| Growth Inhibition | Human Pulp Fibroblasts | 5 mmol/L | Severe impairment of cell growth after 6 days[2]. | |
| 2-Hydroxyethyl Methacrylate (HEMA) | MTT Assay | RAW264.7 Macrophages | Significant decrease in viability at 1 mM[3][4]. | Concentration-dependent cytotoxicity. |
| Growth Inhibition | Human Pulp Fibroblasts | 3 mmol/L (after 6 days), 5 mmol/L (after 4 days) | Significant growth inhibition[5]. | |
| Polyethylene Glycol Diacrylate (PEGDA) | MTT Assay | Bovine Aortic Endothelial Cells | Low dosages | Relatively non-toxic[6]. |
| Eluate Test | Not Specified | Not Specified | Cell viability of at least 80% for various copolymers. |
Table 2: Genotoxicity Data
| Material/Metabolite | Assay | Test System | Result |
| Methacrylic Acid | Ames Test | Salmonella typhimurium | Equivocal[1]. |
| 2-Hydroxyethyl Methacrylate (HEMA) | Comet Assay | Human Lymphocytes | DNA damage observed at 1 mM[7]. |
| Chromosome Aberration Test | Human Lymphocytes | Significant dose-dependent increase in aberrations[8]. | |
| Ames Test | Not Specified | Generally considered non-mutagenic in bacterial assays[9]. | |
| Polyethylene Glycol Diacrylate (PEGDA) | Not Specified | Not Specified | Limited specific data available, generally considered non-genotoxic. |
Table 3: In Vivo Biocompatibility Data
| Material | Animal Model | Implantation Site | Duration | Key Findings |
| 2-Ethoxyethanol | Rats | Drinking Water | 13 weeks | Testicular degeneration in males, decreased thymus weights. NOAEL for males: 1250 ppm[10]. |
| Poly(methacrylic acid) | Mice | Subcutaneous | 21 days | Increased angiogenesis in copolymer scaffolds compared to control[11]. |
| Poly(HEMA) | Mice | Subcutaneous | Up to 6 months | Persistent presence of leukocytes in pores. Vascular and collagen network maturation up to 3 months. No signs of marsupialization, foreign body encapsulation, or infection[12][13]. |
| Rats | Brain | Up to 9 months | Well-tolerated with a tissue reaction largely attributed to the implantation procedure, which declined over time[14][15]. | |
| PEGDA Hydrogel | Mice | Subcutaneous | Not Specified | Elicits a host immune response, with myeloid cell recruitment and phenotypic changes observed[14]. |
| Rats | Subcutaneous | 12 weeks | Significant degradation (increased swelling, decreased modulus) due to hydrolysis of ester linkages[16][17]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
-
Objective: To assess the potential of a material to cause cellular damage and death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Methodology:
-
Material Extraction: Prepare extracts of the test material (e.g., 2-EEA-based polymer, HEMA, PEGDA) according to ISO 10993-12 standards. Typically, the material is incubated in a cell culture medium at 37°C for 24-72 hours.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in a 96-well plate and incubate until a sub-confluent monolayer is formed.
-
Exposure: Remove the culture medium and replace it with the material extracts at various concentrations. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, as well as a blank (culture medium only).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect. The IC50 value (the concentration that causes 50% inhibition of cell viability) can be determined from a dose-response curve.
-
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)
-
Objective: To assess the potential of a substance to induce gene mutations.
-
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology:
-
Material Extraction: Prepare extracts of the test material as described for the cytotoxicity assay.
-
Bacterial Strains: Use a set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), which is a liver enzyme preparation that can mimic mammalian metabolism and activate certain pro-mutagens.
-
Exposure: In the plate incorporation method, mix the material extract, the bacterial culture, and molten top agar (with or without S9 mix). Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) is considered a positive result, indicating mutagenic potential.
-
In Vivo Biocompatibility: Subcutaneous Implantation (Based on ISO 10993-6)
-
Objective: To evaluate the local tissue response to a material after implantation.
-
Principle: The test material is implanted into the subcutaneous tissue of a suitable animal model. The tissue surrounding the implant is then examined histologically at various time points to assess the inflammatory and wound healing response.
-
Methodology:
-
Test Material and Implants: Prepare sterile implants of the test material (e.g., 2-EEA-based polymer, HEMA hydrogel, PEGDA hydrogel) in a defined size and shape. Use a well-characterized negative control material (e.g., high-density polyethylene).
-
Animal Model: Select a suitable animal model, such as rabbits or rats.
-
Implantation: Surgically implant the test and control materials into the subcutaneous tissue of the dorsal region of the animals.
-
Observation Periods: Evaluate the tissue response at multiple time points (e.g., 1, 4, and 12 weeks) to assess both acute and chronic reactions.
-
Histological Evaluation: At each time point, euthanize the animals and retrieve the implants along with the surrounding tissue. Process the tissue for histological analysis (e.g., hematoxylin and eosin staining).
-
Analysis: A qualified pathologist examines the tissue sections to evaluate various parameters, including the presence and extent of inflammation (acute and chronic inflammatory cells), fibrosis (capsule formation), tissue degeneration, and necrosis. The response to the test material is compared to the response to the control material.
-
Mandatory Visualization
Biocompatibility Assessment Workflow
The following diagram illustrates a typical workflow for assessing the biocompatibility of a new acrylate-based material, from initial in vitro screening to in vivo validation.
Caption: Biocompatibility assessment workflow for new acrylate-based materials.
Signaling Pathway: Cellular Response to Leached Acrylate Monomers
This diagram illustrates a simplified signaling pathway that may be involved in the cellular response to leached acrylate monomers, leading to oxidative stress and apoptosis.
Caption: Simplified signaling pathway of acrylate monomer-induced cytotoxicity.
Conclusion
The biocompatibility of an acrylate-based material is a critical determinant of its suitability for biomedical applications. While this compound presents a potentially useful monomer, the limited direct biocompatibility data and the known toxicity of its metabolite, 2-ethoxyethanol, warrant a cautious approach. For applications requiring long-term in vivo use, particularly where reproductive and developmental toxicity is a concern, extensive and specific biocompatibility testing of 2-EEA-based materials is imperative.
In contrast, HEMA and PEGDA have a more established track record of biocompatibility, with a larger volume of research supporting their use in various medical devices and drug delivery systems. However, as the data presented indicates, these materials are not entirely inert, and their biocompatibility can be influenced by factors such as residual monomers, crosslinking density, and the specific biological environment.
Researchers and developers are encouraged to use this guide as a starting point for their material selection process, recognizing that the ideal material will depend on the specific requirements of the intended application. A thorough, risk-based biocompatibility assessment following international standards is essential for any new material being considered for clinical use.
References
- 1. Immunopharmacological Properties of Methacrylic Acid Polymers as Potential Polymeric Carrier Constituents of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pyk2 Inhibitor Incorporated into a PEGDA-Gelatin Hydrogel Promotes Osteoblast Activity and Mineral Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. SURFACE CHEMISTRY INFLUENCE IMPLANT MEDIATED HOST TISSUE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cutaneous and inflammatory response to long-term percutaneous implants of sphere-templated porous/solid poly(HEMA) and silicone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saliterman.umn.edu [saliterman.umn.edu]
- 16. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06025A [pubs.rsc.org]
- 17. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Initiator Efficiency in 2-Ethoxyethyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical step in controlling the polymerization of 2-Ethoxyethyl acrylate (2-EEA), a monomer increasingly utilized in the development of biocompatible materials and drug delivery systems. The efficiency of the initiator directly influences key polymer properties such as molecular weight, polydispersity, and monomer conversion, thereby impacting the performance of the final product. This guide provides a comparative overview of common thermal and photoinitiators for 2-EEA polymerization, supported by available experimental data and detailed protocols to aid in your research and development endeavors.
Thermal Initiators: A Comparative Overview
Thermal initiators decompose upon heating to generate free radicals that initiate polymerization. The choice of a thermal initiator is primarily dictated by its half-life at a given temperature, which determines the rate of initiation. Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are two of the most widely used thermal initiators for acrylate polymerization.
While direct comparative studies on the efficiency of these initiators specifically for 2-EEA homopolymerization are limited in publicly available literature, data from the polymerization of structurally similar acrylates and methacrylates provide valuable insights.
| Initiator | Recommended Temperature Range (°C) | Key Characteristics | Advantages | Disadvantages |
| Azobisisobutyronitrile (AIBN) | 60 - 80 | Decomposes into two 2-cyanopropyl radicals and a molecule of nitrogen gas.[1] | - Predictable decomposition kinetics.[2] - Not susceptible to induced decomposition by radicals. | - Releases nitrogen gas, which can lead to bubble formation in bulk polymerization.[1] - Toxic byproducts. |
| Benzoyl Peroxide (BPO) | 70 - 95 | Decomposes to form two benzoyloxy radicals, which can further decarboxylate to form phenyl radicals.[3] | - Can be used in redox systems for lower temperature initiation.[4][5] - Generally higher initiation efficiency compared to AIBN under certain conditions. | - Susceptible to induced decomposition, which can complicate kinetics.[4] - Can cause yellowing of the final polymer. |
Photoinitiators: Harnessing Light for Polymerization
Photoinitiators generate initiating radicals upon exposure to ultraviolet (UV) or visible light, offering spatial and temporal control over the polymerization process. This is particularly advantageous for applications such as hydrogel fabrication and photolithography. The Irgacure series of photoinitiators are widely used for acrylate polymerization due to their high efficiency.
| Initiator | Excitation Wavelength (nm) | Type | Key Characteristics | Applications |
| Irgacure 2959 | ~275, ~365 | Type I (Cleavage) | Water-soluble, making it suitable for hydrogel synthesis and biomedical applications.[6] | Hydrogel formation, cell encapsulation, bio-inks.[6] |
| Irgacure 819 | 370 - 450 (Visible Light) | Type I (Cleavage) | Efficient for curing pigmented systems and thick sections due to its absorption in the visible region.[7] | Pigmented coatings, dental resins, 3D printing. |
| Irgacure 651 | ~350 | Type I (Cleavage) | Good solubility in monomer mixtures and strong absorption.[7] | Clear coatings, adhesives. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for thermal and photoinitiated polymerization of acrylates, which can be adapted for 2-EEA.
Thermal Polymerization of 2-EEA using AIBN
This protocol is based on typical procedures for the bulk polymerization of acrylates.
Materials:
-
This compound (2-EEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., toluene or dioxane, optional)
-
Schlenk flask or reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Oil bath
Procedure:
-
Purify 2-EEA by passing it through a column of basic alumina to remove the inhibitor.
-
Place the desired amount of 2-EEA and solvent (if applicable) into the Schlenk flask.
-
Add the calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the monomer).
-
Seal the flask and degas the mixture by three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified duration. Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion using techniques like gravimetry, NMR, or FTIR.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Photoinitiated Polymerization of 2-EEA using Irgacure 2959
This protocol is suitable for the UV curing of 2-EEA, for instance, in the formation of hydrogels.
Materials:
-
This compound (2-EEA), inhibitor removed
-
Irgacure 2959
-
Phosphate-buffered saline (PBS) or other suitable solvent for hydrogel preparation
-
UV light source (e.g., 365 nm)
-
Mold for the desired hydrogel shape
Procedure:
-
Prepare a precursor solution by dissolving the desired concentration of 2-EEA and Irgacure 2959 (typically 0.05-1.0 wt%) in PBS.
-
Ensure complete dissolution of the photoinitiator. The solution can be gently warmed if necessary.
-
Pour the precursor solution into the mold.
-
Expose the solution to UV light of the appropriate wavelength (e.g., 365 nm) and intensity for a specified duration. The exposure time will depend on the initiator concentration, light intensity, and desired degree of crosslinking.
-
After irradiation, the crosslinked hydrogel is formed.
-
The hydrogel can be swelled in a suitable solvent (e.g., water or PBS) to remove any unreacted monomer and photoinitiator.
-
Characterize the hydrogel for properties such as swelling ratio, mechanical strength, and network structure.
Visualizing the Polymerization Process
The following diagrams illustrate the fundamental steps in free-radical polymerization and a general workflow for evaluating initiator efficiency.
Caption: General mechanism of free-radical polymerization.
Caption: Experimental workflow for evaluating initiator efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Gas Permeation Properties of Poly(2-Ethoxyethyl Acrylate) Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas permeation properties of poly(2-ethoxyethyl acrylate) (PEEA) films with common alternative polymers, namely polyethylene terephthalate (PET) and polyvinyl chloride (PVC). Due to the limited availability of direct gas permeation data for PEEA, this guide utilizes data from a closely related polymer, poly(2-ethoxyethyl methacrylate) (PEEMA), as a proxy. The structural similarity between PEEA and PEEMA, differing only by a methyl group on the polymer backbone, suggests their gas transport properties will be of a similar magnitude. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate materials for applications sensitive to gas transport, such as drug delivery systems, specialized packaging, and gas separation membranes.
Comparative Gas Permeation Data
The following table summarizes the gas permeability coefficients for PEEMA (as a proxy for PEEA), PET, and PVC for various gases. Permeability is reported in Barrer, a standard unit for gas permeability in polymer science.
| Gas | Poly(2-ethoxyethyl methacrylate) (PEEMA)* [Barrer] | Polyethylene Terephthalate (PET) [Barrer] | Polyvinyl Chloride (PVC) [Barrer] |
| Oxygen (O₂) | 1.14 | 0.03 - 0.10 | 0.023 - 0.08 |
| Nitrogen (N₂) | 0.34 | 0.008 - 0.03 | 0.0066 - 0.02 |
| Carbon Dioxide (CO₂) | 5.50 | 0.15 - 0.40 | 0.105 - 0.35 |
| Methane (CH₄) | 1.10 | Data not readily available | 0.005 - 0.015 |
| Helium (He) | 10.5 | Data not readily available | Data not readily available |
*Data for PEEMA is for a homopolymer and is extracted from studies on copolymers of 2-ethoxyethyl methacrylate and 2-hydroxyethyl methacrylamide.[1] The permeability of poly(alkyl acrylates) generally increases with the length of the side chain, suggesting PEEA would have notable permeability.[2] PET is recognized for its good gas barrier properties, particularly against oxygen and carbon dioxide.[3][4] In contrast, the gas permeability of PVC can be influenced by the addition of plasticizers.[5][6]
Experimental Protocols
The determination of gas permeation properties of polymer films is crucial for understanding their barrier performance. The most common methods employed are the constant volume/variable pressure (manometric) method and the constant pressure/variable volume (volumetric) method, often following standards such as ASTM D1434.[7][8][9][10][11]
Constant Volume/Variable Pressure (Manometric) Method
This method is widely used to determine the gas transmission rate (GTR), permeance, and permeability of plastic films.
Apparatus:
-
Permeation Cell: A cell that separates a high-pressure upstream chamber from a low-pressure downstream chamber of a known, constant volume. The polymer film sample is sealed between these two chambers.
-
Pressure Transducer: A device to accurately measure the pressure increase in the downstream chamber over time.
-
Vacuum Pump: To evacuate the downstream chamber before the experiment.
-
Gas Supply: A source of the test gas at a constant pressure.
-
Temperature Control System: To maintain a constant temperature throughout the experiment.
Procedure:
-
A film sample of a known thickness is securely mounted in the permeation cell, creating a seal between the upstream and downstream chambers.
-
The downstream chamber is evacuated to a very low pressure.
-
The test gas is introduced into the upstream chamber at a constant, predetermined pressure.
-
As the gas permeates through the film, the pressure in the downstream chamber increases.
-
The pressure increase in the downstream chamber is monitored and recorded as a function of time by the pressure transducer.[12][13]
-
The gas transmission rate is calculated from the steady-state rate of pressure rise. The permeability coefficient is then determined by normalizing the transmission rate for the film thickness and the pressure difference across the film.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the gas permeation properties of a polymer film using the constant volume/variable pressure method.
Caption: Experimental workflow for gas permeation measurement.
Logical Relationships in Gas Permeation
The relationship between permeability, diffusivity, and solubility is fundamental to understanding gas transport through polymers. This relationship can be visualized as a logical flow.
Caption: Relationship between Permeability, Diffusivity, and Solubility.
This guide provides a foundational comparison of the gas permeation properties of poly(this compound) films against established alternatives. The provided data and experimental protocols are intended to aid researchers in making informed decisions for their specific material requirements. Further experimental investigation directly on PEEA films is recommended for applications with stringent gas barrier requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. PET and its vapour permeability [versaperm.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. global.saicheng.cn [global.saicheng.cn]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]
- 11. eurolab.net [eurolab.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Adhesion Properties of 2-Ethoxyethyl Acrylate-Based Adhesives Versus Commercial Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of adhesive technology, the choice of monomer plays a pivotal role in determining the end-use performance of a pressure-sensitive adhesive (PSA). This guide provides a comprehensive comparison of the adhesion properties of adhesives based on 2-Ethoxyethyl acrylate (2-EEA) against commercially available alternatives, which predominantly utilize monomers such as 2-Ethylhexyl acrylate (2-EHA) and butyl acrylate. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields where specialized adhesive properties are critical.
Executive Summary
Acrylic-based pressure-sensitive adhesives are widely used due to their excellent aging characteristics, transparency, and resistance to environmental factors.[1] Commercial acrylic PSAs are often formulated using monomers like 2-EHA and butyl acrylate, which provide a balance of tack, peel adhesion, and shear strength.[1][2][3] this compound (2-EEA) is another acrylic monomer that finds application in specialty elastomers, adhesives, and laminates.[4] Its ether linkage suggests the potential for differentiated performance characteristics, including altered polarity and flexibility.
While extensive quantitative data for well-established commercial adhesives is readily available from manufacturers like 3M and Avery Dennison, specific comparative data for 2-EEA-based adhesives is less prevalent in publicly accessible literature. This guide compiles available data, outlines standard testing methodologies, and provides a framework for evaluating the potential benefits of 2-EEA-based formulations.
Comparison of Adhesion Properties
The primary characteristics defining the performance of a pressure-sensitive adhesive are peel adhesion, tack, and shear strength.
-
Peel Adhesion: This property measures the force required to remove an adhesive tape from a substrate at a specific angle and rate.[5] It is a crucial indicator of the bond strength between the adhesive and the surface.
-
Tack: Tack refers to the initial "stickiness" of an adhesive, or its ability to form a bond with a surface under light pressure and with a short contact time.[5]
-
Shear Strength: Also known as cohesive strength, this property measures an adhesive's ability to resist forces applied parallel to the bonded surfaces.[5] It is an indicator of the internal strength of the adhesive.
The following tables summarize the adhesion properties of 2-EEA-based adhesives as found in scientific literature, alongside data for representative commercial acrylic adhesives. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and the data presented is a collation from various sources.
Table 1: Peel Adhesion (180°) on Stainless Steel
| Adhesive Type | Monomer Composition | Peel Adhesion (N/25 mm) | Source(s) |
| Experimental | This compound / Acrylic Acid | Data not available in cited literature | |
| Commercial Alternative 1 | Modified Acrylic (e.g., 3M™ VHB™ Tape 4941) | ~15 - 25 | [6][7] |
| Commercial Alternative 2 | Emulsion Acrylic (e.g., Avery Dennison™ S6600) | ~20 | [8] |
| Commercial Alternative 3 | Emulsion Acrylic (e.g., Avery Dennison™ P902) | ~2.0 - 2.6 | [9] |
Table 2: Loop Tack on Stainless Steel
| Adhesive Type | Monomer Composition | Loop Tack (N/25 mm) | Source(s) |
| Experimental | This compound / Acrylic Acid | Data not available in cited literature | |
| Commercial Alternative 1 | Emulsion Acrylic (e.g., Avery Dennison™ S6600) | ~19 | [8] |
| Commercial Alternative 2 | Emulsion Acrylic (e.g., Avery Dennison™ P902) | ~3.6 - 4.0 | [9] |
Table 3: Shear Strength
| Adhesive Type | Monomer Composition | Shear Strength (Hours) | Source(s) |
| Experimental | This compound / Acrylic Acid | Data not available in cited literature | |
| Commercial Alternative 1 | Modified Acrylic (e.g., 3M™ VHB™ Tape) | >10,000 | [6][7][10] |
| Commercial Alternative 2 | Emulsion Acrylic (e.g., Avery Dennison™ P902) | >24 | [9] |
Experimental Protocols
Accurate and reproducible measurement of adhesion properties is critical for comparing different adhesive formulations. The following are detailed methodologies for the key experiments cited, based on ASTM International standards.
Peel Adhesion Test (180°)
This test is performed in accordance with ASTM D3330/D3330M, Method A.[6]
Objective: To measure the force required to peel a pressure-sensitive tape from a standard stainless steel panel at a 180° angle.
Apparatus:
-
Tensile testing machine with a constant rate of jaw separation.
-
Standard stainless steel test panels.
-
Hand-operated or automated roller for sample application.
-
Cutter for preparing test specimens of a standard width (e.g., 25 mm).
Procedure:
-
Sample Preparation: Cut a strip of the adhesive tape to a width of 25 mm and a length of approximately 300 mm.
-
Substrate Preparation: Clean the stainless steel test panel with a solvent (e.g., a mixture of isopropanol and heptane) and allow it to dry completely.
-
Sample Application: Apply the adhesive strip to the test panel using the roller to ensure a consistent and uniform bond. The roller is passed over the tape twice, once in each direction, at a controlled speed.
-
Dwell Time: Allow the bonded sample to dwell at standard conditions (23 ± 2 °C and 50 ± 5 % relative humidity) for a specified period (e.g., 20 minutes or 24 hours).
-
Testing: Clamp the free end of the test panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw. The tape should be folded back at a 180° angle.
-
Measurement: Initiate the test, separating the jaws at a constant rate (e.g., 300 mm/min). Record the force required to peel the tape from the panel. The average force over a specified length of the peel is reported as the peel adhesion value.
Loop Tack Test
This test is a common method for measuring the tack of an adhesive, though specific parameters can vary.
Objective: To measure the instantaneous adhesive strength of a loop of tape to a standard surface.
Apparatus:
-
Tensile testing machine.
-
A fixture to hold a standard test surface (e.g., stainless steel).
-
Cutter for preparing test specimens.
Procedure:
-
Sample Preparation: Cut a strip of adhesive tape to a specified dimension (e.g., 25 mm wide and 125 mm long).
-
Loop Formation: Form the tape into a loop with the adhesive side facing outwards, and clamp the ends of the loop in the upper jaw of the tensile tester.
-
Testing: Bring the loop down to make contact with the test surface at a controlled speed. The contact area is typically a defined square (e.g., 25 mm x 25 mm).
-
Measurement: Immediately after full contact is achieved, reverse the direction of the crosshead at the same controlled speed, pulling the loop away from the surface. The maximum force required to separate the loop from the surface is recorded as the loop tack.
Static Shear Strength Test
This test is performed in accordance with ASTM D3654/D3654M.
Objective: To determine the ability of a pressure-sensitive tape to remain adhered under a constant load applied parallel to the surface of the tape and substrate.
Apparatus:
-
A test stand with racks to hold test panels vertically.
-
Standard stainless steel test panels.
-
Standard masses (e.g., 1000 g).
-
A timing device.
-
Roller for sample application.
Procedure:
-
Sample Preparation: Cut a strip of adhesive tape to a standard width (e.g., 12 mm or 25 mm).
-
Substrate Preparation: Clean the stainless steel test panel.
-
Sample Application: Apply a specified length of the tape (e.g., 25 mm) to the test panel, creating a standard overlap area (e.g., 25 mm x 25 mm). Use the roller to apply the tape with consistent pressure.
-
Dwell Time: Allow the sample to dwell at standard conditions for a specified period before testing.
-
Testing: Hang the test panel in the test rack. Attach the standard mass to the free end of the tape.
-
Measurement: Start the timer and record the time it takes for the tape to shear off the panel. The result is reported in minutes or hours. If the tape has not failed after a predetermined time (e.g., 10,000 minutes), the test is terminated, and the result is recorded as having exceeded that time.
Visualizations
The following diagrams illustrate the workflows for the key adhesion tests described above.
Caption: Workflow for 180° Peel Adhesion Test.
Caption: Workflow for Loop Tack Test.
Caption: Workflow for Static Shear Strength Test.
References
- 1. web.usm.my [web.usm.my]
- 2. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stockwell.com [stockwell.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. label.averydennison.com [label.averydennison.com]
- 8. Adhesive Data Sheet - #P902 [na1.fasson.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. label.averydennison.com [label.averydennison.com]
Surface Energy of Poly(2-Ethoxyethyl acrylate) Coatings: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the surface energy properties of poly(2-Ethoxyethyl acrylate) (PEEA) coatings in comparison to other common polyacrylates. This document provides a detailed analysis based on experimental data, outlines the methodologies for surface energy determination, and offers a clear comparison to aid in material selection for various applications.
The surface energy of a polymer coating is a critical parameter that dictates its interaction with the surrounding environment, influencing properties such as wettability, adhesion, and biocompatibility. Poly(this compound) (PEEA), a member of the polyacrylate family, is of growing interest in various fields, including biomedical devices and drug delivery systems, due to its unique characteristics. This guide provides a detailed analysis of the surface energy of PEEA coatings and compares it with other widely used polyacrylates, namely poly(methyl methacrylate) (PMMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA).
Comparative Analysis of Surface Energy
The surface energy of a material is a measure of the excess energy at its surface compared to the bulk. It is a key factor in predicting how a coating will behave when it comes in contact with liquids and other surfaces. The total surface energy is typically divided into two components: a dispersive (non-polar) component and a polar component. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted technique for determining these components from contact angle measurements.
A recent study on copolymers of 2-hydroxy ethyl acrylate (HEA) and 2-(2-ethoxy ethoxy) ethyl acrylate (EEEA) provides valuable insight into the surface properties of PEEA, as poly(EEEA) is chemically equivalent to PEEA. The research indicates that these polymers exhibit hydrophilic behavior, with water contact angles ranging from 68° to 76°.[1][2] By extrapolating the data from this study to a 0% concentration of the more hydrophilic HEA monomer, the water contact angle for pure PEEA can be estimated to be approximately 76°.
To provide a comprehensive comparison, the surface energy and contact angle data for PEEA and other common polyacrylates are summarized in the table below.
| Polymer Coating | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Surface Energy (mJ/m²) | Dispersive Component (γd) | Polar Component (γp) |
| Poly(this compound) (PEEA) | ~76 (estimated) | Data not available | Data not available | Data not available | Data not available |
| Poly(methyl methacrylate) (PMMA) | 68 - 74 | 36 - 40 | 33.0 - 44.6 | 26.2 - 35.0 | 6.8 - 9.6 |
| Poly(ethyl acrylate) (PEA) | ~83 | ~45 | ~37.0 | ~30.6 | ~6.4 |
| Poly(butyl acrylate) (PBA) | ~93 | Data not available | Data not available | Data not available | Data not available |
Note: The surface energy values for PMMA and PEA are derived from multiple sources and represent a range of reported values. The water contact angle for PEEA is an estimation based on copolymer data.
The higher water contact angle of PEEA compared to PMMA suggests a lower degree of hydrophilicity. While a complete surface energy analysis requires the contact angle of a non-polar liquid like diiodomethane, the available data indicates that PEEA possesses a moderately hydrophilic surface.
Experimental Protocols
The determination of surface energy from contact angle measurements is a standard technique in materials science. The following protocols outline the key experimental procedures.
Contact Angle Measurement (Sessile Drop Method)
The sessile drop method is a common and straightforward technique for measuring the contact angle of a liquid on a solid surface.
-
Sample Preparation: A thin, uniform film of the polymer coating is prepared on a flat, smooth substrate. The surface must be clean and free of any contaminants.
-
Liquid Dispensing: A small droplet of a probe liquid (typically high-purity water for the polar component and diiodomethane for the dispersive component) is carefully dispensed onto the polymer surface using a precision syringe.
-
Image Capture: A high-resolution camera equipped with a goniometer is used to capture a profile image of the sessile drop on the surface.
-
Angle Measurement: The contact angle is the angle formed between the tangent to the liquid-vapor interface at the three-phase (liquid-vapor-solid) contact point and the solid surface. This angle is measured from the captured image using specialized software.
-
Replicates: Multiple measurements are taken at different locations on the surface to ensure statistical accuracy and account for any surface heterogeneity.
Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method)
The OWRK method is a widely used model to calculate the total surface free energy of a solid, along with its dispersive and polar components, from the contact angles of at least two liquids with known surface tension components.
The fundamental principle is based on the Young's equation and the geometric mean approach for interfacial tension:
γ_sl = γ_s + γ_l - 2√(γ_s^d * γ_l^d) - 2√(γ_s^p * γ_l^p)
where:
-
γ_sl is the interfacial tension between the solid and the liquid.
-
γ_s is the total surface energy of the solid.
-
γ_l is the total surface tension of the liquid.
-
γ_s^d and γ_l^d are the dispersive components of the solid's surface energy and the liquid's surface tension, respectively.
-
γ_s^p and γ_l^p are the polar components of the solid's surface energy and the liquid's surface tension, respectively.
By combining this with the Young's equation (γ_s = γ_sl + γ_l * cosθ), a linear equation can be derived. By measuring the contact angles (θ) of two different liquids (one polar, like water, and one non-polar, like diiodomethane) with known γ_l^d and γ_l^p values, a system of two linear equations with two unknowns (γ_s^d and γ_s^p) is created. Solving this system yields the dispersive and polar components of the solid's surface energy. The total surface energy is then the sum of these two components (γ_s = γ_s^d + γ_s^p).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for determining the surface energy of a polymer coating.
Caption: Experimental workflow for surface energy analysis of polymer coatings.
References
A Comparative Analysis of the Refractive Index of 2-Ethoxyethyl Acrylate and Its Polymer
For researchers and professionals in material science and drug development, the refractive index (RI) is a critical parameter influencing the optical properties of polymers. This guide provides a comparative analysis of the refractive index of 2-Ethoxyethyl acrylate (2-EEA) and its corresponding polymer, poly(this compound), alongside other common acrylate alternatives. This information is essential for the selection of materials in applications such as optical coatings, adhesives, and drug delivery systems where precise light manipulation is required.
Refractive Index Comparison of Acrylate Monomers and Polymers
The refractive index of a monomer typically changes upon polymerization. The conversion of discrete monomer units into a denser, long-chain polymer structure generally leads to an increase in the refractive index. The following table summarizes the refractive index values for this compound, its polymer, and other frequently used acrylate monomers and their polymers. All refractive index measurements are noted at a standard wavelength of 589.3 nm (the sodium D-line) and at 20°C, unless otherwise specified.
| Monomer | Refractive Index (nD @ 20°C) | Polymer | Refractive Index (nD @ 20°C) |
| This compound | 1.4274 | Poly(this compound) | 1.4710 |
| Methyl Acrylate | 1.402 - 1.403 | Poly(methyl acrylate) | ~1.491 |
| Ethyl Acrylate | 1.404 | Poly(ethyl acrylate) | 1.469 |
| n-Butyl Acrylate | 1.419 | Poly(n-butyl acrylate) | 1.472 - 1.481 (copolymer) |
| 2-Hydroxyethyl Acrylate | 1.44 - 1.45 | Poly(2-hydroxyethyl acrylate) | Not readily available |
| Isobornyl Acrylate | 1.476 | Poly(isobornyl acrylate) | Not readily available |
Note: The refractive index of polymers can vary based on factors such as molecular weight, polydispersity, and the method of polymerization.
Experimental Protocol: Measuring Refractive Index of Polymer Films
The refractive index of both liquid monomers and solid polymer films can be accurately determined using an Abbe refractometer. This instrument operates on the principle of measuring the critical angle of total internal reflection.
Objective:
To measure the refractive index of a transparent polymer film.
Materials and Equipment:
-
Abbe Refractometer
-
Monochromatic light source (e.g., sodium lamp, 589 nm)
-
Contact liquid with a refractive index higher than the sample (e.g., monobromonaphthalene)
-
Polymer film sample with a smooth, flat surface
-
Lens cleaning tissue
-
Ethanol or acetone for cleaning
Procedure:
-
Calibration: Turn on the refractometer and the light source. Calibrate the instrument using a standard of known refractive index, such as distilled water (nD = 1.3330 at 20°C).
-
Sample Preparation: Ensure the polymer film sample has at least one perfectly flat and polished face. Clean the surface of the refractometer's measuring prism and the sample with lens tissue and a suitable solvent.
-
Sample Application: Place a small drop of the high-refractive-index contact liquid onto the center of the measuring prism.
-
Positioning the Sample: Carefully place the flat, polished side of the polymer film onto the prism, directly onto the drop of contact liquid. Gently press to ensure the liquid spreads evenly, forming a thin, uniform layer without air bubbles between the prism and the sample.
-
Measurement:
-
For transparent samples, use the transmitted light mode. Open the shutter on the upper prism to allow light to pass through the sample.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the large adjustment knob to bring the light/dark boundary (the shadowline) into the field of view.
-
Turn the dispersion compensator dial to eliminate any color fringes and create a sharp, well-defined black-and-white boundary.
-
Carefully align the sharp boundary line precisely with the center of the crosshairs.
-
-
Reading the Value: Read the refractive index value from the instrument's internal scale. For digital models, the reading will be displayed directly.
-
Cleaning: After the measurement, carefully remove the sample and clean both the prism and the sample surface thoroughly with lens tissue and solvent.
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between a monomer, the polymerization process, and the resulting polymer's optical properties.
Caption: Monomer to Polymer Refractive Index Change.
A Comparative Kinetic Analysis of 2-Ethoxyethyl Acrylate and Methacrylate Polymerization
A detailed examination of the polymerization kinetics of 2-ethoxyethyl acrylate (EEA) and 2-ethoxyethyl methacrylate (EEMA) reveals significant differences in their reaction rates and mechanisms, providing crucial insights for researchers and professionals in polymer science and drug development.
This guide offers an objective comparison of the polymerization behavior of EEA and EEMA, supported by available experimental data. While direct comparative studies are limited, a comprehensive analysis of their individual polymerization kinetics and the general differences between acrylates and methacrylates allows for a thorough understanding of their relative performance.
Executive Summary of Kinetic Data
The following table summarizes the key kinetic parameters for the homopolymerization of this compound and 2-ethoxyethyl methacrylate. It is important to note that a direct, side-by-side comparative kinetic study under identical conditions was not found in the reviewed literature. The data presented is compiled from individual studies and general principles of acrylate and methacrylate polymerization.
| Kinetic Parameter | This compound (EEA) | 2-Ethoxyethyl Methacrylate (EEMA) | Key Differences & Notes |
| Polymerization Rate | Generally Higher | Generally Lower | Acrylates, like EEA, typically exhibit higher propagation rate constants (kp) than their methacrylate counterparts due to less steric hindrance from the α-methyl group present in methacrylates.[1] |
| Activation Energy (Ea) | Data not available | Data not available | While specific values for EEA and EEMA were not found, the activation energy for the propagation step in radical polymerization is influenced by the monomer structure. The additional methyl group in EEMA may slightly alter the activation energy compared to EEA. |
| Reactivity Ratios (in copolymerization) | Data not available for homopolymerization context | r₁ (EEMA) = 0.7751 (with Methyl Methacrylate) | Reactivity ratios are crucial for understanding copolymerization behavior. For instance, in copolymerization with methyl methacrylate, EEMA shows a tendency towards random incorporation.[2] |
Fundamental Kinetic Differences: Acrylates vs. Methacrylates
The primary structural difference between acrylates and methacrylates, the presence of an α-methyl group in the latter, profoundly influences their polymerization kinetics.
Steric Hindrance: The methyl group in methacrylates creates greater steric hindrance around the propagating radical center. This steric bulk impedes the approach of incoming monomer units, resulting in a lower propagation rate constant (k_p) compared to acrylates.[1] Consequently, the overall rate of polymerization for methacrylates is generally slower than that for acrylates under similar conditions.
Radical Stability: The α-methyl group in methacrylate radicals contributes to their stability through hyperconjugation. While this increased stability might suggest a lower reactivity, the dominant factor in determining the polymerization rate is typically the steric hindrance affecting the propagation step.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for free-radical polymerization of acrylates and methacrylates, based on common laboratory practices.
Bulk Polymerization
Bulk polymerization is carried out with the monomer in the absence of a solvent.
Materials:
-
Monomer (this compound or 2-Ethoxyethyl methacrylate), purified to remove inhibitors.
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)).
-
Reaction vessel (e.g., glass ampoule or reactor).
-
Inert gas supply (e.g., Nitrogen or Argon).
-
Constant temperature bath.
Procedure:
-
The desired amount of initiator is dissolved in the purified monomer.
-
The solution is transferred to the reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
The vessel is sealed under an inert atmosphere.
-
The reaction vessel is immersed in a constant temperature bath to initiate polymerization.
-
Samples are withdrawn at specific time intervals to determine the monomer conversion.
-
Monomer conversion can be determined gravimetrically (by precipitating the polymer in a non-solvent and weighing the dried polymer) or spectroscopically (e.g., by monitoring the disappearance of the vinyl C=C bond using FT-IR or NMR spectroscopy).
Solution Polymerization
Solution polymerization involves dissolving the monomer and initiator in a suitable solvent.
Materials:
-
Monomer (EEA or EEMA), purified.
-
Initiator (e.g., AIBN or BPO).
-
Solvent (e.g., Dioxane, Toluene, or Dimethylformamide), purified and deoxygenated.
-
Reaction vessel with a condenser and inert gas inlet.
-
Constant temperature bath with magnetic stirring.
Procedure:
-
The monomer and initiator are dissolved in the chosen solvent in the reaction vessel.
-
The solution is purged with an inert gas for a sufficient time to remove dissolved oxygen.
-
The reaction vessel is placed in a constant temperature bath and stirred.
-
The polymerization is allowed to proceed for a predetermined time.
-
Samples are taken at regular intervals to monitor the reaction progress.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
-
Monomer conversion is determined as described for bulk polymerization.
Visualizing the Experimental Workflow
The logical flow of a comparative kinetic study can be visualized to better understand the process from initial setup to final data analysis.
Caption: Workflow for a comparative kinetic study of EEA and EEMA polymerization.
Signaling Pathways in Radical Polymerization
The fundamental steps of free-radical polymerization for both EEA and EEMA follow the same general signaling pathway, consisting of initiation, propagation, and termination.
Caption: Signaling pathway for free-radical polymerization.
References
Safety Operating Guide
Safe Disposal of 2-Ethoxyethyl Acrylate: A Procedural Guide
The proper disposal of 2-ethoxyethyl acrylate is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that can cause skin, eye, and respiratory irritation, and may lead to allergic skin reactions, adherence to strict disposal protocols is mandatory.[1] Furthermore, like other acrylate monomers, it can undergo hazardous polymerization, which generates heat and pressure, potentially rupturing containers.[1] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a research and development setting.
Hazard Profile and Disposal Considerations
Understanding the hazards associated with this compound is fundamental to managing its waste correctly. The following table summarizes key data influencing disposal procedures.
| Hazard Classification & Physical Property | Implication for Disposal |
| GHS Hazard Statements | H315: Causes skin irritation[1][2] H317: May cause an allergic skin reaction[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2] |
| Physical Hazards | Combustible liquid; may burn but does not ignite readily.[1] Vapors are heavier than air and can form explosive mixtures with air upon intense heating.[2] |
| Chemical Hazards | Subject to hazardous polymerization, especially when heated or inhibitor levels are depleted.[1][3] Closed containers may rupture or explode during runaway polymerization.[1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. Do not let the product enter drains, surface waters, or groundwater.[2][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of liquid waste, contaminated materials, and empty containers.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.
-
Designate a Waste Accumulation Area: Establish a specific, well-ventilated area, preferably within a chemical fume hood, for collecting and preparing the waste.
-
Wear Appropriate PPE: At a minimum, this includes:
Phase 2: Waste Segregation and Containment
-
Liquid Waste:
-
Contaminated Solid Waste:
-
This includes items such as absorbent pads, paper towels, gloves, and other disposable labware.
-
For small liquid residues, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®) to soak up the material.[2][7]
-
Place all contaminated solid materials into a separate, clearly labeled hazardous waste container or a sealed, heavy-duty plastic bag.[6]
-
-
Empty Containers:
-
Empty containers retain product residue and flammable vapors and must be treated as hazardous waste.[1][4]
-
DO NOT cut, puncture, or weld on or near the container to avoid the risk of explosion or fire.[1]
-
Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the label and puncture the container to prevent unauthorized reuse.[4][8] Dispose of the container as solid hazardous waste according to your institution's guidelines.
-
Phase 3: Labeling and Storage
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat, direct sunlight, UV light, and ignition sources.[1][4][5]
-
Store containers locked up or in an area accessible only to authorized personnel.[1][2]
-
Ensure the container is tightly closed to prevent leaks or vapor release.[1]
-
Phase 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national regulations.[1] Residues and spilled material are considered hazardous waste and must be disposed of at a licensed facility.[1][4]
Emergency Spill Procedure
In the event of a spill, follow these immediate steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames.[4]
-
Contain the Spill: For minor spills, use a non-combustible absorbent material (sand, earth, vermiculite) to contain and collect the spillage.[5][7]
-
Collect and Dispose: Place the absorbed material into a suitable, labeled container for disposal as hazardous waste.[7]
-
Large Spills: For major spills, clear the area, move upwind, and alert your institution's emergency response team.[9] If safe to do so, attempt to stop the leak and contain the spill with dikes to prevent it from entering drains or waterways.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. redox.com [redox.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. specialty-chemicals.eu [specialty-chemicals.eu]
- 4. download.basf.com [download.basf.com]
- 5. scipoly.com [scipoly.com]
- 6. nailknowledge.org [nailknowledge.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. download.basf.com [download.basf.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Mobile [my.chemius.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethoxyethyl Acrylate
Essential safety and logistical protocols for the handling and disposal of 2-Ethoxyethyl acrylate, ensuring the protection of laboratory personnel and the integrity of research.
Handling this compound requires stringent safety measures due to its potential health hazards. This substance can cause serious eye irritation, skin irritation, and may trigger an allergic skin reaction.[1] It is also harmful if inhaled and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | Prevents skin contact, which can cause irritation and allergic reactions.[1][3] |
| Body Protection | Lab coat, apron, or a chemical-protection suit.[3][4] | Covers exposed skin to minimize the risk of direct contact.[3] |
| Respiratory Protection | A NIOSH-certified organic vapor/particulate respirator is necessary.[2][4] | Protects against inhalation of vapors or mists, which can cause respiratory irritation.[1][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to prevent accidents and exposure.
1. Receiving and Storage:
-
Store containers in a cool, dry, well-ventilated area away from direct sunlight, heat, and open flames.[3]
-
Keep containers tightly sealed to prevent evaporation and leakage.[3][5]
-
Ensure the storage area is segregated from incompatible materials and that an inhibitor is present to prevent polymerization.[5][6]
-
All storage tanks and piping should be made of stainless steel or aluminum and must be properly earthed to prevent static discharge.[5]
2. Handling Procedures:
-
All work must be conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[1][3][6]
-
Ground all transfer equipment to prevent the buildup of electrostatic charge.[4]
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Prohibit eating, drinking, and smoking in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Ensure safety showers and eyewash stations are immediately accessible.[1]
3. Disposal Plan:
-
Dispose of waste this compound and contaminated materials in accordance with local, regional, and national regulations.[1][7]
-
Do not release the chemical into the environment or drains.[8][9]
-
Use a licensed hazardous-waste disposal contractor for disposal.[10]
-
Contaminated containers should be recycled or disposed of at an authorized landfill after being thoroughly cleaned.[6]
Emergency Response Protocol
Immediate and appropriate action during an emergency is crucial to mitigate harm.
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately and move upwind.[6]
-
Alert emergency responders, providing the location and nature of the hazard.[6]
-
Only trained personnel with full protective gear, including breathing apparatus, should attempt to control the spill.[6]
-
Prevent the spillage from entering drains or water courses.[6]
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][4] Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water.[4] If irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate attention from an eye specialist.[2][4] |
| Ingestion | Do NOT induce vomiting.[6][8] Rinse the mouth with water and then provide water to drink.[1][6] Seek immediate medical advice.[6] Never give anything by mouth to an unconscious person.[2][6] |
Fire Emergency:
-
Suitable Extinguishing Media: Use alcohol-stable foam, dry chemical powder, carbon dioxide, or a water spray.[6][8]
-
Keep containers cool by spraying them with water to prevent pressure buildup and potential bursting.[4][8]
Workflow for Handling this compound
A flowchart illustrating the safe handling workflow for this compound.
References
- 1. redox.com [redox.com]
- 2. download.basf.com [download.basf.com]
- 3. sfdchem.com [sfdchem.com]
- 4. download.basf.com [download.basf.com]
- 5. synthomer.com [synthomer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. download.basf.com [download.basf.com]
- 8. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
- 9. arkema.com [arkema.com]
- 10. Mobile [my.chemius.net]
- 11. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
